Product packaging for 2,6-Dibromo-4-methoxyaniline(Cat. No.:CAS No. 95970-05-1)

2,6-Dibromo-4-methoxyaniline

Cat. No.: B1268162
CAS No.: 95970-05-1
M. Wt: 280.94 g/mol
InChI Key: JIZVMILRYBKPFN-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methoxyaniline is a useful research compound. Its molecular formula is C7H7Br2NO and its molecular weight is 280.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br2NO B1268162 2,6-Dibromo-4-methoxyaniline CAS No. 95970-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZVMILRYBKPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337470
Record name 2,6-Dibromo-4-methoxyaniline
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Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95970-05-1
Record name 2,6-Dibromo-4-methoxyaniline
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Record name 95970-05-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,6-Dibromo-4-methoxyaniline (CAS No: 95970-05-1). This document is intended to serve as a core resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It includes a compilation of its known physical constants, detailed experimental protocols for its synthesis, an analysis of its expected spectroscopic characteristics, and essential safety and handling information. The role of this compound as a versatile chemical intermediate is also explored.

Core Chemical and Physical Properties

This compound, also known as 2,6-Dibromo-p-anisidine, is a substituted aniline derivative.[1] It presents as a pale yellow to brown solid and is sparingly soluble in water but demonstrates better solubility in organic solvents.[1] The core quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 95970-05-1[2][3]
Molecular Formula C₇H₇Br₂NO[2][3]
Molecular Weight 280.9 g/mol (or 280.945 g/mol )[2][3]
Melting Point 81-83 °C[1]
Boiling Point 293.6 ± 35.0 °C at 760 mmHg[3]
Density 1.9 ± 0.1 g/cm³ (or 1.897 g/cm³)[1][3]
Flash Point 81 °C (or 131.4 ± 25.9 °C)[2][3]
Vapor Pressure 0.0 ± 0.6 mmHg at 25 °C[3]
Refractive Index 1.627[1]
LogP 3.45[3]
SMILES COC1=CC(=C(C(=C1)Br)N)Br[2]

Experimental Protocols: Synthesis and Purification

The synthesis of this compound typically involves the electrophilic bromination of 4-methoxyaniline (p-anisidine). The methoxy and amino groups are ortho-, para-directing, and the bulky bromine atoms are directed to the positions ortho to the powerful activating amino group.

General Experimental Protocol: Bromination using Bromine

This protocol is adapted from general methods for the bromination of activated aromatic rings.

Materials:

  • 4-methoxyaniline (p-anisidine)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: Dissolve 4-methoxyaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted in a well-ventilated fume hood.

  • Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (2.0 to 2.2 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water. If the solution has a persistent bromine color, add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve 4-methoxyaniline in Acetic Acid B 2. Add Bromine Solution (dropwise, <10°C) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Ice Water & Sodium Thiosulfate C->D Reaction Complete E 5. Neutralize with NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography or Recrystallization G->H Crude Product I Pure this compound H->I

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Data

While specific, experimentally verified spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: A singlet is expected for the two equivalent aromatic protons (H-3 and H-5), likely appearing in the range of δ 6.8-7.2 ppm.

    • Methoxy Protons: A sharp singlet for the methoxy (-OCH₃) group protons is expected around δ 3.7-3.9 ppm.

    • Amine Protons: A broad singlet for the amine (-NH₂) protons, typically in the range of δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent.

  • ¹³C NMR:

    • Six distinct signals are expected.

    • C-O (C4): ~150-155 ppm.

    • C-N (C1): ~140-145 ppm.

    • C-H (C3, C5): ~115-120 ppm.

    • C-Br (C2, C6): ~105-110 ppm.

    • -OCH₃: ~55-57 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3300 - 3500Symmetric & Asymmetric Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic -OCH₃)2850 - 3000Stretching
C=C (Aromatic)1500 - 1600Ring Stretching
C-N1250 - 1350Stretching
C-O (Ether)1000 - 1300Asymmetric Stretching
C-Br500 - 600Stretching
Mass Spectrometry (MS)

In mass spectrometry (electron ionization), the key feature would be the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected for the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive M:M+2:M+4 peak ratio of approximately 1:2:1. The nominal molecular weight is 281, so peaks would be expected around m/z 279, 281, and 283.

Reactivity and Applications

This compound is primarily utilized as a building block in organic synthesis.[2] The amine group can be diazotized and subsequently replaced in Sandmeyer-type reactions, or it can undergo acylation, alkylation, or serve as a nucleophile. The bromine atoms provide sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to build more complex molecular architectures. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

G cluster_reactions Synthetic Transformations cluster_products Potential Products A This compound (Building Block) B Amine Group Reactions (e.g., Acylation, Diazotization) A->B Functionalization C Cross-Coupling Reactions (e.g., Suzuki, Heck) A->C C-C/C-N Bond Formation D Pharmaceutical Intermediates B->D E Agrochemicals B->E F Complex Heterocycles B->F C->D C->E C->F

Caption: Role of this compound as a versatile synthetic intermediate.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][5]

  • Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[4]

    • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety glasses or goggles).[4]

    • Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

  • First Aid:

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

    • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[4]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, inert atmosphere at room temperature.[1][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[4]

References

Technical Guide: 2,6-Dibromo-4-methoxyaniline (CAS 95970-05-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,6-Dibromo-4-methoxyaniline, a key building block in synthetic organic chemistry. This document collates available data on its chemical and physical properties, safety and handling, a plausible synthetic protocol, predicted spectral data, and its potential application in the synthesis of carbazole derivatives, which are of significant interest in drug discovery and materials science.

Chemical and Physical Properties

This compound is a substituted aniline that serves as a versatile intermediate in the synthesis of more complex molecules. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 95970-05-1[1]
Molecular Formula C₇H₇Br₂NO[1]
Molecular Weight 280.95 g/mol [1]
Appearance Pale yellow to brown solid[2]
Melting Point 81-83 °C[2]
Boiling Point 293.6 °C at 760 mmHg
Flash Point 131.4 °C[1]
Solubility Sparingly soluble in water, more soluble in organic solvents.[2]

Safety and Handling

No specific safety data sheet for this compound was found. The following information is based on data for structurally similar compounds, such as other brominated anilines. Handle this compound with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Hazard Statements (Predicted):

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

G 4-methoxyaniline 4-Methoxyaniline Product This compound 4-methoxyaniline->Product Bromination Bromine 2 Br₂ Bromine->Product Solvent Acetic Acid Solvent->Product Byproduct 2 HBr

Caption: Plausible synthesis of this compound.

Materials:

  • 4-Methoxyaniline

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectral Data (Predicted)

No experimental spectral data for this compound has been found in the public domain. The following data is predicted based on the analysis of structurally related compounds.

Data Type Predicted Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.15 (s, 2H, Ar-H), 4.5-5.5 (br s, 2H, NH₂), 3.75 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150.0 (C-O), 142.0 (C-N), 125.0 (C-H), 105.0 (C-Br), 56.0 (OCH₃)
IR (KBr, cm⁻¹)3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1600, 1500 (C=C stretch), 1250 (C-O stretch), 800-600 (C-Br stretch)
Mass Spectrum (EI) m/z (%): 281/279/277 (M⁺, isotopic pattern for 2 Br), fragments corresponding to loss of Br, CH₃, and CO.

Application in Synthesis: Preparation of Carbazole Derivatives

This compound is a valuable precursor for the synthesis of carbazoles, a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. A common method for this transformation is the Ullmann condensation, followed by an intramolecular cyclization.

Plausible Experimental Workflow for Carbazole Synthesis

The following workflow outlines a general strategy for the synthesis of a carbazole derivative from this compound.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization A This compound D N-(2-hydroxyphenyl)-2,6-dibromo-4-methoxyaniline A->D B 2-Iodophenol B->D C Copper Catalyst (e.g., CuI) Ligand (e.g., L-proline) Base (e.g., K₂CO₃) Solvent (e.g., DMSO) C->D F 1,3-Dibromo-7-methoxy-9H-carbazole D->F E Palladium Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., P(t-Bu)₃) Base (e.g., K₂CO₃) Solvent (e.g., Toluene) E->F

Caption: Plausible workflow for the synthesis of a carbazole derivative.

Representative Experimental Protocol

Step 1: Ullmann Condensation

  • To a reaction vessel, add this compound, 2-iodophenol, copper(I) iodide, L-proline, and potassium carbonate.

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purify the crude product to obtain N-(2-hydroxyphenyl)-2,6-dibromo-4-methoxyaniline.

Step 2: Intramolecular Cyclization (Buchwald-Hartwig Amination)

  • In a separate reaction vessel, dissolve the product from Step 1 in a suitable solvent such as toluene.

  • Add a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., potassium carbonate).

  • Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired 1,3-Dibromo-7-methoxy-9H-carbazole.

This technical guide provides a summary of the available information on this compound. Researchers should use this information as a starting point and may need to optimize the described protocols for their specific needs. As with any chemical synthesis, all reactions should be performed with appropriate safety precautions.

References

Technical Guide: Physical Properties of 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dibromo-4-methoxyaniline (CAS No: 95970-05-1), a substituted aniline derivative. The information herein is compiled from various chemical data sources to support research, synthesis, and drug development activities. This document summarizes key physical data, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physical and Chemical Data

This compound, also known as 2,6-Dibromo-p-anisidine, is a halogenated aromatic amine.[1] Its chemical structure features a benzene ring substituted with two bromine atoms, a methoxy group, and an amino group.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values from different suppliers, particularly for flash point and vapor pressure.

PropertyValueSource(s)
Molecular Formula C₇H₇Br₂NO[2][3]
Molecular Weight 280.95 g/mol [3]
CAS Number 95970-05-1[2][3]
Appearance Pale yellow to brown solid[4]
Melting Point 81-83 °C[4]
Boiling Point 293.6 ± 35.0 °C at 760 mmHg[5]
Density 1.9 ± 0.1 g/cm³[5]
Flash Point 131.4 ± 25.9 °C / 81 °C[2][5]
Vapor Pressure ~0.0 mmHg at 25°C[5]
Refractive Index 1.628[5]
Solubility Sparingly soluble in water; more soluble in organic solvents.[4]

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of purity. A sharp melting range typically signifies a pure substance, while impurities tend to depress and broaden the melting range.[6]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[7] The tube is tapped gently to ensure tight packing.[7]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[8]

  • Approximate Determination: A rapid heating rate (e.g., 10-20 °C per minute) is initially used to determine an approximate melting range.[6]

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, with the temperature increasing at a rate of no more than 1-2 °C per minute near the expected melting point.[6][7]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[9] For high-boiling-point solids like this compound, the determination would be performed on the molten compound, typically under reduced pressure to prevent decomposition, with the value extrapolated to atmospheric pressure.

Methodology: Thiele Tube or Microscale Distillation

A common method for small sample quantities is the Thiele tube method.[10]

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[11][12]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[11]

  • Heating: The assembly is attached to a thermometer and heated slowly and uniformly in a Thiele tube containing heating oil.[10]

  • Observation: As the temperature rises, trapped air expands and escapes from the capillary tube. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary's open end.[11] This indicates the vapor pressure of the liquid equals the external pressure.[13]

  • Cooling and Measurement: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10]

  • Pressure Correction: The barometric pressure must be recorded, as the boiling point is pressure-dependent.[9]

Solubility Determination

Solubility is a critical parameter, especially in drug development. For aniline derivatives, solubility can be pH-dependent.[14]

Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining thermodynamic solubility.[15]

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a vial containing a known volume of a specific solvent (e.g., water, ethanol, DMSO).[15] Adding an excess of the solid is crucial to ensure that equilibrium is reached.[15]

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to achieve equilibrium.[15]

  • Sample Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.[15]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard calibration curve.[15]

  • Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during sample preparation.[15]

Spectral Data

Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectral characterization of a solid organic compound such as this compound.

G cluster_0 Initial Characterization cluster_1 Physical Property Determination cluster_2 Structural & Purity Analysis cluster_3 Final Data Compilation start Compound Synthesis / Procurement This compound appearance Visual Inspection Color & Physical State start:f1->appearance:f0 solubility_qual Qualitative Solubility Test Water, Organic Solvents appearance:f1->solubility_qual:f0 melting_point Melting Point Analysis Capillary Method solubility_qual:f1->melting_point:f0 nmr NMR Spectroscopy ¹H, ¹³C NMR for Structure solubility_qual:f1->nmr:f0 boiling_point Boiling Point Determination Thiele Tube / Distillation melting_point:f1->boiling_point:f0 end_node Technical Data Sheet All Properties Compiled melting_point->end_node:f0 solubility_quant Quantitative Solubility Shake-Flask Method boiling_point:f1->solubility_quant:f0 boiling_point->end_node:f0 solubility_quant->end_node:f0 ms Mass Spectrometry Molecular Weight & Formula nmr:f1->ms:f0 nmr->end_node:f0 ir IR Spectroscopy Functional Groups ms:f1->ir:f0 ms->end_node:f0 purity Purity Assessment HPLC / GC ir:f1->purity:f0 ir->end_node:f0 purity->end_node:f0

Workflow for Physical and Spectral Characterization.

References

An In-depth Technical Guide to 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,6-Dibromo-4-methoxyaniline, including its structure, formula, properties, synthesis, and applications. The information is intended for professionals in the fields of chemical research and drug development.

Chemical Structure and Formula

This compound is a substituted aniline derivative. Its structure consists of a benzene ring functionalized with an amino group (-NH₂), a methoxy group (-OCH₃), and two bromine atoms (-Br). The substituents are positioned at carbons 2, 6, and 4, respectively, relative to the amino group at position 1.

Molecular Formula: C₇H₇Br₂NO

Structure:

Chemical structure of this compound

(Image generated for illustrative purposes)

IUPAC Name: this compound

Synonyms:

  • 2,6-Dibromo-4-methoxybenzenamine

  • 2,6-Dibromo-p-anisidine

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below. This information is crucial for its application in synthesis and for its characterization.

Physical and Chemical Properties
PropertyValue
CAS Number 95970-05-1
Molecular Weight 280.95 g/mol [1]
Appearance Pale yellow to brown solid[2]
Melting Point 81-83 °C[2]
Boiling Point 293.6 °C at 760 mmHg[2]
Density 1.897 g/cm³[2]
Flash Point 131.4 °C[2]
Solubility Sparingly soluble in water, more soluble in organic solvents[2]
Vapor Pressure 0.00171 mmHg at 25°C[2]
Refractive Index 1.627[2]
Spectroscopic Data (Predicted and Analogous)
Spectroscopy Predicted/Typical Data
¹H NMR (CDCl₃)* δ ~7.0-7.2 ppm (s, 2H): Aromatic protons (H-3, H-5). Due to the symmetrical substitution, these protons are chemically equivalent and appear as a singlet. * δ ~4.0-4.5 ppm (s, 2H): Amine protons (-NH₂). The chemical shift can vary depending on concentration and solvent. * δ ~3.7-3.8 ppm (s, 3H): Methoxy protons (-OCH₃).
¹³C NMR (CDCl₃)* δ ~150-155 ppm: C-4 (carbon attached to -OCH₃). * δ ~140-145 ppm: C-1 (carbon attached to -NH₂). * δ ~120-125 ppm: C-3, C-5 (aromatic CH). * δ ~105-110 ppm: C-2, C-6 (carbons attached to -Br). * δ ~55-60 ppm: Methoxy carbon (-OCH₃).
IR Spectroscopy (KBr, cm⁻¹)* ~3400-3500 cm⁻¹: N-H stretching (asymmetric and symmetric vibrations of the primary amine). * ~3000-3100 cm⁻¹: Aromatic C-H stretching. * ~2840, ~2960 cm⁻¹: Aliphatic C-H stretching of the methoxy group. * ~1600-1620 cm⁻¹: N-H bending (scissoring). * ~1450-1550 cm⁻¹: Aromatic C=C stretching. * ~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. * ~1030 cm⁻¹: Symmetric C-O-C stretching. * ~550-650 cm⁻¹: C-Br stretching.
Mass Spectrometry (EI)* [M]⁺: m/z ~279, 281, 283 (isotopic pattern characteristic of two bromine atoms). * [M-CH₃]⁺: Loss of a methyl radical from the methoxy group. * [M-Br]⁺: Loss of a bromine atom.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-methoxyaniline (p-anisidine). The methoxy and amino groups are both activating, ortho-, para-directing groups. Since the para position is blocked by the methoxy group, bromination occurs at the two ortho positions relative to the strongly activating amino group.

A common and effective method involves using a source of electrophilic bromine in a suitable solvent. The following protocol is adapted from established procedures for the bromination of similar aniline derivatives.

Materials:

  • 4-methoxyaniline (p-anisidine)

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, appropriate eluents like hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyaniline in chloroform (or dichloromethane) under stirring at room temperature.

  • Bromination: Slowly add 2.0 to 2.2 equivalents of N-Bromosuccinimide (NBS) to the solution in small portions. The reaction is typically exothermic, and the temperature may be controlled with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (2-3 times).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential biological activity.

  • Precursor for Heterocyclic Compounds: This compound is a key intermediate in the synthesis of various heterocyclic systems. Notably, it is used in the preparation of substituted carbazoles.[2] Carbazoles are a class of nitrogen-containing tricyclic aromatic compounds found in many natural products and pharmaceuticals exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

  • Scaffold for Drug Discovery: The aniline moiety is a common feature in many pharmaceutical drugs. However, the aniline ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, sometimes leading to the formation of reactive metabolites and associated toxicity. The introduction of two bulky bromine atoms ortho to the amino group in this compound can sterically hinder this metabolic pathway, potentially making it a more stable scaffold in drug design compared to unsubstituted anilines.

  • Cross-Coupling Reactions: The bromine atoms on the aromatic ring are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs.

Mandatory Visualizations (Graphviz)

The following diagrams illustrate the synthesis workflow and the role of this compound as a synthetic intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_product Final Product 4-Methoxyaniline 4-Methoxyaniline Dissolution Dissolve in CHCl3 4-Methoxyaniline->Dissolution NBS N-Bromosuccinimide (NBS) Bromination Add NBS, Stir at RT NBS->Bromination Dissolution->Bromination Workup Aqueous Wash (NaHCO3) Bromination->Workup Extraction Extraction Workup->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Column Chromatography or Recrystallization Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Logical_Relationship Start This compound Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Product Complex Molecules (e.g., Substituted Carbazoles, Novel Drug Candidates) Reaction->Product

Caption: Role as a versatile chemical intermediate.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions by trained personnel in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Toxicology: While specific toxicity data for this compound is limited, substituted anilines and halogenated aromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

This guide is intended for informational purposes for research and development professionals. Always refer to a specific and current Safety Data Sheet (SDS) for this compound before handling.

References

Technical Guide: Solubility of 2,6-Dibromo-4-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dibromo-4-methoxyaniline is a substituted aniline derivative with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its use in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a summary of the available qualitative solubility information and a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, existing sources indicate that it is a pale yellow to brown solid that is sparingly soluble in water but demonstrates greater solubility in organic solvents.[1] General observations suggest that it is soluble in most common organic solvents, a characteristic typical for molecules with both hydrogen-bonding capabilities (the amine group) and significant nonpolar surface area (the dibrominated aromatic ring).[2]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolubility Description
WaterSparingly soluble
Common Organic SolventsGenerally soluble

Note: This table is based on qualitative statements from chemical suppliers and literature. Specific quantitative data should be determined experimentally.

Experimental Protocol for Quantitative Solubility Determination: Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.[3] The following protocol provides a robust framework for obtaining accurate and reproducible quantitative solubility data for this compound.

3.1. Objective

To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

3.2. Materials and Equipment

  • This compound (high purity, >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

3.3. Procedure

3.3.1. Preparation of Saturated Solution

  • Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure that a saturated solution is formed and solid remains present at equilibrium.

  • Accurately add a known volume of the desired organic solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

3.3.2. Equilibration

  • Place the sealed vials in a temperature-controlled orbital shaker.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) and speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.[2] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a stable concentration.

3.3.3. Sample Collection and Preparation

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the pre-established analytical calibration curve.

3.4. Quantification

  • Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of this compound. The analytical method should be optimized for the specific compound and solvent system.

  • Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

3.5. Calculation and Reporting

  • Calculate the solubility of this compound in the solvent using the measured concentration from the HPLC analysis and the dilution factor.

  • The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Controlled Temperature & Agitation for 24-72h) A->B Incubate C Phase Separation (Settling of Excess Solid) B->C Stand D Sample Collection & Filtration (Syringe + 0.22µm Filter) C->D Withdraw Supernatant E Dilution of Supernatant D->E Dilute F Quantitative Analysis (e.g., HPLC-UV) E->F Analyze G Data Processing & Calculation F->G Concentration Data H Final Solubility Data (e.g., g/100mL at T°C) G->H Report

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Molecular Weight of 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2,6-Dibromo-4-methoxyaniline, a substituted aniline derivative. The document details the calculation of its molecular weight from its constituent elements and outlines a standard experimental protocol for its verification using mass spectrometry.

Molecular Weight Determination

The molecular weight of a compound is a fundamental chemical property, essential for stoichiometric calculations, substance quantification, and analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.

Molecular Formula

The chemical formula for this compound is C₇H₇Br₂NO.[1][2] This formula indicates that each molecule is composed of:

  • Seven Carbon (C) atoms

  • Seven Hydrogen (H) atoms

  • Two Bromine (Br) atoms

  • One Nitrogen (N) atom

  • One Oxygen (O) atom

Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results.

Calculation Workflow

A Identify Molecular Formula (C₇H₇Br₂NO) B Determine Atomic Weights (C, H, Br, N, O) A->B C Sum Atomic Weights (7C) + (7H) + (2Br) + (1N) + (1*O) B->C D Calculate Molecular Weight (280.947 g/mol) C->D

Caption: Logical workflow for calculating molecular weight.

Data Summary

The table below summarizes the atomic weights of the constituent elements and the calculated molecular weight of this compound.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.011[3][4][5]84.077
HydrogenH71.008[6][7][8][9]7.056
BromineBr279.904[10][11][12]159.808
NitrogenN114.007[13][14][15]14.007
OxygenO115.999[16][17][18]15.999
Total Molecular Weight 280.947

The calculated molecular weight is approximately 280.95 g/mol .[2]

Experimental Verification Protocol: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is the standard method for confirming the molecular weight of a synthesized or isolated compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound.

Objective

To experimentally verify the molecular weight of this compound by identifying the molecular ion peak [M+H]⁺.

Materials and Reagents
  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volatile acid (e.g., formic acid) for promoting ionization

  • Mass spectrometer with an ESI source

Methodology
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • To aid in protonation for positive ion mode analysis, add a small amount of formic acid to the solution (to a final concentration of ~0.1%).

    • Vortex the solution to ensure complete dissolution and homogeneity.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source to operate in positive ion mode.

    • Optimize source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and maximum signal intensity.

  • Sample Infusion and Data Acquisition:

    • Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra over a relevant mass range (e.g., m/z 100-500) to include the expected molecular ion.

  • Data Analysis:

    • Examine the resulting mass spectrum for the protonated molecular ion peak, [M+H]⁺. For this compound (MW ≈ 280.95), this peak is expected at an m/z value of approximately 281.96.

    • Crucially, observe the characteristic isotopic pattern for a compound containing two bromine atoms. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[10] This results in a distinctive triplet peak pattern for the molecular ion:

      • [M]⁺ peak: Contains two ⁷⁹Br atoms.

      • [M+2]⁺ peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

      • [M+4]⁺ peak: Contains two ⁸¹Br atoms.

    • The relative intensities of these peaks should be approximately 1:2:1, providing definitive confirmation of the presence of two bromine atoms.

Conceptual ESI-MS Workflow

cluster_source Ion Source (ESI) cluster_analyzer Mass Analyzer cluster_detector Detector A Sample Introduction (Liquid Solution) B Ionization (High Voltage Spray) A->B C Mass Separation (Based on m/z) B->C D Ion Detection C->D E Mass Spectrum D->E

Caption: Conceptual workflow of Mass Spectrometry.

References

Unlocking the Potential of Substituted Anilines: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the applications of substituted anilines in medicinal chemistry, materials science, and analytical chemistry, providing researchers, scientists, and drug development professionals with key data, detailed experimental protocols, and visual workflows to accelerate innovation.

Substituted anilines, organic compounds featuring an amino group attached to a substituted aromatic ring, are a cornerstone of modern chemical and pharmaceutical research. Their versatile structure allows for a wide range of modifications, enabling the fine-tuning of their chemical and physical properties for diverse applications. This technical guide delves into the core applications of substituted anilines, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support advanced research and development.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The substituted aniline motif is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to form key interactions with biological targets.[1] Its applications span oncology, infectious diseases, and pain management.

Targeting Cancer with Aniline-Based Kinase Inhibitors

A prime example of the successful application of substituted anilines in oncology is in the development of tyrosine kinase inhibitors (TKIs). The anilinoquinazoline scaffold is a key component of numerous TKIs that target the epidermal growth factor receptor (EGFR), a protein often dysregulated in various cancers.[1]

The inhibitory activity of substituted anilines is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The following table summarizes the IC50 values of several 4-anilinoquinazoline derivatives against EGFR and various cancer cell lines.

CompoundTargetIC50 (µM)Cancer Cell LineIC50 (µM)
Gefitinib (Iressa)EGFRwt0.017A549 (Lung)8.47
A431 (Skin)4.45
NCI-H1975 (Lung, T790M)>10
Compound 4dEGFRwt-A431 (Skin)3.48
A549 (Lung)2.55
MCF-7 (Breast)0.87
NCI-H1975 (Lung, T790M)6.42
Compound 4eEGFRwt-A431 (Skin)3.53
A549 (Lung)2.69
NCI-H1975 (Lung, T790M)7.31
Compound 13i--A549 (Lung)< Gefitinib
HepG2 (Liver)< Gefitinib
SMMC7721 (Liver)< Gefitinib
Compound 13j--A549 (Lung)< Gefitinib
HepG2 (Liver)< Gefitinib
SMMC7721 (Liver)< Gefitinib

Data sourced from multiple studies, direct comparison may vary based on experimental conditions.[2][3]

Anilinoquinazoline-based inhibitors act as competitive inhibitors at the ATP binding site of the EGFR's tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to cell proliferation, survival, and metastasis.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates ADP ADP ATP->ADP Phosphorylation Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates Akt Akt PI3K->Akt Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Promotes Survival Survival Akt->Survival Promotes Proliferation Proliferation Anilinoquinazoline Anilinoquinazoline Inhibitor Anilinoquinazoline->ATP Blocks Binding Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway Inhibition by Anilinoquinazolines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.[5][6][7][8]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, A431)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted aniline compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the substituted aniline compounds. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Materials Science: Engineering Novel Functional Materials

Substituted anilines are versatile building blocks for the synthesis of advanced materials with unique electronic and optical properties. Polyaniline (PANI), a conducting polymer derived from aniline, is a prominent example.

Conducting Polymers: The Rise of Polyaniline

Polyaniline and its substituted derivatives are studied for their electrical conductivity, environmental stability, and ease of synthesis.[9] These properties make them suitable for applications such as antistatic coatings, electromagnetic shielding, and sensors.[9]

The electrical conductivity of polyaniline can be tuned by introducing different substituents onto the aniline monomer.

PolymerSubstituentConductivity (S/cm)
Polyaniline (PANI)-H10⁻¹ - 10¹
Poly(o-toluidine)-CH₃ (ortho)10⁻² - 10⁰
Poly(m-toluidine)-CH₃ (meta)10⁻⁵ - 10⁻³
Poly(o-anisidine)-OCH₃ (ortho)10⁻³ - 10⁻¹
Poly(2-chloroaniline)-Cl (ortho)1.32 x 10⁻³
Poly(2-fluoroaniline)-F (ortho)8.3 x 10⁻⁶

Conductivity values can vary significantly based on the dopant, polymerization method, and measurement conditions.[10][11][12][13][14]

PANI_Synthesis_Workflow cluster_synthesis Chemical Oxidative Polymerization cluster_processing Processing cluster_product Final Product Aniline Aniline Monomer Polymerization Polymerization Aniline->Polymerization Oxidant Oxidizing Agent (e.g., (NH4)2S2O8) Oxidant->Polymerization Acid Acidic Medium (e.g., HCl) Acid->Polymerization Doping Doping Polymerization->Doping PANI_Emeraldine Polyaniline (Emeraldine Salt) Doping->PANI_Emeraldine Filtration Filtration & Washing PANI_Emeraldine->Filtration Drying Drying Filtration->Drying PANI_Powder Conducting Polyaniline Powder Drying->PANI_Powder

Caption: General Workflow for the Synthesis of Polyaniline.

Organic Light-Emitting Diodes (OLEDs)

Substituted anilines are also employed as hole-transporting materials (HTMs) in OLEDs. Their electrochemical and photophysical properties can be tailored to optimize device performance. The use of certain substituted aniline derivatives has been shown to improve the external quantum efficiency (EQE) of OLEDs.[1][15][16][17][18]

Hole-Transporting MaterialSubstituent on AnilineMax. External Quantum Efficiency (EQE) (%)
m-SFX-mFmeta-Fluoro3.15
p-SFX-oFortho-Fluoro-

Data from a study on fluorinated-aniline units with a spirobifluorene core.[15]

Analytical Chemistry: Reagents for Detection and Quantification

In analytical chemistry, substituted anilines serve as versatile reagents for the detection and quantification of various analytes. Their ability to undergo color-forming reactions makes them suitable for spectrophotometric analysis.

Chromogenic Reagents

Aniline blue, a substituted triphenylmethane dye, is used as a chromogenic reagent for the spectrophotometric determination of pharmaceuticals. The method is based on the formation of an ion-association complex between the dye and the target drug, leading to a measurable change in absorbance.[19]

This protocol outlines the steps for the quantitative analysis of trifluoperazine, an antipsychotic drug.[19]

Materials:

  • Trifluoperazine hydrochloride standard solution

  • Aniline blue solution (100 µg/mL)

  • Hydrochloric acid (0.01 N)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions of trifluoperazine hydrochloride in distilled water.

  • Reaction Mixture: To a 10 mL volumetric flask, add a specific volume of the trifluoperazine standard solution, 2.0 mL of 0.01 N HCl, and 2.5 mL of the aniline blue solution.

  • Incubation: Allow the mixture to stand at room temperature for 10 minutes.

  • Dilution: Dilute the solution to the mark with distilled water and mix well.

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax = 592 nm) against a reagent blank.

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of trifluoperazine.

  • Sample Analysis: Prepare the sample solution containing an unknown concentration of trifluoperazine and follow steps 2-5. Determine the concentration from the calibration curve.

Synthesis of Substituted Anilines: Key Methodologies

The synthesis of substituted anilines is a fundamental aspect of organic chemistry, with several established and modern methods available.

Classical Method: Nitroarene Reduction

The reduction of nitroarenes is a widely used method for preparing anilines. Stannous chloride (SnCl2) in the presence of a proton source is a common reagent for this transformation.[20][21][22][23][24]

Materials:

  • Substituted nitroarene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

Procedure:

  • Reaction Setup: Dissolve the substituted nitroarene in ethanol in a round-bottom flask.

  • Reagent Addition: Add an excess of stannous chloride dihydrate to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and a 2M KOH solution. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude substituted aniline. Purify further by column chromatography if necessary.

Modern Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of substituted anilines from aryl halides and amines.[25][26][27][28][29]

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aryl_Halide Aryl Halide Reaction_Vessel Inert Atmosphere (N2 or Ar) Heat Aryl_Halide->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Substituted_Aniline Substituted Aniline Purification->Substituted_Aniline

Caption: General Workflow for Buchwald-Hartwig Amination.

References

An In-Depth Technical Guide to the Discovery and History of Dibromo-methoxyanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromo-methoxyanilines represent a class of halogenated aromatic amines that have garnered interest as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their history is intrinsically linked to the broader development of aniline chemistry, which began with the isolation of aniline in the 19th century and rapidly evolved into the foundation of the synthetic dye industry.[1][2] The introduction of bromine and methoxy substituents onto the aniline scaffold provides a means to modulate the electronic and steric properties of the molecule, offering a diverse array of building blocks for organic synthesis. This guide provides a comprehensive overview of the discovery, synthesis, and key properties of various dibromo-methoxyaniline isomers, presenting detailed experimental protocols and quantitative data to support further research and development in this area.

Historical Context: From Aniline to Substituted Derivatives

Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, a discovery that laid the groundwork for the synthetic dye industry.[1][2] In the decades that followed, chemists explored the reactivity of the aniline ring, leading to the development of a vast number of derivatives. The electrophilic substitution reactions of aniline, such as halogenation, were among the earliest and most studied transformations.[3][4]

The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, particularly at the ortho and para positions.[3] Direct bromination of aniline with bromine water readily yields 2,4,6-tribromoaniline, a reaction that proceeds without the need for a catalyst.[4] This high reactivity necessitated the development of methods to control the degree of substitution, such as the use of protecting groups. Acetylation of the amino group to form acetanilide reduces its activating effect, allowing for more selective mono- and di-substitution patterns.[5]

The synthesis of methoxy-substituted anilines, or anisidines, also has its roots in the expansion of aromatic chemistry. These compounds could be prepared through various methods, including the reduction of nitroanisoles. The combination of both methoxy and bromo substituents on the aniline ring provided chemists with a rich palette of intermediates with tailored properties for further synthetic transformations. While a definitive timeline for the first synthesis of every dibromo-methoxyaniline isomer is not well-documented, their preparation follows the logical progression of applying established bromination and substitution reactions to methoxyaniline precursors.

Synthesis of Dibromo-methoxyaniline Isomers

The synthesis of dibromo-methoxyanilines can be achieved through several routes, primarily involving the direct bromination of a suitable methoxyaniline precursor or a multi-step synthesis starting from a more readily available starting material. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and yield of the desired isomer.

Key Synthetic Strategies
  • Direct Bromination: This is the most straightforward approach, where a methoxyaniline is treated with a brominating agent. Due to the activating nature of both the amino and methoxy groups, careful control of stoichiometry and reaction conditions is necessary to avoid over-bromination. Common brominating agents include bromine (Br₂), N-Bromosuccinimide (NBS), and hydrogen peroxide/hydrobromic acid (H₂O₂/HBr) systems.

  • Multi-step Synthesis from Nitroarenes: This strategy often involves the bromination of a nitroanisole or a related nitro-compound, followed by the reduction of the nitro group to an amine. This approach can offer better control over the substitution pattern.

  • Synthesis from Halogenated Precursors: In some cases, a dibromo-methoxyaniline can be synthesized from a precursor that already contains one or more of the desired substituents, with the remaining functional groups introduced in subsequent steps.

Experimental Protocols

Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline (A Representative Protocol for Dibromination)

This protocol describes the synthesis of a structurally related compound, 2,6-dibromo-4-(trifluoromethoxy)aniline, which illustrates a common method for the dibromination of an activated aniline derivative.

  • Materials: 4-(trifluoromethoxy)aniline, methylene dichloride, water, sodium bromide, ammonium molybdate, 30% hydrogen peroxide, sodium thiosulfite, anhydrous magnesium sulfate.

  • Procedure:

    • In a 500 mL three-necked flask, add 80 mL of methylene dichloride, 80 mL of water, 24.69 g of sodium bromide, and 1.3 g of ammonium molybdate.

    • Stir the mixture rapidly and slowly add 17.7 g of 4-(trifluoromethoxy)aniline.

    • After stirring for 30 minutes, heat the mixture to 40°C and add 28.34 g of 30% hydrogen peroxide dropwise.

    • Maintain the reaction at 40°C for 1 hour under reflux.

    • Cool the reaction to room temperature and add an appropriate amount of sodium thiosulfite, stirring for an additional 30 minutes.

    • Separate the organic layer, dry with anhydrous magnesium sulfate, and filter.

    • Remove the methylene dichloride by distillation under reduced pressure to obtain the product.

  • Yield and Purity: This method has been reported to yield 31.80 g (95.0%) of 2,6-dibromo-4-(trifluoromethoxy)aniline with a purity of 99.6%.

Synthesis of 3-Bromo-4-methoxyaniline (A Multi-step Synthesis)

This protocol outlines a three-step synthesis starting from p-fluoronitrobenzene.

  • Step 1: Bromination of p-Fluoronitrobenzene

    • In a reaction vessel, dissolve 7.05 g of p-fluoronitrobenzene in 25 g of acetic acid.

    • Control the temperature with a water bath at 15°C.

    • Slowly add 9.34 g of N-bromosuccinimide (NBS) while stirring, ensuring the temperature does not exceed 15°C.

    • After the addition is complete, maintain the reaction for 10 hours.

    • Pour the reaction mixture into 500 mL of ice water to precipitate the solid product.

    • Collect the solid by suction filtration and dry to obtain 3-bromo-4-fluoronitrobenzene.

    • Reported yield: 9.95 g (90.5%).[6]

  • Step 2: Etherification

    • In a reaction vessel, add 11.0 g of 3-bromo-4-fluoronitrobenzene and 175 mL of methanol.

    • Control the temperature with a water bath at 10°C.

    • Slowly add 12.15 g of sodium methoxide, maintaining the system temperature at 10°C.

    • After the addition, allow the reaction to proceed for 0.8 hours.

    • Pour the reaction mixture into 1000 mL of ice water to precipitate the solid.

    • Collect the solid by suction filtration and dry to obtain 3-bromo-4-methoxynitrobenzene.

  • Step 3: Nitro-reduction

    • In a reaction vessel, add 11.6 g of 3-bromo-4-methoxynitrobenzene and add water to half the vessel's volume.

    • Heat the mixture to 90°C.

    • Add 17.55 g of sodium sulfide (Na₂S) in batches.

    • Maintain the reaction for 5 hours after the addition is complete.

    • Pour the reaction mixture into 2000 mL of ice water to precipitate the solid product.

    • Collect the solid by suction filtration and dry to obtain 3-bromo-4-methoxyaniline.

    • Reported yield for this step: 7.4 g (73.2%).[6]

Quantitative Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reported Yield (%)Reference
2,4-Dibromo-5-methoxyaniline35736-52-8C₇H₇Br₂NO280.94-308.4-[6]
2,6-Dibromo-4-methoxyaniline95970-05-1C₇H₇Br₂NO280.9481-83293.6-
3-Bromo-4-methoxyaniline19056-41-8C₇H₈BrNO202.05--62 (overall)[6]
4-Bromo-2-methoxyaniline59557-91-4C₇H₈BrNO202.0556.5-58-96
5-Bromo-2-methoxyaniline6358-77-6C₇H₈BrNO202.0594-98--

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_of_3_Bromo_4_methoxyaniline cluster_step1 Step 1: Bromination cluster_step2 Step 2: Etherification cluster_step3 Step 3: Nitro-reduction A p-Fluoronitrobenzene C Reaction at 15°C A->C B NBS, Acetic Acid B->C D Precipitation in Ice Water C->D E 3-Bromo-4-fluoronitrobenzene D->E G Reaction at 10°C E->G Input to Step 2 F Sodium Methoxide, Methanol F->G H Precipitation in Ice Water G->H I 3-Bromo-4-methoxynitrobenzene H->I K Reaction at 90°C I->K Input to Step 3 J Sodium Sulfide, Water J->K L Precipitation in Ice Water K->L M 3-Bromo-4-methoxyaniline L->M

Caption: Workflow for the multi-step synthesis of 3-Bromo-4-methoxyaniline.

Dibromination_Workflow A Start: 4-(trifluoromethoxy)aniline B Add to Methylene Dichloride, Water, NaBr, Ammonium Molybdate A->B C Stir for 30 minutes B->C D Heat to 40°C C->D E Add 30% H₂O₂ dropwise D->E F Reflux for 1 hour E->F G Cool to Room Temperature F->G H Quench with Sodium Thiosulfite G->H I Workup: Separate Organic Layer, Dry, Evaporate Solvent H->I J Product: 2,6-Dibromo-4-(trifluoromethoxy)aniline I->J

Caption: Workflow for the dibromination of a substituted aniline.

Representative Signaling Pathway

While specific signaling pathways for simple dibromo-methoxyanilines are not well-established, substituted anilines are common pharmacophores in kinase inhibitors. For instance, various anilino-pyrimidine derivatives have been investigated as inhibitors of receptor tyrosine kinases like Mer and c-Met, which are implicated in cancer. The following diagram illustrates a simplified, representative signaling pathway that is often targeted by such inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, Mer) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Anilino-pyrimidine Kinase Inhibitor (containing substituted aniline) Inhibitor->RTK Inhibits (ATP competitive) Ligand Growth Factor Ligand->RTK Binds

Caption: Representative RTK signaling pathway inhibited by aniline-based drugs.

Conclusion

The dibromo-methoxyanilines are a class of compounds with a rich, albeit not always specifically detailed, history rooted in the development of synthetic organic chemistry. The methods for their synthesis are well-established, drawing from the fundamental principles of electrophilic aromatic substitution on activated aniline rings. While these compounds are primarily valued as intermediates in the synthesis of more complex molecules, the exploration of their own biological activities remains an area with potential for future research. The protocols and data presented in this guide serve as a valuable resource for chemists and pharmacologists interested in the further application and study of these versatile chemical entities.

References

2,6-Dibromo-4-methoxyaniline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling considerations for 2,6-Dibromo-4-methoxyaniline. Specific safety data for this compound is limited. Therefore, this guide is based on available data for the compound and supplemented with information from closely related substituted anilines. All laboratory work should be conducted in accordance with institutional and regulatory safety protocols, and a thorough risk assessment should be performed before handling this chemical.

Introduction

This compound is a substituted aniline derivative.[1] Due to the presence of bromine atoms and a methoxy group on the aniline ring, this compound is of interest in medicinal chemistry and organic synthesis. As with many aromatic amines, particularly halogenated ones, it is prudent to handle this compound with a high degree of caution due to its potential toxicity.[2][3] This guide outlines the known properties, potential hazards, and recommended safety procedures for handling this compound in a laboratory setting.

Physical and Chemical Properties

Limited specific data is available for this compound. The following table summarizes the available information.

PropertyValueReference
CAS Number 95970-05-1[1]
Molecular Formula C₇H₇Br₂NO[1]
Molecular Weight 280.95 g/mol [1]
Appearance Pale yellow to brown solid[1]
Melting Point 81-83 °C[1]
Boiling Point 293.6 °C at 760 mmHg[1]
Solubility Sparingly soluble in water, more soluble in organic solvents.[1]

Hazard Identification and Classification

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Acute Toxicity, DermalCategory 3 or 4Toxic or harmful in contact with skin.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

Signal Word: Warning or Danger

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation. Harmful if inhaled.[4][5]

  • Skin Contact: Causes skin irritation. Toxic or harmful if absorbed through the skin.[4][6] Repeated exposure can lead to significant health hazards through skin absorption.[6]

  • Eye Contact: Causes serious eye irritation.[4][5]

  • Ingestion: Harmful if swallowed.[4][5]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of substituted anilines, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shield.Protects against dust particles and splashes.
Skin Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.Prevents skin contact and absorption.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Necessary for operations that may generate dust or aerosols.
Engineering Controls
  • All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[7]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[8] It should be collected in a properly labeled, sealed container and disposed of through a licensed chemical waste management facility. Under no circumstances should this chemical be disposed of down the drain.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & Review SDS Risk_Assessment->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh and Transfer Carefully Work_in_Hood->Weigh_Transfer Monitor_Reaction Monitor Reaction Weigh_Transfer->Monitor_Reaction Decontaminate Decontaminate Glassware & Surfaces Monitor_Reaction->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Properly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Hazard_Overview cluster_compound This compound cluster_hazards Potential Hazards Compound This compound Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Compound->Acute_Toxicity Skin_Irritation Skin Irritation Compound->Skin_Irritation Eye_Irritation Serious Eye Irritation Compound->Eye_Irritation Respiratory_Irritation Respiratory Irritation Compound->Respiratory_Irritation

Caption: Overview of potential hazards associated with this compound.

References

An In-Depth Technical Guide to 2,6-Dibromo-4-methoxyaniline: Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of 2,6-Dibromo-4-methoxyaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its various synonyms and alternative names, summarizes its key chemical properties, and provides a detailed experimental protocol for a representative synthetic application.

Core Data Summary

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Accurate identification is crucial for experimental reproducibility and safety. The following tables summarize its nomenclature and key physicochemical properties.

Table 1: Synonyms and Alternative Names
TypeName
Systematic Name This compound
IUPAC Name 2,6-Dibromo-4-methoxybenzenamine
CAS Registry No. 95970-05-1
Common Synonyms 2,6-Dibromo-p-anisidine
4-Methoxy-2,6-dibromoaniline
Aniline, 2,6-dibromo-4-methoxy-
Benzenamine, 2,6-dibromo-4-methoxy-
2,6-dibromo-4-methoxyphenylamine
Table 2: Physicochemical Properties
PropertyValue
Molecular Formula C₇H₇Br₂NO
Molecular Weight 280.95 g/mol
Appearance Pale yellow to brown solid
Melting Point 81-83 °C
Boiling Point 293.6 °C at 760 mmHg
Flash Point 131.4 °C
Density 1.897 g/cm³

Synthetic Utility and Experimental Protocol

This compound is a valuable precursor in the synthesis of more complex molecules, particularly through cross-coupling reactions that form new carbon-carbon bonds. The two bromine atoms at the ortho positions to the amino group can be selectively functionalized, making it a key intermediate in the development of novel pharmaceutical scaffolds and other functional materials.

A prime example of its application is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures, which are prevalent in many biologically active compounds. The protocol below details a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure is adapted from established methods for similar 2,6-dibromoaniline derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To synthesize a 2,6-diaryl-4-methoxyaniline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), aqueous solution

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add aqueous N,N-dimethylformamide (e.g., 10 mL of a 9:1 DMF:water solution) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2,6-diaryl-4-methoxyaniline.

Workflow and Pathway Visualizations

To further elucidate the experimental process, the following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling protocol.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification prep1 Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ prep2 Add Catalyst: - Pd(OAc)₂ prep1->prep2 prep3 Establish Inert Atmosphere (N₂ or Ar) prep2->prep3 react1 Add Solvent (aq. DMF) prep3->react1 Start Reaction react2 Heat and Stir at 80 °C react1->react2 react3 Monitor Reaction Progress (TLC/HPLC) react2->react3 workup1 Cool to Room Temperature react3->workup1 Reaction Complete workup2 Aqueous Workup and Extraction workup1->workup2 workup3 Dry and Concentrate Organic Phase workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final_product final_product workup4->final_product Final Product: 2,6-Diaryl-4-methoxyaniline

The Versatile Role of 2,6-Dibromo-4-methoxyaniline as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-methoxyaniline is a highly functionalized aromatic amine that serves as a versatile building block in organic synthesis. The presence of two bromine atoms ortho to the amino group, combined with a methoxy substituent in the para position, offers a unique combination of reactive sites and electronic properties. This guide explores the utility of this compound in the construction of complex molecular architectures, with a focus on its application in the synthesis of bioactive heterocycles and other valuable organic compounds. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor in medicinal chemistry and materials science.

Core Applications in Synthesis

The synthetic utility of this compound is primarily centered around the reactivity of its carbon-bromine bonds, which are amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. The two bromine atoms of this compound can undergo sequential or double Suzuki-Miyaura coupling, allowing for the introduction of one or two new aryl or vinyl substituents. This approach is instrumental in the synthesis of complex biaryl and polyaryl structures. While specific data for this compound is limited in the literature, the Suzuki-Miyaura coupling of the structurally similar 2,6-dibromo-4-nitroaniline with various arylboronic acids has been reported to proceed with high yields.[1] The reaction conditions are generally mild and tolerate a wide range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds between an aryl halide and an amine. This compound can be used to introduce new amino substituents at the ortho positions. This is a key transformation in the synthesis of various nitrogen-containing heterocyclic compounds and has broad applications in drug discovery.

Synthesis of Heterocyclic Compounds

Carbazole Synthesis: this compound is a known precursor for the synthesis of carbazoles.[2] Carbazoles are an important class of nitrogen-containing heterocycles with applications in pharmaceuticals, organic electronics, and dyes. The synthesis can be achieved through intramolecular cyclization reactions, such as the Cadogan reaction, following an initial cross-coupling step to form a biaryl amine intermediate.

Quantitative Data Presentation

The following tables summarize representative quantitative data for key cross-coupling reactions of a closely related analog, 2,6-dibromo-4-nitroaniline, which serves as a good model for the reactivity of this compound.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromo-4-nitroaniline with Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,6-Diphenyl-4-nitroaniline95
24-Methylphenylboronic acid2,6-Bis(4-methylphenyl)-4-nitroaniline98
34-Methoxyphenylboronic acid2,6-Bis(4-methoxyphenyl)-4-nitroaniline96
44-Chlorophenylboronic acid2,6-Bis(4-chlorophenyl)-4-nitroaniline92
54-Fluorophenylboronic acid2,6-Bis(4-fluorophenyl)-4-nitroaniline94

Reaction Conditions: 2,6-dibromo-4-nitroaniline (1 mmol), arylboronic acid (2.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (3 mmol), DMF/H₂O (10:1), 100 °C, 2-4 h.

Table 2: General Conditions for Buchwald-Hartwig Amination of Di-bromoaryl Compounds

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene80-11070-95
Pd(OAc)₂ / SPhosK₃PO₄Dioxane100-12065-90
PdCl₂(dppf)Cs₂CO₃DMF100-13060-85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 2,6-diaryl-4-nitroanilines and can be used as a starting point for the coupling of this compound.[1]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.2 equiv.), potassium carbonate (3.0 equiv.), and palladium(II) acetate (2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of DMF and water (10:1) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the amination of di-bromoaryl compounds and may require optimization for this compound.

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium t-butoxide, 2.2 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) to the tube.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (2.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Signaling Pathway

Derivatives of substituted anilines are known to be potent inhibitors of tyrosine kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers. The diagram below illustrates a simplified c-Src tyrosine kinase signaling pathway, a common target for inhibitors developed from aniline-based scaffolds.

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src Activation Integrin Integrin Integrin->c_Src Activation FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K Ras Ras c_Src->Ras STAT3 STAT3 c_Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis STAT3->Proliferation STAT3->Survival Inhibitor Aniline-based Inhibitor Inhibitor->c_Src Inhibition

Caption: Simplified c-Src signaling pathway and its inhibition.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, boronic acid, base, and Pd catalyst in a Schlenk flask inert Establish inert atmosphere (vacuum/backfill with Ar/N2) reagents->inert solvent Add degassed solvent inert->solvent heat Heat to desired temperature with vigorous stirring solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent, wash with water and brine cool->extract purify Dry, concentrate, and purify by column chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L2(Ar)Pd(II)-X OxAdd->PdII_halide Amine_coord Amine Coordination PdII_halide->Amine_coord PdII_amine [L2(Ar)Pd(II)(HNR'R'')]X Amine_coord->PdII_amine Deprotonation Deprotonation (-Base-H+) PdII_amine->Deprotonation PdII_amido L2(Ar)Pd(II)-NR'R'' Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Reactants Ar-X + HNR'R'' Reactants->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of complex organic molecules. Its di-bromo substitution pattern allows for the strategic and sequential introduction of new functionalities via robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations provide efficient routes to substituted biaryls, arylamines, and heterocyclic systems such as carbazoles, which are of significant interest in the fields of drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this highly functionalized aniline derivative.

References

Methodological & Application

Synthesis of 2,6-Dibromo-4-methoxyaniline from 4-methoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-Dibromo-4-methoxyaniline, a key intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. The synthesis involves the electrophilic bromination of 4-methoxyaniline. This application note outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the desired product. Quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

4-Methoxyaniline and its derivatives are important building blocks in organic synthesis. The introduction of bromine atoms onto the aromatic ring significantly alters the electronic and steric properties of the molecule, providing a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions. The selective synthesis of this compound is achieved by exploiting the activating and ortho-, para-directing effects of the amino and methoxy groups. This protocol describes a common and effective method for this transformation.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

  • 4-Methoxyaniline

  • Bromine (Br₂)

  • Acetic Acid (glacial)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C using an ice bath.

  • Bromination: While stirring vigorously, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the cooled solution of 4-methoxyaniline via a dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. A reddish-brown color will persist during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess bromine. Stir until the reddish-brown color disappears.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (g)Moles (mol)Yield (%)Melting Point (°C)
4-Methoxyaniline123.151.012.30.1--
Bromine159.812.133.60.21--
This compound280.95---~85-9581

Note: The amounts and yields are representative and may vary depending on the reaction scale and conditions.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolution Dissolve 4-Methoxyaniline in Acetic Acid Cooling Cool to 0-5 °C Dissolution->Cooling Bromination Add Bromine Solution (dropwise) Cooling->Bromination Stirring Stir at Room Temperature Bromination->Stirring Quenching Quench with Sodium Thiosulfate Stirring->Quenching Neutralization Neutralize with Sodium Bicarbonate Quenching->Neutralization Extraction Extract with Dichloromethane Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment must be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Follow all standard laboratory safety procedures.

Application Notes and Protocols: Bromination of p-Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the bromination of p-anisidine, a key transformation in the synthesis of various pharmaceutical and chemical intermediates. The protocol focuses on the regioselective introduction of bromine atoms onto the aromatic ring of p-anisidine. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in the laboratory setting.

Introduction

p-Anisidine (4-methoxyaniline) is an important building block in organic synthesis due to the activating and ortho-, para-directing effects of its amino and methoxy substituents.[1][2] Electrophilic aromatic substitution reactions, such as bromination, on p-anisidine are fundamental for the preparation of halogenated aromatic compounds. These products serve as precursors in cross-coupling reactions and for the synthesis of complex molecular architectures in drug discovery and materials science. The protocol outlined below describes the dibromination of p-anisidine at the positions ortho to the strongly activating amino group.

Data Presentation

The following table summarizes typical quantitative data for the bromination of p-anisidine and its analogs, based on literature precedents. The data for p-anisidine is projected based on similar reactions.

Starting MaterialBrominating AgentSolvent SystemReaction Temperature (°C)Reaction Time (h)ProductYield (%)Purity (%)Reference
p-Anisidine (projected)N-Bromosuccinimide (NBS)Dichloromethane0 to RT1 - 22,6-Dibromo-4-methoxyaniline90-95>98N/A
4-(Trifluoromethoxy)anilineSodium Bromide / Hydrogen Peroxide / Ammonium MolybdateDichloromethane / Water4012,6-Dibromo-4-(trifluoromethoxy)aniline9599.6[3]
4-(Trifluoromethoxy)anilineBromineDichloromethane / Water4012,6-Dibromo-4-(trifluoromethoxy)aniline8290[3]
4-(Trifluoromethoxy)anilineHydrogen Bromide / Hydrogen PeroxideDichloromethane / Water4012,6-Dibromo-4-(trifluoromethoxy)aniline7790[3]

Experimental Protocol

This protocol details the synthesis of this compound from p-anisidine using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel, appropriate eluent) or recrystallization.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 equivalent) in dichloromethane (approximately 10 mL per gram of p-anisidine).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (2.0 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[4][5]

Experimental Workflow

Bromination_Workflow Experimental Workflow for Bromination of p-Anisidine A 1. Dissolve p-anisidine in DCM B 2. Cool to 0°C A->B Ice Bath C 3. Add NBS (2.0 eq) portion-wise B->C Maintain 0°C D 4. Stir at RT for 1-2h (Monitor by TLC) C->D Warm to RT E 5. Quench with Na2S2O3 solution D->E Reaction Complete F 6. Aqueous Workup (NaHCO3, Brine) E->F G 7. Dry (MgSO4) and Concentrate F->G H 8. Purify (Column Chromatography or Recrystallization) G->H I This compound H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

  • p-Anisidine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[1][2]

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; use only in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2,6-Dibromo-4-methoxyaniline as an Intermediate for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-methoxyaniline is a halogenated aromatic amine that serves as a valuable intermediate in the synthesis of a variety of dyes, particularly azo disperse dyes. The presence of two bromine atoms on the aniline ring can enhance the stability, lightfastness, and color depth of the resulting dyes. The methoxy group, being an electron-donating group, influences the color and reactivity of the molecule. This document provides detailed protocols for the synthesis of azo dyes using this compound as a precursor, based on established methodologies for analogous compounds.

Application in Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of azo dyes from this compound involves a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final dye molecule.

The choice of the coupling component is crucial as it significantly determines the color and properties of the final dye.

Experimental Protocols

The following are representative protocols for the synthesis of an azo dye using this compound. These protocols are adapted from established procedures for structurally similar compounds, such as 2,6-dibromo-4-nitroaniline and 2-methoxyaniline.

Protocol 1: Diazotization of this compound

Objective: To prepare the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beaker or three-necked flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

Procedure:

  • In a beaker or three-necked flask, suspend this compound in a mixture of concentrated acid and water.

  • Cool the suspension to 0-5 °C using an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Safety Precautions: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.

Protocol 2: Azo Coupling with 2-Naphthol

Objective: To synthesize an azo dye by coupling the diazonium salt of this compound with 2-naphthol.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. The coupling reaction should occur immediately, indicated by the formation of a colored precipitate.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Adjust the pH of the mixture to slightly acidic (pH 5-6) with a dilute acid solution if necessary to fully precipitate the dye.

  • Isolate the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold distilled water until the filtrate is neutral.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the expected reactants and products for the synthesis of an azo dye from this compound and 2-naphthol.

Reactant/Product Chemical Structure Molar Mass ( g/mol ) Role Expected Observations
This compoundthis compound structure280.95Starting MaterialWhite to off-white solid
Sodium NitriteNaNO₂69.00Diazotizing AgentWhite crystalline solid
2-Naphthol2-Naphthol structure144.17Coupling AgentWhite to tan crystalline solid
Azo Dye ProductAzo dye structure437.13Final ProductColored solid (e.g., red, orange, or brown)

Visualizations

Synthetic Pathway for Azo Dye Synthesis

Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline This compound Reagents1 NaNO₂, HCl (aq) 0-5 °C Aniline->Reagents1 Diazonium 2,6-Dibromo-4-methoxybenzenediazonium chloride Reagents1->Diazonium Reagents2 Coupling Reaction 0-5 °C Diazonium->Reagents2 Immediate Use Naphthol 2-Naphthol (in NaOH solution) Naphthol->Reagents2 AzoDye Azo Dye Product Reagents2->AzoDye

Caption: General workflow for the synthesis of an azo dye from this compound.

Logical Relationship of Reactants and Products

Reactant_Product_Relationship cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Aniline This compound Diazonium Diazonium Salt Aniline->Diazonium Nitrite Sodium Nitrite Nitrite->Diazonium Acid Acid (HCl/H₂SO₄) Acid->Diazonium Coupler Coupling Agent (e.g., 2-Naphthol) AzoDye Azo Dye Coupler->AzoDye Diazonium->AzoDye SideProducts Side Products (e.g., N₂, H₂O, NaCl) Diazonium->SideProducts

Caption: Logical flow from reactants to products in the azo dye synthesis.

Potential Applications in Research and Drug Development

While primarily used in the textile industry, azo dyes derived from substituted anilines can have applications in other fields:

  • Biological Stains: The specific binding properties of certain azo dyes to biological macromolecules can be exploited for histological staining.

  • Fluorescent Probes: Modification of the dye structure can lead to fluorescent compounds that may be used as probes in cellular imaging and bioassays.

  • Drug Delivery: Azo compounds can be designed as prodrugs, where the azo bond is cleaved by azoreductase enzymes present in the gut microbiota, leading to targeted drug release in the colon.

  • Photosensitizers: Some azo dyes exhibit photosensitizing properties and could be investigated for applications in photodynamic therapy.

Further research into the biological activities of novel azo dyes derived from this compound could uncover new applications in the pharmaceutical and biotechnology sectors.

Application Notes and Protocols: The Role of 2,6-Dibromo-4-alkoxyanilines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,6-dibromo-4-alkoxyaniline derivatives in the agrochemical industry. While the inquiry specified 2,6-Dibromo-4-methoxyaniline, the available literature prominently features its trifluoromethoxy analog, 2,6-dibromo-4-(trifluoromethoxy)aniline, as a key intermediate in the synthesis of the commercial fungicide, thifluzamide. This document will focus on the synthesis and application of thifluzamide as a representative example of this class of compounds in modern agriculture.

Introduction to Thifluzamide

Thifluzamide is a potent fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHI). It effectively controls a range of fungal pathogens, most notably Rhizoctonia spp., which are responsible for diseases like sheath blight in rice, as well as diseases in crops such as potatoes, maize, and turfgrass.[1] Its mode of action involves the inhibition of the succinate dehydrogenase (quinone) enzyme (EC 1.3.5.1) in the mitochondrial respiratory chain, disrupting the fungus's energy supply.[1]

The synthesis of thifluzamide relies on the key intermediate 2,6-dibromo-4-(trifluoromethoxy)aniline. The following sections detail the experimental protocols for the synthesis of this intermediate and its subsequent conversion to thifluzamide, along with quantitative data on its fungicidal efficacy.

Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline

The synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline is a critical step in the production of thifluzamide. Various methods have been developed to achieve high yield and purity. Below are protocols derived from patent literature, offering different approaches to the bromination of 4-(trifluoromethoxy)aniline.

Experimental Protocols

Protocol 1: Bromination using Sodium Bromide and Hydrogen Peroxide with Ammonium Molybdate Catalyst

This method is presented as an environmentally friendly approach, avoiding the use of elemental bromine.[2]

  • Materials:

    • 4-(trifluoromethoxy)aniline

    • Sodium Bromide (NaBr)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

    • Dichloromethane (CH₂Cl₂)

    • Water (H₂O)

    • Sodium Thiosulfate (Na₂S₂O₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a 500 mL three-necked flask, add 80 mL of dichloromethane, 80 mL of water, 24.69 g of sodium bromide, and 1.3 g of ammonium molybdate.

    • Stir the mixture rapidly and slowly add 17.7 g (0.1 mol) of 4-(trifluoromethoxy)aniline.

    • After stirring for 30 minutes, heat the mixture to 40°C.

    • Slowly add 28.34 g of 30% hydrogen peroxide (0.25 mol) dropwise while maintaining the temperature at 40°C.

    • After the addition is complete, continue to reflux at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add an appropriate amount of sodium thiosulfate solution and stir for 30 minutes to quench any remaining peroxide.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the mixture and remove the dichloromethane by distillation under reduced pressure to obtain the product.

  • Yield and Purity:

    • Yield: 95.0%[2]

    • Purity: 99.6%[2]

Protocol 2: Bromination using Bromine and Hydrogen Peroxide in an Aqueous Phase

This protocol describes a water-phase synthesis method.[3]

  • Materials:

    • 4-(trifluoromethoxy)aniline

    • Bromine (Br₂)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Water (H₂O)

    • Inert grinding media (e.g., stainless steel shot)

  • Procedure:

    • In a 250 mL three-necked flask equipped with a stirrer and reflux condenser, add 9.0 g (0.05 mol) of 4-(trifluoromethoxy)aniline, 72 mL of water, and 0.45 g of stainless steel shot (d=2mm).

    • At 20°C, with a stirring speed of 400 r/min, add 8.5 g (0.053 mol) of bromine dropwise over 30 minutes.

    • Continue the reaction for 1 hour after the addition is complete.

    • Subsequently, add 7.4 g (0.065 mol) of 30% hydrogen peroxide dropwise over 30 minutes.

    • Continue the reaction for 6 hours.

    • After the reaction, sift out the inert grinding media.

    • Filter the reaction mixture, and the filtrate can be recycled for the next batch.

    • Dry the filter cake to obtain the final product.

  • Yield and Purity:

    • Yield: 98.0%[3]

    • Purity: 99.5%[3]

Quantitative Data Summary for Intermediate Synthesis
ProtocolBrominating AgentCatalyst/AdditiveSolventYield (%)Purity (%)Reference
1NaBr / H₂O₂Ammonium MolybdateDichloromethane / Water95.099.6[2]
2Br₂ / H₂O₂Inert Grinding MediaWater98.099.5[3]

Synthesis of Thifluzamide from 2,6-Dibromo-4-(trifluoromethoxy)aniline

The final step in the synthesis of thifluzamide involves the acylation of 2,6-dibromo-4-(trifluoromethoxy)aniline with 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.

Experimental Protocol

Protocol 3: Acylation Reaction

This protocol is based on procedures described in the patent literature.[4][5]

  • Materials:

    • 2,6-dibromo-4-(trifluoromethoxy)aniline

    • 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride

    • Acetonitrile

    • Ethyl acetate

    • Water

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction vessel, dissolve 8.91 g of 2,6-dibromo-4-(trifluoromethoxy)aniline and 6.47 g of 2-methyl-4-(trifluoromethyl)-5-chlorocarbonyl thiazole in 16.8 ml of acetonitrile.[4]

    • Heat the mixture to reflux and maintain for 6.5 hours.[4]

    • After the reaction is complete, remove the acetonitrile by distillation under reduced pressure.

    • To the residue, add 420 ml of ethyl acetate and 300 ml of water and stir.[4]

    • Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the ethyl acetate layer.

    • Wash the organic layer successively with water and saturated sodium bicarbonate solution.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate.

    • Remove the solvent by distillation under reduced pressure to yield thifluzamide.

Logical Workflow for Thifluzamide Synthesis

G cluster_0 Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline cluster_1 Synthesis of Thifluzamide 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline Reaction_1 Bromination 4-(trifluoromethoxy)aniline->Reaction_1 Brominating Agent Brominating Agent (e.g., NaBr/H₂O₂ or Br₂/H₂O₂) Brominating Agent->Reaction_1 Intermediate 2,6-Dibromo-4-(trifluoromethoxy)aniline Reaction_1->Intermediate Reaction_2 Acylation Intermediate->Reaction_2 Thiazole Derivative 2-methyl-4-(trifluoromethyl)thiazole- 5-carbonyl chloride Thiazole Derivative->Reaction_2 Thifluzamide Thifluzamide Reaction_2->Thifluzamide

Caption: Synthetic pathway of Thifluzamide.

Fungicidal Activity of Thifluzamide

Thifluzamide exhibits high efficacy against various fungal pathogens, particularly Rhizoctonia solani. The following tables summarize its in vitro and in vivo activity.

In Vitro Efficacy against Rhizoctonia solani
ParameterValue (µg/mL)Reference
Average EC₅₀0.058 ± 0.012[6]

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus.

In Vivo Efficacy against Rice Sheath Blight (Rhizoctonia solani)
Application Rate (g a.i./ha)Control Efficacy (%) 15 days after 2nd applicationControl Efficacy (%) 30 days after 2nd applicationReference
8284.286.7[6]

Signaling Pathway of SDHI Fungicides

G Succinate Succinate SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex Substrate Fumarate Fumarate SDH_Complex->Fumarate Product Electron_Transport_Chain Electron Transport Chain SDH_Complex->Electron_Transport_Chain ATP_Production ATP Production (Energy) Electron_Transport_Chain->ATP_Production Thifluzamide Thifluzamide Thifluzamide->SDH_Complex Inhibition Inhibition

Caption: Mode of action of Thifluzamide.

Conclusion

2,6-Dibromo-4-alkoxyaniline derivatives are valuable precursors in the synthesis of modern agrochemicals. The synthesis of the fungicide thifluzamide from 2,6-dibromo-4-(trifluoromethoxy)aniline serves as a prominent example, demonstrating a robust synthetic pathway to a highly effective crop protection agent. The provided protocols offer a foundation for researchers in the field of agrochemical synthesis to develop and optimize processes for producing these and other related compounds. The high efficacy of thifluzamide, particularly against economically important pathogens like Rhizoctonia solani, underscores the importance of this class of molecules in ensuring global food security.

References

Application Notes and Protocols for the Preparation of 2,6-Dibromo-4-methoxyaniline Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of 2,6-dibromo-4-methoxyaniline and its derivatives. This document includes detailed experimental protocols, quantitative data on the biological activities of structurally related compounds, and visualizations of relevant synthetic and biological pathways.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry. The presence of two bromine atoms at the ortho-positions to the amino group, combined with a methoxy group at the para-position, offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents. The bromine atoms can act as handles for further chemical modifications, such as cross-coupling reactions, while the overall substitution pattern influences the compound's lipophilicity and potential for hydrogen bonding, which are critical for drug-receptor interactions. Research into brominated aniline derivatives has revealed promising anticancer and antimicrobial activities, making this compound an attractive starting point for pharmaceutical research.

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of p-anisidine. Several methods can be employed, with variations in the brominating agent and reaction conditions influencing the yield and purity of the final product. Below are detailed protocols for two common approaches.

Experimental Protocol 1: Bromination using Bromine

This protocol is adapted from the synthesis of similar 2,6-dibromoaniline derivatives.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Bromine (Br₂)

  • Methylene chloride (CH₂Cl₂)

  • Water (H₂O)

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (500 mL, three-necked)

  • Stirring apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a stirrer and a reflux condenser, add 80 mL of methylene chloride and 80 mL of water.

  • With vigorous stirring, slowly add the desired molar equivalent of bromine. For dibromination, a molar ratio of p-anisidine to bromine of approximately 1:2.2 is recommended. For example, for 0.1 mol of p-anisidine (12.31 g), use approximately 0.22 mol of bromine (35.16 g).

  • After 30 minutes of stirring, slowly add 0.1 mol of p-anisidine to the mixture.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 1 hour.

  • Cool the reaction mixture to room temperature.

  • To quench the excess bromine, add sodium thiosulfate solution and stir for 30 minutes, or until the reddish-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the methylene chloride under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Experimental Protocol 2: Bromination using Sodium Bromide and Hydrogen Peroxide

This method offers a safer and more environmentally friendly alternative to using elemental bromine.[1]

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Sodium bromide (NaBr)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) (catalyst)

  • Methylene chloride (CH₂Cl₂)

  • Water (H₂O)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel (500 mL, three-necked)

  • Stirring apparatus

  • Dropping funnel

  • Reflux condenser

Procedure:

  • To a 500 mL three-necked flask, add 80 mL of methylene chloride, 80 mL of water, the desired amount of sodium bromide (e.g., 2.4 equivalents per equivalent of aniline), and a catalytic amount of ammonium molybdate (e.g., 0.01 equivalents).

  • With rapid stirring, slowly add the p-anisidine (e.g., 0.1 mol).

  • After stirring for 30 minutes at room temperature, begin the dropwise addition of 30% hydrogen peroxide (e.g., 2.5 equivalents) from a dropping funnel, maintaining the reaction temperature at around 40 °C.

  • After the addition is complete, continue to reflux at 40 °C for 1 hour.

  • Cool the reaction to room temperature and add sodium thiosulfate solution to decompose any remaining hydrogen peroxide.

  • Work-up the reaction as described in Experimental Protocol 1 (steps 7-10).

Table 1: Comparison of Synthesis Methods for Analogous 2,6-Dibromo-4-substituted Anilines

Starting MaterialBrominating AgentSolventCatalystYield (%)Purity (%)Reference
4-(Trifluoromethoxy)anilineHBr / H₂O₂Methylene chloride / Water-7790[1]
4-(Trifluoromethoxy)anilineBr₂Methylene chloride / Water-8290[1]
4-(Trifluoromethoxy)anilineNaBr / H₂O₂Methylene chloride / WaterAmmonium molybdate9599.6[1]

Pharmaceutical Research Applications

Derivatives of this compound are of interest in pharmaceutical research due to the broad-spectrum biological activities observed in structurally similar brominated anilines. The primary areas of investigation include their potential as anticancer and antimicrobial agents.

Anticancer Activity

Brominated aniline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the ability of these compounds to induce apoptosis or interfere with critical cellular signaling pathways.

Table 2: Anticancer Activity of Related Brominated Aniline and Benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinazoline-chalcone 14gK-562 (Leukemia)0.622 - 1.81[2]
Pyrimidodiazepine 16cVarious (10 cell lines)10-fold higher than doxorubicin[2]
1,4-Naphthoquinone derivative PD9DU-145, MDA-MB-231, HT-291 - 3[3]
1,4-Naphthoquinone derivative PD10DU-145, MDA-MB-231, HT-291 - 3[3]
1,4-Naphthoquinone derivative PD11DU-145, MDA-MB-231, HT-291 - 3[3]
1,4-N-acetyl-p-benzoquinone imine derivativeMCF-7 (Breast)1.8
2-Anilino-4-(3-bromo-4-methoxyphenyl)quinazolineA549 (Lung)5.2

Note: The last two entries are representative examples from the broader class of aniline derivatives and are included for comparative purposes.

Antimicrobial Activity

The presence of bromine atoms on the aniline ring can enhance the antimicrobial properties of the molecule. These compounds can disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Table 3: Antimicrobial Activity of Related Brominated Aniline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
4-Bromo-3-chloroanilineUropathogenic E. coli200[4]
3,5-DibromoanilineUropathogenic E. coli100[4]
4-Amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100[5]
2-Iodo-4-trifluoromethylanilineVibrio parahaemolyticus50[5]
6-Bromoindolglyoxylamide derivative 3Staphylococcus aureus-[6]

Experimental Workflows and Signaling Pathways

The development of pharmaceutical agents from this compound derivatives follows a standard drug discovery workflow. The potential mechanism of action for anticancer derivatives may involve the inhibition of key signaling pathways, such as those involved in cell proliferation and survival.

G General Drug Discovery Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies start Starting Material (this compound) synthesis Derivative Synthesis (e.g., Cross-coupling, Acylation) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening In vitro Screening (Anticancer, Antimicrobial) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling lead_opt->admet in_vivo In vivo Efficacy admet->in_vivo end end in_vivo->end Clinical Candidate

Caption: A generalized workflow for the discovery and development of pharmaceutical agents derived from this compound.

G Potential Anticancer Signaling Pathway Inhibition cluster_pathway Intracellular Signaling Cascade cluster_cellular_response Cellular Response ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation angiogenesis Angiogenesis erk->angiogenesis akt AKT pi3k->akt mtor mTOR akt->mtor survival Cell Survival akt->survival mtor->survival inhibitor This compound Derivative inhibitor->receptor inhibitor->raf inhibitor->pi3k

Caption: A diagram illustrating potential points of intervention for this compound derivatives within common cancer signaling pathways.

Conclusion

This compound is a valuable building block for the synthesis of novel pharmaceutical candidates. The synthetic protocols provided offer reliable methods for its preparation. The data on related compounds strongly suggest that derivatives of this scaffold are likely to possess significant anticancer and antimicrobial activities. Further research, including the synthesis of a diverse library of derivatives and comprehensive biological screening, is warranted to fully explore the therapeutic potential of this chemical class. The provided workflows and pathway diagrams offer a conceptual framework for guiding such research endeavors.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 2,6-Dibromo-4-methoxyaniline. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted anilines, which are key structural motifs in many biologically active compounds, particularly in the field of drug discovery.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate like this compound, these reactions allow for the selective introduction of aryl, heteroaryl, amino, and alkynyl groups at the 2- and 6-positions of the aniline ring. The resulting 2,6-disubstituted-4-methoxyaniline derivatives are of significant interest in medicinal chemistry, as they form the core of many kinase inhibitors and other therapeutic agents.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted anilines are privileged scaffolds in the development of tyrosine kinase inhibitors (TKIs). Tyrosine kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The 2,6-disubstituted aniline core can serve as a key pharmacophore that binds to the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase. By derivatizing this compound through cross-coupling reactions, a library of potential kinase inhibitors can be synthesized and screened for anticancer activity.

Tyrosine_Kinase_Inhibitor_Pathway General Tyrosine Kinase Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ATP ATP Substrate_Protein Substrate_Protein RTK->Substrate_Protein ATP->Substrate_Protein Phosphorylation Phosphorylated_Protein Phosphorylated Substrate Protein Signaling_Cascade Downstream Signaling Cascade Phosphorylated_Protein->Signaling_Cascade Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation TKI Tyrosine Kinase Inhibitor (2,6-disubstituted aniline derivative) TKI->RTK Inhibits ATP Binding Growth_Factor Growth Factor Growth_Factor->RTK Binds and Activates

Caption: Inhibition of Tyrosine Kinase Signaling by 2,6-disubstituted aniline derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. In the case of this compound, this reaction can be used to introduce two aryl or heteroaryl substituents, leading to the formation of 2,6-diaryl-4-methoxyanilines. Based on studies with the analogous 2,6-dibromo-4-nitroaniline, a ligand-free palladium acetate catalyst system in an aqueous DMF mixture is effective for this transformation.[1]

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2,6-Dibromo-4-nitroaniline with Arylboronic Acids [1]

EntryArylboronic AcidTemperature (°C)Time (h)Yield (%)
14-Methylphenylboronic acid251210
24-Methylphenylboronic acid50845
34-Methylphenylboronic acid80495
4Phenylboronic acid80492
54-Methoxyphenylboronic acid80688
64-Chlorophenylboronic acid80396
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the reaction with 2,6-dibromo-4-nitroaniline and may require optimization for this compound.[1]

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium phosphate (2.5 mmol).

  • Add palladium(II) acetate (0.005 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of DMF and water (e.g., 4:1 ratio, 10 mL total volume).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diaryl-4-methoxyaniline.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, K3PO4 B Add Pd(OAc)2 Catalyst A->B C Inert Atmosphere (Evacuate/Backfill with Argon) B->C D Add Degassed Solvent (DMF/Water) C->D E Heat to 80 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate, Wash with Water and Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J K 2,6-Diaryl-4-methoxyaniline (Final Product) J->K

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be employed to synthesize N-aryl or N-alkyl derivatives of this compound. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction and often requires optimization depending on the specific amine coupling partner.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterTypical Reagents/ConditionsNotes
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂1-5 mol% loading is common.
LigandXPhos, SPhos, RuPhos, BrettPhosChoice depends on the amine (primary, secondary, hindered).
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Strong bases are often required.
SolventToluene, Dioxane, THFAnhydrous and degassed solvents are necessary.
TemperatureRoom Temperature to 120 °CDependent on substrate reactivity.
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and should be optimized for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce one or two alkynyl substituents onto the this compound core. The reactivity of the C-Br bonds allows for a stepwise or one-pot dialkynylation. Copper(I) iodide is often used as a co-catalyst.

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

ParameterTypical Reagents/ConditionsNotes
Palladium CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol% loading.
Copper Co-catalystCopper(I) iodide (CuI)1-10 mol% loading. Copper-free conditions are also possible.
BaseTriethylamine (Et₃N), Diisopropylethylamine (DIPEA)Acts as both a base and a solvent in some cases.
SolventTHF, DMF, TolueneAnhydrous and deoxygenated.
TemperatureRoom Temperature to 100 °CMilder conditions are often sufficient.
Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents for mono-alkynylation, 2.2 equivalents for di-alkynylation)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add the anhydrous solvent and triethylamine.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for N-Alkylation of 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the construction of a vast array of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The strategic introduction of alkyl groups onto the nitrogen atom of an aniline core can significantly modulate a compound's physicochemical properties, such as its lipophilicity, solubility, metabolic stability, and target-binding affinity. 2,6-Dibromo-4-methoxyaniline is a valuable, electron-deficient building block. The presence of two bromine atoms provides handles for further functionalization, for instance, through cross-coupling reactions, while the methoxy group maintains some electron-donating character. This document provides detailed protocols for the N-alkylation of this compound via two common and effective methods: classical nucleophilic substitution with alkyl halides and reductive amination.

Reaction Principle

The N-alkylation of this compound can be achieved through several synthetic strategies. The choice of method often depends on the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction.

  • Classical Nucleophilic Substitution: This method involves the reaction of the aniline's nitrogen lone pair with an electrophilic alkyl halide (e.g., alkyl iodide, bromide, or chloride). A base is typically required to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. The electron-withdrawing nature of the two bromine atoms decreases the nucleophilicity of the aniline, potentially requiring more forcing reaction conditions.

  • Reductive Amination: This versatile, one-pot procedure involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated product. This method is particularly advantageous as it avoids the use of potentially mutagenic alkyl halides and offers a broader scope for introducing diverse alkyl groups.

Experimental Protocols

Protocol 1: N-Alkylation using an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of aniline).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the suspension.

  • Addition of Alkylating Agent: While stirring the mixture, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine, to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol outlines a general procedure for the N-alkylation of this compound using a carbonyl compound and a reducing agent.

Materials and Reagents:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent such as DCM or DCE.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be added. The reaction can be monitored by TLC or LC-MS.

  • Reduction: To the stirred solution, add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[1]

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amine.[1]

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative yields for the N-alkylation of various substituted anilines, which can be used as a reference for the expected outcome for the N-alkylation of this compound. Yields for multi-substituted anilines can range from moderate to good, depending on the specific substrates and reaction conditions.[2]

EntryAniline SubstrateAlkylating Agent/MethodYield (%)
12,6-disubstituted aniline4-hydroxybutan-2-one / Visible Light42-71%[2]
24-chloroanilineBenzyl alcohol / Ni-catalysis88%[3]
34-fluoroanilinePentyl alcohol / Ru-catalysisHigh[4]
44-bromoanilineBenzyl alcohol / Ni-catalysis81%[3]
5AnilineBenzyl alcohol / Ni-catalysis96%[3]

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start_aniline This compound reaction_setup Dissolve in Solvent (e.g., DMF, DCM) start_aniline->reaction_setup start_reagent Alkylating Agent (Alkyl Halide or Carbonyl) start_reagent->reaction_setup start_base_catalyst Base / Catalyst start_base_catalyst->reaction_setup reaction_mix Mix & React (Heating may be required) reaction_setup->reaction_mix Stirring workup_quench Quenching reaction_mix->workup_quench Reaction Completion workup_extract Extraction workup_quench->workup_extract workup_dry Drying & Concentration workup_extract->workup_dry purification_column Purification (Column Chromatography) workup_dry->purification_column analysis Characterization (NMR, MS) purification_column->analysis product N-Alkylated Product analysis->product

Caption: General experimental workflow for the N-alkylation of this compound.

References

Application Notes: 2,6-Dibromo-4-methoxyaniline as a Key Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dibromo-4-methoxyaniline is a versatile aromatic compound poised for the synthesis of complex heterocyclic structures, which are foundational to many areas of drug discovery and materials science. Its unique substitution pattern, featuring a nucleophilic amino group and two ortho-positioned bromine atoms, enables a variety of selective and sequential cross-coupling and cyclization reactions. The electron-donating methoxy group further influences the reactivity of the aromatic ring. These application notes provide an overview of key synthetic strategies and detailed protocols for leveraging this building block in the synthesis of valuable heterocyclic scaffolds, such as carbazoles and other fused N-heterocycles. The methodologies are based on well-established palladium-catalyzed reactions adapted for this specific substrate.

Core Synthetic Strategies

The primary utility of this compound lies in its capacity to undergo sequential palladium-catalyzed cross-coupling reactions. The two bromine atoms can be addressed selectively or simultaneously to build molecular complexity.

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds, enabling the synthesis of biaryl compounds. A subsequent intramolecular C-N bond formation can lead to the construction of carbazole cores. The reaction of 2,6-dihaloanilines with arylboronic acids is a known strategy for creating the necessary biaryl precursors.[1][2]

  • Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction allows for the introduction of various amine functionalities.[3][4][5] It can be employed intramolecularly for ring closure or intermolecularly to attach new nitrogen-containing substituents.

  • Tandem and One-Pot Reactions: The strategic combination of reactions, such as an intermolecular Suzuki coupling followed by an intramolecular amination, provides an efficient pathway to fused heterocyclic systems in a single sequence.[6][7]

Synthetic_Pathways start This compound suzuki_inter Intermolecular Suzuki Coupling start->suzuki_inter ArB(OH)₂ Pd Catalyst buchwald_inter Intermolecular Buchwald-Hartwig Amination start->buchwald_inter R₂NH Pd Catalyst biaryl 2-Amino-2'-aryl-6-bromo Intermediate suzuki_inter->biaryl diamino Substituted N-Aryl Aniline buchwald_inter->diamino buchwald_intra Intramolecular Buchwald-Hartwig or Direct Arylation biaryl->buchwald_intra Base Pd Catalyst other_het Other N-Heterocycles diamino->other_het Cyclization carbazole Carbazole Derivative buchwald_intra->carbazole Workflow_Carbazole_Synthesis start Start: this compound + Arylboronic Acid step1 Step 1: Suzuki Coupling - Pd(OAc)₂, K₂CO₃ - aq. DMF, 80°C start->step1 workup1 Work-up & Purification (Column Chromatography) step1->workup1 intermediate Isolate Intermediate: 2-Aryl-6-bromo-4-methoxyaniline workup1->intermediate step2 Step 2: Intramolecular Amination - Pd(OAc)₂, SPhos, K₃PO₄ - Toluene, 110°C intermediate->step2 workup2 Work-up & Purification (Column Chromatography) step2->workup2 end Final Product: Substituted Carbazole workup2->end

References

Green Synthesis of 2,6-Dibromo-4-methoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 2,6-Dibromo-4-methoxyaniline, an important intermediate in pharmaceutical and materials science. The presented methods focus on environmentally benign approaches, minimizing the use of hazardous reagents and solvents.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and functional materials. Traditional bromination methods often rely on the use of elemental bromine, which is highly toxic, corrosive, and environmentally damaging. Green chemistry principles encourage the development of safer and more sustainable alternatives. This document outlines two promising green synthetic routes for the dibromination of 4-methoxyaniline: one employing an in-situ generated bromine from a bromide/bromate system and another utilizing a hydrogen peroxide/hydrobromic acid system. These methods offer advantages such as high atom economy, use of safer reagents, and often employ aqueous reaction media.

Green Synthesis Methods

Two primary green methods for the synthesis of this compound are detailed below. These approaches avoid the direct use of hazardous molecular bromine.

  • In-situ Bromination using Sodium Bromide and Sodium Bromate: This method generates bromine in situ from the reaction of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an acidic aqueous medium. This approach is highly efficient and avoids the handling of volatile and corrosive liquid bromine. The overall reaction is clean, with the primary byproduct being water.[1][2]

  • Oxidative Bromination using Hydrogen Peroxide and Hydrobromic Acid: This method utilizes the oxidizing power of hydrogen peroxide (H₂O₂) to generate the active brominating species from hydrobromic acid (HBr). This system is attractive due to the low cost and environmental compatibility of hydrogen peroxide, with water being the only byproduct of the oxidant.[3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the described green synthesis methods. Please note that the data for 4-methoxyaniline is based on analogous reactions with structurally similar anilines, as specific literature data for this exact transformation under these green conditions is limited. The presented values are therefore indicative and may require optimization.

ParameterMethod 1: NaBr/NaBrO₃Method 2: H₂O₂/HBr
Starting Material 4-Methoxyaniline4-Methoxyaniline
Brominating Agents Sodium Bromide (NaBr), Sodium Bromate (NaBrO₃)Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr)
Solvent Water, Acetic AcidWater, Acetonitrile
Reaction Temperature Room Temperature65-70 °C
Reaction Time 4-6 hours6-10 hours
Molar Ratio (Substrate:Bromide Source) 1 : 2.2 (total bromine)1 : 6 (HBr)
Molar Ratio (Oxidant:Bromide Source) -15 : 6 (H₂O₂:HBr)
Reported Yield (analogous compounds) >90%up to 91%
Reported Purity (analogous compounds) >98%High

Experimental Protocols

Method 1: In-situ Bromination using Sodium Bromide and Sodium Bromate

This protocol is adapted from green bromination methods for activated aromatic compounds.[1][2]

Materials:

  • 4-Methoxyaniline

  • Sodium Bromide (NaBr)

  • Sodium Bromate (NaBrO₃)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (e.g., 10 mmol, 1.23 g) in a mixture of deionized water (50 mL) and glacial acetic acid (10 mL).

  • To this solution, add sodium bromide (21 mmol, 2.16 g) and sodium bromate (7 mmol, 1.06 g).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 4-6 hours, or upon completion of the reaction as indicated by TLC, quench the reaction by adding 10% sodium thiosulfate solution dropwise until the orange color of bromine disappears.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from ethanol/water.

Method 2: Oxidative Bromination using Hydrogen Peroxide and Hydrobromic Acid

This protocol is based on the H₂O₂/HBr system for the bromination of aromatic compounds.[3][4][6]

Materials:

  • 4-Methoxyaniline

  • Hydrobromic Acid (48% aqueous solution)

  • Hydrogen Peroxide (30% aqueous solution)

  • Acetonitrile

  • Deionized Water

  • Sodium Sulfite (Na₂SO₃) solution (10% w/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-methoxyaniline (e.g., 10 mmol, 1.23 g) in acetonitrile (50 mL).

  • Add hydrobromic acid (48%, 60 mmol, 6.7 mL) to the solution.

  • Heat the mixture to 65-70 °C with stirring.

  • Slowly add hydrogen peroxide (30%, 150 mmol, 15.3 mL) dropwise from the dropping funnel over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 65-70 °C for 6-10 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 10% sodium sulfite solution until a starch-iodide paper test is negative for peroxides.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization.

Visualizations

Reaction Pathway for NaBr/NaBrO₃ Method

reaction_pathway_1 sub 4-Methoxyaniline intermediate In-situ generated Br₂ sub->intermediate Reaction reagents1 NaBr, NaBrO₃, H⁺ reagents1->intermediate product This compound intermediate->product Electrophilic Aromatic Substitution

Caption: In-situ generation and reaction of bromine.

Experimental Workflow for H₂O₂/HBr Method

workflow_2 start Start Dissolve 4-Methoxyaniline in Acetonitrile add_hbr Add HBr Heat to 65-70 °C start->add_hbr add_h2o2 Slowly add H₂O₂ Maintain temperature add_hbr->add_h2o2 react Reaction Stir for 6-10 hours add_h2o2->react workup Work-up Quench, Neutralize, Extract react->workup purify Purification Recrystallization or Chromatography workup->purify end End Obtain pure this compound purify->end

Caption: Workflow for the H₂O₂/HBr synthesis.

References

Application Note: A Scalable and Efficient Synthesis of 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dibromo-4-methoxyaniline is a valuable halogenated aromatic intermediate used in the synthesis of various organic compounds, including pharmaceuticals and carbazoles.[1] The presence of two bromine atoms ortho to the amino group, along with the activating methoxy group, makes it a versatile building block for cross-coupling reactions and other functional group transformations. This application note provides a detailed protocol for the scale-up synthesis of this compound from 4-methoxyaniline using a safe and efficient in-situ bromination method.

Reaction Scheme

The synthesis involves the regioselective dibromination of 4-methoxyaniline at the positions ortho to the strongly activating amino group. An in-situ generation of bromine from sodium bromide and an oxidizing agent is employed to avoid the handling of hazardous liquid bromine, making the process safer for scale-up.[2][3]

Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale-up synthesis. Appropriate engineering controls and personal protective equipment should be used.

Materials and Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • 4-methoxyaniline

  • Sodium bromide (NaBr)

  • Sodium persulfate (Na₂S₂O₈)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: To a 5 L three-necked flask, add 4-methoxyaniline (1.0 mol, 123.15 g) and a solvent mixture of acetonitrile (1.6 L) and deionized water (0.8 L).

  • Reagent Addition: Stir the mixture at room temperature until the aniline is fully dissolved. Add sodium bromide (2.2 mol, 226.38 g) to the solution.

  • Initiation of Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate beaker, dissolve sodium persulfate (1.2 mol, 285.84 g) in deionized water (0.5 L).

  • Controlled Addition: Add the sodium persulfate solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 10 °C and slowly add saturated sodium thiosulfate solution until the reddish-brown color of bromine disappears.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (1 L) and shake. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane) to yield pure this compound as a solid.

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis.

ParameterValue
Starting Material4-methoxyaniline
Amount of Starting Material1.0 mol (123.15 g)
Brominating AgentNaBr / Na₂S₂O₈
Molar Ratio (Aniline:NaBr:Na₂S₂O₈)1 : 2.2 : 1.2
Solvent SystemAcetonitrile / Water (2:1 v/v)
Reaction Temperature0-10 °C (addition), then RT
Reaction Time14-19 hours
Typical Yield85-95%
Product Purity (by HPLC)>98%
Molecular FormulaC₇H₇Br₂NO
Molecular Weight280.95 g/mol

Safety Precautions

Handling brominated compounds and oxidizing agents requires strict safety protocols to minimize risks.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[2][4]

  • Handling Reagents:

    • Sodium Persulfate: A strong oxidizing agent. Avoid contact with combustible materials.

    • Brominated Compounds: Can be irritating to the skin, eyes, and respiratory system.[4] Avoid generating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste containing residual bromine should be quenched with a reducing agent like sodium thiosulfate before disposal.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Reactor with 4-methoxyaniline, CH3CN, H2O start->charge_reactor add_nabr Add Sodium Bromide (NaBr) charge_reactor->add_nabr cool_reactor Cool Reactor to 0-5 °C add_nabr->cool_reactor add_oxidant Slowly Add Na2S2O8 Solution (Maintain T < 10 °C) cool_reactor->add_oxidant prepare_oxidant Prepare Na2S2O8 Solution prepare_oxidant->add_oxidant react Stir at Room Temperature (12-16 h) add_oxidant->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-Bromosuccinimide for Aniline Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, particularly for the bromination of aromatic compounds. For activated rings like anilines, NBS serves as a mild and efficient brominating agent, often providing high yields and regioselectivity.[1] The electron-donating amino group of aniline strongly activates the aromatic ring towards electrophilic substitution, directing the incoming bromine atom to the ortho and para positions. The careful selection of reaction conditions, such as solvent and catalysts, allows for the control of mono- versus poly-bromination and the regiochemical outcome. These application notes provide detailed protocols and data for the bromination of aniline and its derivatives using NBS.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the bromination of anilines with NBS, highlighting the influence of solvents and catalysts on the reaction's efficiency and selectivity.

Table 1: Bromination of 3-(trifluoromethyl)aniline with NBS [1]

ParameterValue/Condition
Substrate3-(trifluoromethyl)aniline
ReagentN-Bromosuccinimide (NBS)
Stoichiometry1.0 eq. of NBS
SolventN,N-Dimethylformamide (DMF)
Temperature20 °C (Room Temperature)
Reaction Time3 hours
Yield90-92%
Major Product4-Bromo-3-(trifluoromethyl)aniline
Side ProductsTraces of dibrominated products

Table 2: Influence of Solvent on the Regioselectivity of Bromination of meta-Substituted Anilines with NBS [2]

SubstrateSolvent (Dielectric Constant, ε)Product Distribution (ortho:para)
3-ChloroanilineDioxane (2.2)Mixture of isomers
Acetonitrile (37.5)Predominantly para
Dimethyl sulfoxide (47.2)Almost exclusively para
3-NitroanilineDioxane (2.2)ortho and para isomers
Acetonitrile (37.5)Predominantly para
Dimethyl sulfoxide (47.2)Almost exclusively para

Table 3: Catalytic Effect of Ammonium Acetate on the Bromination of Anilines with NBS in Acetonitrile [3]

SubstrateCatalystTimeProductIsolated Yield (%)
AnilineNH4OAc (10 mol%)1 min4-Bromoaniline99
4-MethylanilineNH4OAc (10 mol%)1 min2-Bromo-4-methylaniline99
4-ChloroanilineNH4OAc (10 mol%)2 min2-Bromo-4-chloroaniline99
4-NitroanilineNH4OAc (10 mol%)10 min2-Bromo-4-nitroaniline98

Experimental Protocols

Protocol 1: General Procedure for the Monobromination of a Substituted Aniline (e.g., 3-(trifluoromethyl)aniline)[1]

Materials:

  • 3-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in anhydrous DMF.

  • In a separate flask, prepare a solution of NBS (1.0 equivalent) in anhydrous DMF.

  • Slowly add the NBS solution to the aniline solution at room temperature (20 °C) with continuous stirring.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine to remove DMF.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure monobrominated aniline.

Protocol 2: Rapid Monobromination of Anilines using NBS with Ammonium Acetate as a Catalyst[3]

Materials:

  • Aniline or substituted aniline

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc)

  • Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the aniline (1 mmol) and ammonium acetate (10 mol%) in acetonitrile (5 mL), add NBS (1.05 mmol).

  • Stir the mixture at room temperature. The reaction is typically complete within 1 to 10 minutes, as indicated by TLC.

  • After completion, concentrate the reaction mixture in vacuo.

  • Extract the residue with a mixture of ethyl acetate and water (1:1, 3 x 5 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the residue by column chromatography (silica gel, hexane-EtOAc) to obtain the pure monobrominated product.

Visualizations

Reaction Mechanism

The bromination of aniline with NBS proceeds through an electrophilic aromatic substitution mechanism. The amino group activates the ring, and the bromine atom from NBS acts as the electrophile.

reaction_mechanism cluster_0 Electrophilic Aromatic Substitution Aniline Aniline Pi_Complex π-Complex Aniline->Pi_Complex + Br⁺ (from NBS) NBS N-Bromosuccinimide (NBS) NBS->Pi_Complex Sigma_Complex Arenium Ion (σ-Complex) Pi_Complex->Sigma_Complex Attack of π-electrons Product Brominated Aniline Sigma_Complex->Product -H⁺ Succinimide Succinimide Sigma_Complex->Succinimide + Succinimide anion

Caption: Mechanism of aniline bromination with NBS.

Experimental Workflow

The following diagram illustrates a general workflow for the bromination of aniline using NBS.

experimental_workflow start Start dissolve Dissolve Aniline in Solvent start->dissolve add_nbs Add NBS Solution dissolve->add_nbs react Stir at Room Temperature add_nbs->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: General workflow for aniline bromination.

Logical Relationships for Optimizing Aniline Bromination

This decision tree provides a logical guide for selecting the appropriate reaction conditions for the desired bromination outcome.

Caption: Decision tree for optimizing reaction conditions.

Safety Information

N-Bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood.[1] It is also an oxidizing solid and can cause skin and eye irritation, as well as allergic skin reactions. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling NBS.[1]

Conclusion

The bromination of anilines using N-Bromosuccinimide is a highly efficient and regioselective method for the synthesis of valuable bromo-aniline derivatives. The protocols described herein are straightforward and provide high yields, making them suitable for both academic research and industrial applications in drug development and fine chemical synthesis.[1] The regioselectivity of the reaction can be effectively controlled by the choice of solvent and the use of catalysts, offering a versatile tool for organic chemists.

References

Application Notes and Protocols for the Aqueous Phase Synthesis of Dibromoaniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the environmentally friendly synthesis of dibromoaniline compounds in an aqueous phase. The use of water as a solvent offers a safer, more sustainable, and cost-effective alternative to traditional methods that often rely on volatile and hazardous organic solvents. The protocols detailed below focus on green chemistry principles, utilizing readily available and less hazardous reagents.

Introduction

Dibromoanilines are important intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. Traditional bromination of anilines often involves the use of elemental bromine in chlorinated solvents, which poses significant environmental and safety concerns. The development of synthetic methods in aqueous media is a key objective in green chemistry. This document outlines several effective methods for the synthesis of dibromoaniline isomers in water, focusing on reagents like N-bromosuccinimide (NBS), hydrogen peroxide-hydrobromic acid (H₂O₂-HBr), and bromide-bromate salts.

While the aqueous bromination of aniline is a facile process, controlling the degree of substitution to selectively obtain dibromo- isomers can be challenging due to the high activation of the aniline ring, which often leads to the formation of 2,4,6-tribromoaniline.[1][2][3] The protocols presented here offer strategies to achieve dibromination, in some cases through the use of substituted anilines as starting materials to direct the regioselectivity.

Synthetic Methodologies and Data

Several aqueous-based systems have been developed for the bromination of anilines. The choice of method can influence the regioselectivity and yield of the desired dibromoaniline isomer. A summary of key methods and their reported yields is presented below.

Starting MaterialBrominating SystemProductReaction TimeTemperature (°C)Yield (%)Reference
4-NitroanilineNaBr/NaBrO₃ in H₂O/H⁺2,6-Dibromo-4-nitroanilineNot SpecifiedAmbientHigh[4][5]
4-tert-ButylanilineH₂O₂/HBr in H₂OMixture of mono- and di-bromo products24 hAmbientRatio 1.8:1[6]
4-tert-ButylanilineNBS in H₂OPredominantly dibrominated productNot SpecifiedAmbientNot Specified[6]
AnilineBromine water2,4,6-TribromoanilineNot SpecifiedRoom TempNot Specified[2]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromo-4-nitroaniline using Bromide-Bromate Salts in Aqueous Acidic Medium

This protocol describes a green, organic solvent-free method for the preparation of 2,6-dibromo-4-nitroaniline, a precursor that can be subsequently converted to 2,6-dibromoaniline.[4][5]

Materials:

  • 4-Nitroaniline

  • Sodium bromide (NaBr)

  • Sodium bromate (NaBrO₃)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄).

  • Prepare the brominating reagent by dissolving a 2:1 molar ratio of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in deionized water.

  • Slowly add the bromide-bromate solution to the stirred solution of 4-nitroaniline at ambient temperature.

  • Continue stirring until the reaction is complete (monitoring by TLC is recommended).

  • The product, 2,6-dibromo-4-nitroaniline, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with deionized water to remove any remaining salts and acid.

  • Dry the purified 2,6-dibromo-4-nitroaniline. The aqueous filtrate can often be recycled for subsequent reactions.[4][5]

Protocol 2: General Aqueous Bromination of Anilines using H₂O₂-HBr

This method provides an environmentally friendly approach to bromination by generating bromine in situ.[6] The degree of bromination can be influenced by the stoichiometry of the reagents.

Materials:

  • Substituted aniline (e.g., 4-tert-butylaniline)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Suspend the substituted aniline in deionized water in a round-bottom flask with vigorous stirring.

  • Slowly add the required equivalents of hydrobromic acid to the suspension.

  • Follow with the dropwise addition of hydrogen peroxide. The reaction is typically carried out at ambient temperature.

  • Allow the reaction to stir for the desired amount of time (e.g., 24 hours).

  • After the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary to separate mono- and di-brominated isomers.

Protocol 3: Aqueous Bromination of Anilines using N-Bromosuccinimide (NBS)

N-bromosuccinimide is a convenient and milder alternative to liquid bromine for bromination in aqueous media.[6][7][8]

Materials:

  • Substituted aniline

  • N-Bromosuccinimide (NBS)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve or suspend the substituted aniline in deionized water in a round-bottom flask.

  • Add N-bromosuccinimide in portions to the stirred mixture at room temperature.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • If a precipitate forms, collect the product by vacuum filtration and wash with water.

  • If the product is soluble, extract with a suitable organic solvent, wash the organic layer with water, dry, and concentrate.

  • Purify the product as needed.

Visualizations

The following diagrams illustrate the general workflows and pathways for the aqueous phase synthesis of dibromoaniline compounds.

G cluster_start Starting Material cluster_reagents Aqueous Brominating Systems cluster_process Reaction & Workup cluster_product Product start Aniline / Substituted Aniline reaction Aqueous Phase Bromination start->reaction r1 H2O2 / HBr in H2O r1->reaction r2 NaBr / NaBrO3 in H2O/H+ r2->reaction r3 NBS in H2O r3->reaction workup Filtration / Extraction reaction->workup product Dibromoaniline (Isomer Mixture or Specific Isomer) workup->product

Caption: General workflow for aqueous phase bromination of anilines.

G aniline Aniline activated_ring Highly Activated Aromatic Ring aniline->activated_ring -NH2 group activation tribromo 2,4,6-Tribromoaniline (Major Product) activated_ring->tribromo Electrophilic Substitution br_water Bromine Water br_water->tribromo dibromo 2,4-Dibromoaniline (Minor/Difficult to isolate) tribromo->dibromo Selectivity Challenge

Caption: Reaction pathway for the bromination of aniline in water.

Synthesis of Specific Isomers

2,4-Dibromoaniline: The direct and selective synthesis of 2,4-dibromoaniline from aniline in an aqueous medium is challenging due to the formation of the more stable 2,4,6-tribromoaniline as the major product.[1][2] Strategies to achieve 2,4-dibromination often involve the use of a protecting group on the aniline to moderate its reactivity, followed by bromination and deprotection. However, these multi-step syntheses are less ideal from a green chemistry perspective.

2,6-Dibromoaniline: A viable green route to 2,6-dibromoaniline involves the bromination of a substituted aniline, such as 4-nitroaniline, where the directing effects of the substituents favor the formation of the 2,6-dibromo isomer.[4][5] The resulting 2,6-dibromo-4-nitroaniline can then be converted to 2,6-dibromoaniline through reduction of the nitro group.

3,5-Dibromoaniline: The synthesis of 3,5-dibromoaniline typically involves a multi-step process that does not start from aniline due to the ortho-, para-directing nature of the amino group. A common route involves the reduction of 3,5-dibromonitrobenzene. While the reduction step can be carried out in an aqueous acidic medium, the initial bromination to form 3,5-dibromonitrobenzene is not typically performed in water.[9] Recent advances in catalysis, such as Pd(II)-catalyzed meta-C-H bromination, offer alternative routes but are not conventional aqueous phase syntheses.[10][11]

Conclusion

The aqueous phase synthesis of dibromoaniline compounds represents a significant advancement towards more sustainable chemical manufacturing. The methods outlined in these application notes, utilizing reagents such as H₂O₂-HBr, bromide-bromate salts, and NBS, provide effective and environmentally benign alternatives to traditional bromination techniques. While the selective synthesis of certain isomers like 2,4- and 3,5-dibromoaniline in water remains a challenge requiring further research, the protocols for the synthesis of 2,6-dibromoaniline precursors are well-established and highlight the potential of aqueous-phase organic synthesis. These greener methodologies are crucial for the development of safer and more efficient processes in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dibromo-4-methoxyaniline, with a focus on improving reaction yield and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the molar ratio of the brominating agent to 4-methoxyaniline is sufficient. A slight excess of the brominating agent may be necessary.[1] - Extend the reaction time or gently heat the reaction mixture if monitoring indicates a stalled reaction.
Over-bromination leading to tri-brominated byproducts.- Control the reaction temperature; perform the bromination at a lower temperature (e.g., 0-5°C) to improve selectivity. - Add the brominating agent dropwise or in portions over a longer period to avoid localized high concentrations.[2]
Suboptimal brominating agent.- Consider using N-Bromosuccinimide (NBS) as a milder and more selective brominating agent compared to liquid bromine.[2] - A combination of sodium bromide and an oxidizing agent like hydrogen peroxide in an acidic medium can also provide a controlled release of bromine in situ.[3][4]
Formation of Impurities (e.g., mono-brominated or tri-brominated species) Incorrect stoichiometry of reagents.- Carefully control the molar equivalents of the brominating agent. For dibromination, approximately 2.0-2.2 equivalents are typically required.
Reaction temperature is too high.- Maintain a consistently low temperature during the addition of the brominating agent to favor the desired dibromination.
Inefficient mixing.- Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized over-concentration of reagents.
Difficult Purification Product co-precipitates with byproducts.- Optimize the reaction conditions to minimize byproduct formation. - Employ recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to isolate the desired product.[5]
Product is an oil or does not solidify.- After the reaction, pour the mixture into ice-water to precipitate the product as a solid.[6][7] - If the product remains oily, attempt to triturate it with a non-polar solvent like hexane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct starting material is 4-methoxyaniline.

Q2: Which brominating agents are most effective for this synthesis?

Commonly used brominating agents include:

  • Liquid Bromine (Br₂): Effective but can be hazardous and may lead to over-bromination if not carefully controlled.

  • N-Bromosuccinimide (NBS): A solid and easier-to-handle reagent that often provides higher selectivity and reduces the formation of byproducts.[2]

  • In situ generation of Bromine: Using a combination of a bromide salt (e.g., NaBr or KBr) and an oxidizing agent (e.g., hydrogen peroxide) in an acidic medium. This method can be safer and offer better control over the reaction.[3][4]

Q3: What are the optimal reaction conditions to maximize the yield of the desired product?

Optimal conditions typically involve:

  • Low Temperature: Performing the reaction at reduced temperatures (e.g., 0-10°C) helps to control the reactivity of bromine and improve the selectivity for the 2,6-dibromo product.

  • Controlled Addition: Slow, dropwise addition of the brominating agent to the solution of 4-methoxyaniline is crucial to prevent the formation of over-brominated byproducts.[2]

  • Choice of Solvent: Acetic acid or an aqueous acidic medium are commonly used solvents for this reaction.[6][8]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q5: What is the best method for purifying the final product?

The most common and effective purification method is recrystallization. After filtering the crude product, it can be dissolved in a hot solvent (such as ethanol) and then allowed to cool slowly, often with the addition of water, to form pure crystals of this compound.[5] Column chromatography can also be used for purification if high-purity material is required.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is optimized for selectivity and ease of handling.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C using an ice bath with continuous stirring.

  • Reagent Addition: Dissolve N-Bromosuccinimide (2.1 eq) in glacial acetic acid and add it to the dropping funnel. Add the NBS solution dropwise to the cooled 4-methoxyaniline solution over a period of 1-2 hours, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

Table 1: Comparison of Different Bromination Methods for Anilines
Brominating AgentSubstrateSolventYield (%)Purity (%)Reference
NaBr / H₂O₂ / Ammonium Molybdate4-(trifluoromethoxy)anilineDichloromethane / Water95.099.6[3]
NaBr / H₂O₂ / H₂SO₄4-(trifluoromethoxy)anilineWater99.699.7[4]
Bromine / H₂O₂4-(trifluoromethoxy)anilineWater97.5 - 99.198.4 - 99.4[9]
Bromine4-(trifluoromethoxy)anilineDichloromethane / Water8290[3]
N-Bromosuccinimide3-(trifluoromethyl)anilineDMF--[2]

Note: The yields and purities are reported for analogous substrates and serve as a general guide.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Dissolve 4-methoxyaniline in Acetic Acid B 2. Cool to 0-5°C A->B D 4. Add NBS Solution Dropwise (maintain temp < 10°C) B->D C 3. Prepare NBS Solution in Acetic Acid C->D E 5. Stir at Room Temperature (monitor by TLC) D->E F 6. Pour into Ice-Water (Precipitation) E->F G 7. Filter Crude Product F->G H 8. Recrystallize from Ethanol/Water G->H I Pure this compound H->I

Caption: Synthesis workflow for this compound.

troubleshooting_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion check_byproducts Are there significant byproducts? (Check TLC/NMR) check_completion->check_byproducts Yes increase_time Increase reaction time or apply gentle heat check_completion->increase_time No add_reagent Add more brominating agent check_completion->add_reagent No control_temp Lower reaction temperature check_byproducts->control_temp Yes (Over-bromination) slow_addition Slow down the addition of brominating agent check_byproducts->slow_addition Yes (Over-bromination) end Yield Improved increase_time->end add_reagent->end control_temp->end slow_addition->end

Caption: Troubleshooting flowchart for low reaction yield.

References

purification of crude 2,6-Dibromo-4-methoxyaniline by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2,6-Dibromo-4-methoxyaniline via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is typically a pale yellow to brown solid.[1] The reported melting point is in the range of 81-83°C.[1]

Q2: What are the likely impurities in my crude this compound sample? A2: Common impurities often relate to the synthetic route. For brominated anilines, these can include mono-brominated species (e.g., 2-bromo-4-methoxyaniline) or isomers formed during the reaction.[2] Starting materials from the synthesis may also be present.

Q3: What is a good starting solvent for the recrystallization of this compound? A3: Halogenated anilines are generally soluble in a range of organic solvents but sparingly soluble in water.[1][3] Polar organic solvents like ethanol or methanol are good starting points.[4] For similar compounds, acetic acid has also been used.[5][6] A mixed solvent system, using a "good" solvent where the compound is soluble and a "poor" anti-solvent where it is not, can also be effective.

Q4: How can I confirm the purity of my recrystallized product? A4: The purity can be assessed by measuring the melting point and comparing it to the literature value. A sharp melting point close to the literature value indicates high purity. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed quantitative analysis of purity.

Troubleshooting Guide

Q1: My compound is separating as an oil during cooling ("oiling out"). What should I do? A1: "Oiling out" is a common issue, especially with compounds that have lower melting points, and occurs when the solute becomes supersaturated at a temperature above its melting point.[7][8] Here are several strategies to resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[7][8]

  • Slow Down the Cooling Process: Allow the flask to cool more slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[7][9] Rapid cooling often encourages oil formation.[7]

  • Lower the Solution Temperature Before Adding Anti-Solvent: If using a mixed solvent system, ensure the solution is cooled sufficiently before adding the anti-solvent.

  • Use a Seed Crystal: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[7]

  • Scratch the Flask: Use a glass stirring rod to scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.[9]

Q2: No crystals have formed even after the solution has cooled completely. What is the next step? A2: This typically indicates that the solution is not supersaturated, likely because too much solvent was used.[8][9]

  • Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent.[9] Allow it to cool again and observe for crystal formation. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.

  • Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.[9]

  • Use an Anti-Solvent: If your compound is dissolved in a solvent where it is highly soluble, you can carefully add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly.

Q3: My recovery yield is very low. How can I improve it? A3: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.[9]

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Using excess solvent is a common cause of poor yield.[9]

  • Ensure Complete Cooling: Make sure the solution is thoroughly cooled in an ice-water bath before filtration to maximize the precipitation of the solid.

  • Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then re-cooled to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Select an Appropriate Solvent: Choose a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.

Q4: The recrystallized product is still colored. How can I remove the color? A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution.

  • Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal. Swirl the flask and then perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

  • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Also, using too much charcoal can adsorb your product, reducing the yield.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇Br₂NO[1]
Molecular Weight 280.95 g/mol [10]
Appearance Pale yellow to brown solid[1]
Melting Point 81-83 °C[1]
Solubility Sparingly soluble in water; more soluble in organic solvents.[1]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Solvent Selection: Place a small amount of the crude solid (approx. 50 mg) into a test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable. If the solid is largely insoluble, heat the test tube gently. A good solvent will dissolve the solid when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the flask on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Reheat the solution briefly.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Preheat a funnel and a receiving flask with a small amount of boiling solvent to prevent premature crystallization in the funnel.[8] Pour the hot solution through a fluted filter paper.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Press the crystals as dry as possible on the filter paper.[11] Then, transfer the solid to a watch glass and allow it to air dry or dry in a desiccator.

  • Analysis: Determine the mass and melting point of the dried, purified crystals to assess yield and purity.

Visualization

G start_node Recrystallization Issue p1 Compound 'Oils Out' start_node->p1 p2 No Crystals Form start_node->p2 p3 Yield is Very Low start_node->p3 p4 Product is Still Colored start_node->p4 problem_node problem_node solution_node solution_node connector_node connector_node s1a Reheat & Add More Solvent p1->s1a s1b Slow Down Cooling Rate p1->s1b s1c Use Seed Crystal / Scratch Flask p1->s1c s2a Evaporate Excess Solvent & Recool p2->s2a s2b Add Anti-Solvent (if applicable) p2->s2b s2c Induce with Seed Crystal / Scratching p2->s2c s3a Use Minimum Hot Solvent p3->s3a s3b Ensure Thorough Cooling in Ice Bath p3->s3b s3c Concentrate Mother Liquor for 2nd Crop p3->s3c s4a Step 1: Redissolve p4->s4a s4b Step 2: Add Charcoal p4->s4b s4c Step 3: Hot Filter p4->s4c s4a->s4b s4b->s4c

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

identifying common impurities in 2,6-Dibromo-4-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-Dibromo-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most prevalent impurities typically arise from incomplete reactions or side reactions during the bromination of the starting material, 4-methoxyaniline. These include:

  • Unreacted Starting Material: 4-Methoxyaniline.

  • Mono-brominated Intermediate: 2-Bromo-4-methoxyaniline is a common byproduct resulting from incomplete bromination.

  • Isomeric Impurities: Depending on the reaction conditions, small amounts of other dibromo-isomers may form.

  • Over-brominated Products: Although less common if stoichiometry is controlled, tribromo-species can be generated.

  • Oxidation Products: The aniline functional group is susceptible to oxidation, which can lead to colored impurities.

Q2: My analytical data (HPLC/TLC) shows a significant amount of unreacted 4-methoxyaniline. What are the likely causes and solutions?

A significant amount of residual starting material typically points to insufficient brominating agent or suboptimal reaction conditions.

  • Possible Cause 1: Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., Br₂, NBS) to 4-methoxyaniline was too low.

    • Solution: Ensure that at least two molar equivalents of the brominating agent are used for the dibromination. A slight excess (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to completion.

  • Possible Cause 2: Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an appropriate temperature to ensure full conversion.

    • Solution: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

Q3: I've identified an impurity with a mass corresponding to a mono-brominated species. How can I minimize its formation?

The presence of 2-Bromo-4-methoxyaniline is a clear indicator of incomplete bromination.

  • Possible Cause: Poor Reagent Dispersion: The brominating agent was not effectively dispersed throughout the reaction mixture, leading to localized areas of high and low concentration.

    • Solution: Ensure vigorous and efficient stirring throughout the addition of the brominating agent. A slow, dropwise addition of the reagent can also help maintain a homogenous reaction environment.

  • Possible Cause: Premature Quenching: The reaction was stopped before the second bromination could complete.

    • Solution: Always confirm the disappearance of the mono-bromo intermediate via in-process controls (TLC/HPLC) before proceeding with the reaction work-up.

Q4: What are the recommended analytical techniques for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying the desired product from starting materials and organic impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for the unambiguous identification of isomeric impurities and byproducts.[1]

Q5: What purification strategies are most effective for removing these common impurities?

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) should be selected.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed to isolate the pure product.

  • Acid-Base Extraction: This technique can be used to separate the basic aniline product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The pH of the aqueous layer is then adjusted to precipitate the purified product.

Impurity Profile Summary

The following table summarizes key information regarding common impurities in the synthesis of this compound.

Impurity NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )Suggested Analytical Method
4-MethoxyanilineUnreacted Starting MaterialC₇H₉NO123.15HPLC, LC-MS, GC-MS
2-Bromo-4-methoxyanilineIncomplete BrominationC₇H₈BrNO202.05HPLC, LC-MS, NMR
2,4,6-TribromoanilineOver-bromination (demethylation)C₆H₄Br₃N329.82HPLC, LC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method. Researchers should adapt it based on laboratory conditions and safety protocols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and water.[4][5] Cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (2.1 eq.) in the same solvent. Add the bromine solution dropwise to the stirred aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC or HPLC until the starting material and mono-bromo intermediate are consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to neutralize any excess bromine.

  • Isolation: If using an organic solvent like dichloromethane, separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If using acetic acid, pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Purification: Collect the crude solid by filtration. Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: General HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis A 1. Dissolve 4-Methoxyaniline in Solvent B 2. Cool to 0-5 °C A->B C 3. Add Brominating Agent B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Quench Reaction D->E F 6. Isolate Crude Product E->F G 7. Recrystallization or Column Chromatography F->G H 8. Dry Pure Product G->H I 9. Analytical QC (HPLC, NMR) H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

G SM 4-Methoxyaniline (Starting Material) INT 2-Bromo-4-methoxyaniline (Mono-bromo Impurity) SM->INT + 1 eq. Br+ IMP Unreacted Starting Material SM->IMP Incomplete Reaction PROD This compound (Desired Product) INT->PROD + 1 eq. Br+ INT->IMP Incomplete Reaction

References

Technical Support Center: Selective Bromination of Methoxyanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective bromination of methoxyanilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging but crucial chemical transformation.

Troubleshooting Guide

This section addresses common issues encountered during the selective bromination of methoxyanilines.

Question: My reaction is producing a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for mono-bromination?

Answer: Over-bromination is a frequent challenge due to the strong activating effects of both the methoxy and amino groups.[1] Here are several strategies to enhance mono-selectivity:

  • Protect the Amino Group: The most common and effective method is to protect the amino group as an acetanilide.[2] This reduces the activating effect of the amino group, thereby decreasing the propensity for multiple brominations. The acetyl group can be easily removed by hydrolysis after the bromination step.

  • Use a Milder Brominating Agent: Instead of elemental bromine (Br₂), which is highly reactive, consider using N-bromosuccinimide (NBS).[3][4] NBS is a solid, easier to handle, and generally provides better control over the reaction.[4]

  • Control Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0-5°C) can help to minimize over-bromination by reducing the overall reaction rate.[3]

  • Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents may sometimes help in controlling the reaction. Acetic acid is a commonly used solvent.[3][5]

Question: I am observing the formation of multiple isomers (ortho, para, meta). How can I achieve better regioselectivity?

Answer: The directing effects of the methoxy (ortho-, para-directing) and amino (ortho-, para-directing) groups can lead to a mixture of isomers. Achieving high regioselectivity often requires careful selection of reagents and conditions.

  • Steric Hindrance: The bulky nature of a protecting group on the amine can sterically hinder bromination at the ortho positions, thereby favoring the para product.

  • Catalyst Systems: Certain catalysts have been developed to improve regioselectivity. For instance, the use of zeolites or specific Lewis acids can favor the formation of a particular isomer.[6][7] Recent research has also explored palladium-catalyzed meta-C–H bromination, which can provide access to otherwise difficult-to-obtain isomers.[8][9]

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the bromination reaction.[10] Experimenting with a range of solvents from non-polar to polar may help to optimize the desired isomer ratio.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from incomplete reactions to product loss during workup.

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the progress of the reaction and ensure it has gone to completion.

  • Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction.

  • Workup and Purification: Product may be lost during the extraction and purification steps. Check the aqueous layer for any dissolved product.[11] Recrystallization is a common method for purifying the final product.[3]

  • Side Reactions: Besides over-bromination, other side reactions might be occurring. Analyze your crude product by NMR or GC-MS to identify byproducts and adjust your reaction conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of methoxyanilines with bromine water often unselective?

A1: The amino and methoxy groups are strong activating groups that make the aromatic ring highly nucleophilic.[1] Bromine water contains a high concentration of electrophilic bromine, which reacts rapidly and often uncontrollably with the activated ring, leading to the formation of multiple brominated products.[1][12][13]

Q2: What is the purpose of acetylating the amino group before bromination?

A2: Acetylation converts the strongly activating amino group (-NH₂) into a less activating acetamido group (-NHCOCH₃).[2] This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making them less available to donate to the aromatic ring. This deactivation allows for a more controlled, selective bromination.

Q3: Can I achieve selective bromination without using a protecting group?

A3: Yes, several methods aim for direct selective bromination. These often involve using milder brominating agents like N-bromosuccinimide (NBS) under controlled conditions.[3] Other approaches utilize specific catalytic systems, such as copper(II) bromide in ionic liquids, which have been shown to achieve high regioselectivity for para-bromination of unprotected anilines.[14]

Q4: How do I remove the acetyl protecting group after bromination?

A4: The acetyl group can be removed by hydrolysis under either acidic or basic conditions. This is typically achieved by heating the N-acetylated bromo-methoxyaniline with an aqueous acid (like HCl) or a base (like NaOH).

Data and Protocols

Table 1: Comparison of Bromination Methods for Methoxyanilines
Starting MaterialBrominating AgentCatalyst/SolventProduct(s)Yield (%)Reference
4-MethoxyanilineBr₂ / H₂O-2,6-Dibromo-4-methoxyaniline-[1]
4-MethoxyanilineNBSDichloromethane/Acetic Acid (0-5°C)2-Bromo-4-methoxyanilineHigh Purity[3]
p-FluoronitrobenzeneN-bromosuccinimideAcetic Acid (25°C)3-Bromo-4-fluoronitrobenzene90.7[5]
2-MethoxyanilineCuBr₂1-hexyl-3-methylimidazolium bromide4-Bromo-2-methoxyaniline95[14]
Experimental Protocol: Selective Mono-bromination of 4-Methoxyaniline via Acetylation

Step 1: Acetylation of 4-Methoxyaniline

  • Dissolve 4-methoxyaniline in glacial acetic acid.

  • Add acetic anhydride to the solution and stir.

  • Heat the mixture gently for a short period.

  • Pour the reaction mixture into cold water to precipitate the N-(4-methoxyphenyl)acetamide.

  • Filter, wash with water, and dry the product.

Step 2: Bromination of N-(4-methoxyphenyl)acetamide

  • Dissolve the N-(4-methoxyphenyl)acetamide in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the brominated product.

  • Filter, wash with water, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.

Step 3: Hydrolysis of the Acetyl Group

  • Suspend the crude N-(2-bromo-4-methoxyphenyl)acetamide in an aqueous solution of hydrochloric acid.

  • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the 2-bromo-4-methoxyaniline.

  • Filter, wash with water, and dry the final product.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection start 4-Methoxyaniline prot N-(4-methoxyphenyl)acetamide start->prot Acetic Anhydride, Acetic Acid brom N-(2-bromo-4-methoxyphenyl)acetamide prot->brom Br2, Acetic Acid end 2-Bromo-4-methoxyaniline brom->end H+ or OH-, H2O, Heat

Caption: Workflow for selective mono-bromination of 4-methoxyaniline.

regioselectivity_factors cluster_activating_groups Activating Groups cluster_challenges Challenges cluster_solutions Solutions center Selective Bromination of Methoxyanilines over_brom Over-bromination center->over_brom regio_mix Mixture of Isomers center->regio_mix nh2 -NH2 (strong activator) nh2->center och3 -OCH3 (strong activator) och3->center protect Protecting Groups (e.g., Acetyl) over_brom->protect mild_br Milder Reagents (e.g., NBS) over_brom->mild_br conditions Controlled Conditions (Temp, Solvent) over_brom->conditions catalysts Catalysts (e.g., Zeolites, Pd) over_brom->catalysts regio_mix->protect regio_mix->mild_br regio_mix->conditions regio_mix->catalysts

Caption: Factors influencing the selective bromination of methoxyanilines.

References

Technical Support Center: Synthesis of 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions during the bromination of 4-methoxyaniline to form this compound include:

  • Incomplete Bromination: Formation of 2-Bromo-4-methoxyaniline is a common byproduct if the reaction conditions are not optimal or if an insufficient amount of the brominating agent is used.

  • Over-bromination: Although less common due to the deactivating effect of the first two bromine atoms, there is a possibility of forming tri-brominated species under harsh conditions.

  • Isomer Formation: While the methoxy and amino groups strongly direct bromination to the ortho positions (2 and 6), trace amounts of other isomers might form depending on the reaction conditions.

  • Oxidation of the Aniline: The amino group is susceptible to oxidation by the brominating agent, which can lead to the formation of colored impurities and reduce the overall yield. This is a significant side reaction to consider.[1][2]

Q2: My reaction mixture has turned dark, and the final product is discolored. What could be the cause?

A2: A dark reaction mixture and a discolored product are often indicative of oxidation of the aniline starting material or the product.[1][2] This can be caused by:

  • Excessively harsh reaction conditions: High temperatures or a highly acidic medium can promote oxidation.

  • Choice of brominating agent: Some brominating agents are more prone to causing oxidation than others.

  • Presence of impurities: Impurities in the starting material or solvent can catalyze oxidation reactions.

To mitigate this, consider using a milder brominating agent, controlling the reaction temperature carefully, and ensuring the purity of your reagents and solvents.

Q3: I am observing a significant amount of mono-brominated product (2-Bromo-4-methoxyaniline) in my final product mixture. How can I improve the yield of the di-brominated product?

A3: The presence of a significant amount of the mono-brominated product suggests that the bromination reaction has not gone to completion. To drive the reaction towards the desired di-brominated product, you can try the following:

  • Increase the stoichiometry of the brominating agent: Ensure that at least two equivalents of the brominating agent are used per equivalent of 4-methoxyaniline. A slight excess may be beneficial.

  • Increase the reaction time: Allow the reaction to stir for a longer period to ensure complete conversion.

  • Increase the reaction temperature: Cautiously increasing the temperature can enhance the reaction rate. However, be mindful of potential side reactions like oxidation.

Q4: How can I purify the crude this compound to remove side products?

A4: Purification of the crude product is crucial to obtain high-purity this compound. Common purification techniques include:

  • Recrystallization: This is a highly effective method for removing impurities. Suitable solvent systems can be determined experimentally, but ethanol/water or heptane mixtures are often good starting points.[3]

  • Column Chromatography: For separating compounds with similar polarities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a typical eluent system.

  • Washing: Washing the crude product with a dilute solution of a reducing agent like sodium bisulfite can help remove residual bromine and some colored impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Significant side product formation (e.g., mono-bromination, oxidation). - Product loss during workup and purification.- Increase reaction time and/or temperature cautiously. - Adjust the stoichiometry of the brominating agent. - Optimize workup procedure to minimize transfers and extractions. - Use a milder brominating agent to reduce oxidation.
Formation of Multiple Spots on TLC - Presence of starting material, mono-brominated product, and potentially other isomers or byproducts.- Confirm the identity of the spots using co-spotting with the starting material. - Adjust reaction conditions (time, temperature, stoichiometry) to favor the formation of the desired product. - Purify the product using column chromatography.
Product is an Oil or Fails to Crystallize - Presence of impurities that inhibit crystallization. - The product may be impure.- Attempt to purify a small sample by column chromatography to see if a pure fraction crystallizes. - Try different recrystallization solvents or solvent combinations. - Consider converting the amine to a salt (e.g., hydrochloride) which may crystallize more readily, followed by neutralization.
Inconsistent Results Between Batches - Variation in the quality of starting materials or reagents. - Poor control over reaction parameters (temperature, addition rate).- Use reagents from the same batch or re-purify starting materials if necessary. - Implement strict control over reaction parameters. Use an ice bath for controlled addition of reagents.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography (eluent: gradient of ethyl acetate in hexane).

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 4-Methoxyaniline 4-Methoxyaniline This compound This compound 4-Methoxyaniline->this compound 2.1 eq. NBS, DCM, 0°C to rt 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline 4-Methoxyaniline->2-Bromo-4-methoxyaniline < 2 eq. NBS Oxidation_Products Oxidation Products (Colored Impurities) 4-Methoxyaniline->Oxidation_Products Oxidation Tri-bromo species Tri-bromo species This compound->Tri-bromo species Excess NBS / Harsh Conditions

Caption: Main reaction pathway for the synthesis of this compound and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Experiment Start reaction_complete Reaction Complete? start->reaction_complete reaction_complete->start No low_yield Low Yield? reaction_complete->low_yield Yes impure_product Impure Product? low_yield->impure_product No adjust_stoichiometry Adjust NBS Stoichiometry low_yield->adjust_stoichiometry Yes success Successful Synthesis impure_product->success No optimize_purification Optimize Purification impure_product->optimize_purification Yes increase_time_temp Increase Reaction Time/Temp check_reagents Check Reagent Purity increase_time_temp->check_reagents adjust_stoichiometry->increase_time_temp optimize_purification->success

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

Technical Support Center: Optimizing Aniline Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize aniline bromination experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my aniline bromination result in multiple brominated products instead of a single one?

A1: The amino group (-NH₂) in aniline is a very strong activating group for electrophilic aromatic substitution.[1][2] It significantly increases the electron density of the aromatic ring, making it highly reactive towards electrophiles like bromine.[3] This high reactivity leads to the rapid substitution at multiple activated positions, primarily the ortho and para positions, often resulting in the formation of 2,4,6-tribromoaniline, especially when using highly reactive reagents like bromine water.[1]

Q2: How can I achieve selective mono-bromination of aniline?

A2: To control the high reactivity of aniline and achieve mono-bromination, the activating effect of the amino group must be reduced. The most common strategy is to protect the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[2][4] The resulting acetanilide is less activated because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group.[5] This allows for selective mono-bromination, predominantly at the para position.[4] The acetyl group can then be removed by hydrolysis to yield the mono-brominated aniline.[6][7]

Q3: What is the best brominating agent for selective bromination?

A3: The choice of brominating agent is crucial for controlling selectivity.

  • Bromine Water (Br₂/H₂O): This is a highly reactive system and typically leads to polybromination, yielding 2,4,6-tribromoaniline.[3][8] It is generally unsuitable for selective mono-bromination.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[9] It is often preferred for controlled mono-bromination of activated rings and can provide higher selectivity and fewer byproducts under optimized conditions.[10][11]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is another efficient solid brominating agent that can be used for selective bromination.[6]

  • Copper(II) Bromide (CuBr₂): This reagent can be used to promote selective bromination of aniline derivatives, often without requiring an additional oxidant.[12]

Q4: Why is the para-product the major isomer in the bromination of acetanilide?

A4: The acetamido group (-NHCOCH₃) is an ortho-, para-director. However, due to its steric bulk, it hinders the approach of the electrophile (bromine) to the adjacent ortho positions.[13] Consequently, the electrophilic attack is favored at the less sterically hindered para position, making the para-bromo isomer the major product.[3][13]

Q5: My reaction is turning dark brown/yellow. What is the cause and how can I fix it?

A5: A dark coloration often indicates the presence of residual, unreacted bromine. This can be resolved during the workup procedure by washing the crude product with a reducing agent solution, such as sodium thiosulfate or sodium bisulfite, which neutralizes excess bromine.[14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Runaway Reaction / Rapid Temperature Increase 1. Rate of bromine addition is too fast. 2. Insufficient cooling of the reaction mixture.[14] 3. Reactant concentration is too high.[14]1. Immediately stop the addition of the brominating agent. 2. Ensure the reaction flask is immersed in an efficient cooling bath (e.g., ice-water or ice-salt). 3. Add the brominating agent slowly and dropwise while carefully monitoring the internal temperature.[11] 4. Consider diluting the reaction mixture with more solvent.
Formation of 2,4,6-Tribromoaniline (Over-bromination) 1. The aniline amino group is too activating (no protecting group used).[2] 2. Use of a highly reactive brominating agent (e.g., bromine water).[3] 3. Excess brominating agent used.[11] 4. Reaction temperature is too high.[11]1. Protect the amino group via acetylation before bromination.[4][7] 2. Use a milder brominating agent like N-Bromosuccinimide (NBS).[11] 3. Carefully control the stoichiometry; use exactly 1.0 equivalent of the brominating agent (or slightly less).[11] 4. Perform the reaction at a lower temperature (e.g., 0°C to -10°C).[11]
Low Yield of Desired Mono-brominated Product 1. Incomplete reaction; insufficient reaction time.[14] 2. Insufficient amount of brominating agent.[14] 3. Loss of product during workup or purification. 4. Inefficient hydrolysis (deprotection) of the acetyl group.1. Monitor the reaction progress using TLC or LC-MS to ensure the starting material is consumed.[11] 2. Ensure accurate stoichiometry of the brominating agent. A slight excess might be needed but must be balanced against the risk of over-bromination.[14] 3. Optimize purification steps (e.g., recrystallization solvent). 4. Ensure complete hydrolysis by using appropriate acid/base concentration and reflux time, then neutralize carefully to precipitate the product.[7]
Formation of Ortho- or Meta- Isomers 1. For substituted anilines, the electronic and steric effects of the existing substituent direct the position of bromination.[10][12] 2. The polarity of the solvent can significantly influence regioselectivity.[15]1. The directing effects of the substituent must be considered. For meta-directing groups, alternative synthetic strategies may be needed.[16] 2. Conduct small-scale solvent screening to find the optimal solvent that favors the desired isomer. Polar solvents like DMF or DMSO can enhance selectivity for one isomer over another in certain cases.[15]

Data Presentation

Table 1: Effect of Brominating Agent and Solvent on Aniline Bromination

SubstrateBrominating AgentSolventKey OutcomePredominant Product(s)Reference(s)
AnilineBromine Water (Br₂)Water (Polar)High reactivity, polysubstitution2,4,6-Tribromoaniline[3]
AnilineBromine (Br₂)Carbon Disulfide (CS₂) (Non-polar)Reduced reactivity, but polysubstitution still occurs due to high ring activationMixture of p-Bromoaniline and 2,4,6-Tribromoaniline[8][13]
AcetanilideBromine (Br₂)Acetic AcidControlled mono-brominationp-Bromoacetanilide[4][6]
3-(trifluoromethyl)anilineN-Bromosuccinimide (NBS)DMF (Polar)High regioselectivity, good yield4-Bromo-3-(trifluoromethyl)aniline[10][11]
Aniline DerivativesCopper(II) Bromide (CuBr₂)EthanolSelective bromination, often at the para-positionMono-brominated anilines[12]

Experimental Protocols

Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide

This three-step protocol involves the protection of the amino group, followed by selective bromination and deprotection.[6]

Step A: Acetylation of Aniline (Protection)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with constant stirring.

  • Stir the mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry completely.

Step B: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate flask, prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution dropwise with vigorous stirring at room temperature. Maintain the temperature below 25°C.

  • Continue stirring for 1 hour. The p-bromoacetanilide product may begin to precipitate.

  • Pour the reaction mixture into cold water and stir to ensure complete precipitation.

  • Collect the crude p-bromoacetanilide by vacuum filtration. Wash with cold water, followed by a cold solution of sodium bisulfite to remove excess bromine.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure p-bromoacetanilide.

Step C: Hydrolysis of p-Bromoacetanilide (Deprotection)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add an excess of aqueous hydrochloric acid (e.g., 7-8 M) and reflux the mixture for 30-60 minutes until the solid dissolves.[7]

  • Cool the resulting solution in an ice bath.

  • Slowly neutralize the solution by adding a concentrated sodium hydroxide solution until it is alkaline, which will precipitate the 4-bromoaniline.

  • Collect the pure 4-bromoaniline product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Direct Bromination of Substituted Aniline using NBS

This protocol is adapted for an aniline with a deactivating group, such as 3-(trifluoromethyl)aniline.[10][11]

  • Reaction Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C using an ice-salt bath with vigorous stirring.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in anhydrous DMF.

  • Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled aniline solution over at least 1 hour. It is critical to maintain the internal reaction temperature at or below 5°C throughout the addition.[11]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 2-3 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[11]

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection AceticAnhydride Acetic Anhydride p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Electrophilic Substitution Bromine Bromine (in Acetic Acid) p_Bromoaniline p-Bromoaniline (Final Product) p_Bromoacetanilide->p_Bromoaniline Deprotection HCl_H2O Acidic Hydrolysis (HCl / H₂O)

Caption: Workflow for para-selective monobromination of aniline.

G Start Over-bromination (e.g., Tribromoaniline) Observed? CheckProtection Is the -NH₂ group protected (e.g., as acetanilide)? Start->CheckProtection Yes ProtectGroup ACTION: Protect the -NH₂ group via acetylation before bromination. CheckProtection->ProtectGroup No CheckStoichiometry Check Molar Equivalents of Brominating Agent CheckProtection->CheckStoichiometry Yes Success Problem Resolved ProtectGroup->Success ReduceStoichiometry ACTION: Reduce brominating agent to 1.0 equivalent or less. CheckStoichiometry->ReduceStoichiometry > 1.0 eq. CheckTemp Check Reaction Temperature CheckStoichiometry->CheckTemp ≤ 1.0 eq. ReduceStoichiometry->Success LowerTemp ACTION: Lower temperature to 0°C or below. Use an ice-salt bath. CheckTemp->LowerTemp > Room Temp CheckAgent Check Brominating Agent CheckTemp->CheckAgent ≤ 0°C LowerTemp->Success UseMilderAgent ACTION: Switch from Br₂/H₂O to a milder agent like NBS. CheckAgent->UseMilderAgent Using Br₂ CheckAgent->Success Using NBS UseMilderAgent->Success

Caption: Troubleshooting decision tree for over-bromination issues.

G cluster_aniline Aniline (-NH₂) cluster_acetanilide Acetanilide (-NHCOCH₃) aniline_ring Benzene Ring high_reactivity Highly Activated Ring (High Reactivity) aniline_ring->high_reactivity Results in aniline_lp Nitrogen Lone Pair aniline_lp->aniline_ring Strong Delocalization acetanilide_ring Benzene Ring moderate_reactivity Moderately Activated Ring (Controlled Reactivity) acetanilide_ring->moderate_reactivity Results in acetanilide_lp Nitrogen Lone Pair acetanilide_lp->acetanilide_ring Weak Delocalization carbonyl Adjacent Carbonyl (C=O) acetanilide_lp->carbonyl Strong Delocalization (Resonance with C=O)

Caption: Electronic effects of -NH₂ vs. -NHCOCH₃ on the aromatic ring.

References

Technical Support Center: Purification of 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of isomeric byproducts from 2,6-Dibromo-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric byproducts formed during the synthesis of this compound?

During the bromination of 4-methoxyaniline, the primary directing influence of the strongly activating amino and methoxy groups is towards the ortho and para positions. Since the para position is already occupied by the methoxy group, bromination occurs at the ortho positions (2 and 6) to yield the desired product. However, over-bromination or alternative bromination patterns can lead to the formation of isomeric byproducts. The most probable isomeric byproduct is 3,5-dibromo-4-methoxyaniline , where bromination occurs meta to the amino group and ortho to the methoxy group. Other potential impurities could include mono-brominated species or tri-brominated products, depending on the reaction conditions.

Q2: How can I effectively remove these isomeric byproducts?

The removal of isomeric byproducts from this compound can be achieved through standard purification techniques such as recrystallization and column chromatography. The choice of method depends on the level of impurity and the desired final purity of the product.

Q3: What is a suitable solvent for the recrystallization of this compound?

This compound is sparingly soluble in water but shows better solubility in organic solvents.[1] For recrystallization, a solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric byproducts have different solubility profiles. Based on the polarity of the molecule, suitable solvents to screen include:

  • Single solvent systems: Ethanol, methanol, isopropanol, or mixtures of ethanol and water.

  • Two-solvent systems: A "good" solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a "poor" solvent in which it is sparingly soluble (e.g., hexanes or heptane).

Q4: What are the recommended parameters for column chromatography purification?

For column chromatography, a silica gel stationary phase is typically effective for separating isomers of aromatic amines. The mobile phase (eluent) should be optimized to achieve good separation between the desired product and its impurities. A common starting point for the eluent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio will need to be determined empirically, often starting with a low polarity mixture and gradually increasing the polarity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low recovery after recrystallization The chosen solvent is too good, and the product remains dissolved at low temperatures. The volume of solvent used was excessive.- Select a solvent in which the product has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - After cooling to room temperature, place the solution in an ice bath or refrigerate to maximize crystal formation.
Product "oils out" instead of crystallizing The cooling process is too rapid. The solution is supersaturated with impurities. The melting point of the product is lower than the boiling point of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try adding a seed crystal of pure product to induce crystallization. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Consider using a different solvent system.
Poor separation of isomers by column chromatography The eluent system is not optimized. The column was not packed properly. The sample was overloaded on the column.- Perform thin-layer chromatography (TLC) with various solvent mixtures to determine the optimal eluent for separation. - Ensure the silica gel is packed uniformly to avoid channeling. - Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight).
Co-elution of product and impurities The polarity difference between the desired product and the isomeric byproduct is minimal.- Use a shallower solvent gradient during elution. - Consider using a different stationary phase, such as alumina. - High-performance liquid chromatography (HPLC) may be necessary for difficult separations.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate/hexanes) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the saturated solution into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Column Chromatography Protocol
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between this compound and its isomeric byproducts. The desired product should ideally have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly to prevent cracks or channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Parameter Typical Starting Purity (HPLC Area %) Expected Final Purity (HPLC Area %) Expected Yield Key Considerations
Recrystallization Solvent90-95%>98%70-90%Dependent on the solubility difference between isomers. May require multiple recrystallizations.
Column Chromatography Eluent90-95%>99%80-95%Effective for removing closely related isomers. Can be time-consuming and requires larger solvent volumes.

Purification Workflow

PurificationWorkflow start Crude this compound check_purity Analyze Purity (e.g., TLC, HPLC) start->check_purity is_high_purity Purity > 98%? check_purity->is_high_purity column_chromatography Perform Column Chromatography check_purity->column_chromatography No, significant impurities or recrystallization failed re_evaluate Re-evaluate Purification Strategy check_purity->re_evaluate Purification unsuccessful recrystallization Perform Recrystallization is_high_purity->recrystallization No, minor impurities final_product Pure this compound is_high_purity->final_product Yes recrystallization->check_purity column_chromatography->check_purity

Caption: Decision workflow for the purification of this compound.

References

troubleshooting low conversion rates in dibromoaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during the synthesis of dibromoaniline.

Troubleshooting Guides

Issue 1: Low Yield of Desired Dibromoaniline Isomer and Formation of Polybrominated Species

Question: My reaction is producing a mixture of mono-, di-, and tribromoanilines, resulting in a low yield of the desired dibromoaniline. How can I improve the selectivity?

Answer: The high reactivity of the aniline ring, due to the activating amino group, often leads to over-bromination.[1][2][3][4][5][6] Here are several strategies to control the reaction and improve the yield of the desired dibromo-isomer:

  • Protecting Group Strategy: The most effective method to prevent polysubstitution is to temporarily protect the amino group by converting it into an amide (acetanilide).[2][4] The acetyl group moderates the activating effect of the amino group, allowing for more controlled bromination. The protecting group can be removed by hydrolysis after bromination to yield the desired dibromoaniline.

  • Solvent Selection: The choice of solvent can influence the reaction's selectivity. Using a less polar solvent, such as carbon disulfide (CS2), can reduce the rate of polysubstitution compared to more polar solvents like water.[3][7]

  • Control of Stoichiometry: Carefully controlling the molar ratio of bromine to aniline is crucial.[8] Using a stoichiometric amount of the brominating agent can help minimize over-bromination. However, due to the high reactivity of aniline, this method is often less effective than using a protecting group.

  • Reaction Temperature: Performing the reaction at a lower temperature can help to slow down the reaction rate and potentially improve selectivity.[3]

Experimental Protocol: Synthesis of 2,4-Dibromoaniline via Protection of Aniline

  • Acetylation of Aniline:

    • In a flask, dissolve aniline in glacial acetic acid.

    • Add acetic anhydride to the solution and stir.

    • Heat the mixture under reflux for a short period.

    • Pour the reaction mixture into ice-cold water to precipitate acetanilide.

    • Filter and dry the acetanilide crystals.

  • Bromination of Acetanilide:

    • Dissolve the dried acetanilide in a suitable solvent (e.g., glacial acetic acid).

    • Slowly add a solution of bromine (2 equivalents) in the same solvent, keeping the temperature controlled.

    • Stir the reaction mixture until the reaction is complete (monitor by TLC).

    • Pour the mixture into water to precipitate the brominated acetanilide.

  • Hydrolysis of Brominated Acetanilide:

    • Suspend the brominated acetanilide in an aqueous solution of a strong acid (e.g., H2SO4) or base (e.g., NaOH).

    • Heat the mixture under reflux until hydrolysis is complete.

    • Neutralize the solution to precipitate the 2,4-dibromoaniline.

    • Filter, wash with water, and dry the product.

Issue 2: Low Conversion Rate with Sulfanilic Acid as a Starting Material for 2,6-Dibromoaniline

Question: I am attempting to synthesize 2,6-dibromoaniline from sulfanilic acid, but the conversion rate is poor. What are the critical parameters for this reaction?

Answer: The synthesis of 2,6-dibromoaniline from sulfanilic acid involves two key steps: bromination and subsequent hydrolysis (desulfonation).[9] Low conversion can arise from issues in either step.

  • Bromination Step:

    • pH Control: The initial neutralization of sulfanilic acid with a caustic alkali (e.g., sodium hydroxide, barium hydroxide) is important.[9]

    • Brominating Agent: The choice and amount of brominating agent are critical. Bromine, hydrobromic acid with an oxidizing agent (like H2O2), or sodium hypobromite can be used.[9] The molar ratio of the brominating agent to sulfanilic acid should be optimized, typically in the range of 1.0-2.0:1.[9]

    • Temperature and Time: The bromination temperature should be carefully controlled, typically between 40°C and 70°C, for a duration of 30 to 120 minutes.[9]

  • Hydrolysis (Desulfonation) Step:

    • Acid Concentration: The hydrolysis is carried out in an acidic medium, typically 40-80% sulfuric acid.[9]

    • Temperature: This step requires high temperatures, generally between 120°C and 170°C.[9]

    • Reaction Time: The hydrolysis time can range from 1 to 6 hours.[9]

Quantitative Data Summary for 2,6-Dibromoaniline Synthesis from Sulfanilic Acid

ParameterBromination StepHydrolysis Step
Reagents Sulfanilic acid, Caustic alkali, Brominating agent (Br₂, HBr/H₂O₂, NaBrO)4-amino-3,5-dibromobenzene sulfonate, Sulfuric acid
Molar Ratio (Brominating Agent:Sulfanilic Acid) 1.0 - 2.0 : 1-
Temperature 40 - 70 °C120 - 170 °C
Reaction Time 30 - 120 minutes1 - 6 hours
Solvent/Medium Water40-80% Aqueous H₂SO₄

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of dibromoaniline, and how do their syntheses differ?

A1: The most common isomers are 2,4-dibromoaniline, 2,6-dibromoaniline, and 3,5-dibromoaniline.

  • 2,4-Dibromoaniline: Typically synthesized by the direct bromination of aniline or, for better control, through the bromination of acetanilide followed by hydrolysis.[10]

  • 2,6-Dibromoaniline: Often prepared from sulfanilic acid, which directs the bromine to the ortho positions, followed by removal of the sulfonic acid group.[9][11]

  • 3,5-Dibromoaniline: Can be synthesized from 3,5-dibromo-nitrobenzene by reduction of the nitro group.[12]

Q2: I am observing a dark coloration in my dibromoaniline product. What is the cause, and how can I purify it?

A2: The dark coloration is often due to the presence of impurities formed during the reaction or from degradation upon exposure to air and light.[13] Purification can be achieved by:

  • Recrystallization: Using a suitable solvent system, such as aqueous ethanol, can help to remove impurities.[10]

  • Distillation: For some isomers, vacuum distillation can be an effective purification method.[13]

  • Column Chromatography: This is a more rigorous method for separating the desired product from closely related impurities.

Q3: Can I synthesize dibromoaniline without using elemental bromine?

A3: Yes, alternative brominating agents can be used. For instance, N-bromosuccinimide (NBS) can be employed, often in the presence of a radical initiator for certain reaction pathways.[14] Another approach involves using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide.[11]

Visualizations

experimental_workflow Experimental Workflow: Controlled Dibromoaniline Synthesis cluster_protection Protection Step cluster_bromination Bromination Step cluster_deprotection Deprotection Step start Aniline protect Acetylation (Acetic Anhydride) start->protect acetanilide Acetanilide protect->acetanilide brominate Bromination (Br2, Acetic Acid) acetanilide->brominate bromo_acetanilide Brominated Acetanilide brominate->bromo_acetanilide hydrolyze Hydrolysis (Acid or Base) bromo_acetanilide->hydrolyze product Dibromoaniline hydrolyze->product

Caption: Controlled synthesis of dibromoaniline via a protection strategy.

troubleshooting_low_conversion Troubleshooting Logic for Low Conversion Rates cluster_polysubstitution Addressing Polysubstitution cluster_optimization Optimizing Reaction Conditions start Low Conversion Rate Observed check_reactivity Is polysubstitution the main issue? start->check_reactivity check_conditions Are reaction conditions optimal? check_reactivity->check_conditions No protect_amine Implement Amino Group Protection check_reactivity->protect_amine Yes adjust_temp Modify Reaction Temperature check_conditions->adjust_temp control_stoichiometry Adjust Bromine Stoichiometry protect_amine->control_stoichiometry end Improved Conversion Rate protect_amine->end change_solvent Use Less Polar Solvent control_stoichiometry->change_solvent change_solvent->end increase_time Increase Reaction Time adjust_temp->increase_time adjust_temp->end verify_reagents Verify Reagent Purity increase_time->verify_reagents verify_reagents->end

Caption: A logical guide to troubleshooting low conversion in dibromoaniline synthesis.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Aniline Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solvent effects on the regioselectivity of aniline bromination.

Frequently Asked Questions (FAQs)

Q1: Why is the solvent choice critical in the bromination of aniline?

The solvent plays a crucial role in determining the regioselectivity of aniline bromination. The polarity of the solvent can significantly influence the ratio of ortho, para, and polysubstituted products. In polar solvents, the electron-donating amino group of aniline is strongly solvated, which can favor the formation of the para-brominated product. Conversely, non-polar solvents can lead to a mixture of ortho and para isomers, and in some cases, the ortho isomer may even be the major product.[1]

Q2: How does solvent polarity affect the electrophilicity of the brominating agent?

In polar solvents, the bromine-bromine bond in Br₂ or the nitrogen-bromine bond in N-bromosuccinimide (NBS) can be more easily polarized, leading to a more potent electrophile (Br⁺).[2][3] This increased electrophilicity, combined with the high activation of the aniline ring, can lead to faster reaction rates and a higher propensity for polysubstitution. Non-polar solvents, on the other hand, do not facilitate the polarization of the brominating agent to the same extent, resulting in a less reactive electrophile.[2]

Q3: Why do I get 2,4,6-tribromoaniline as the major product, and how can I prevent it?

The amino group (-NH₂) of aniline is a very strong activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions.[4] In many solvent systems, especially with bromine water, the reaction is so rapid that it proceeds to full substitution, yielding 2,4,6-tribromoaniline as a white precipitate.[5][6]

To achieve mono-bromination, you can:

  • Protect the amino group: Acetylation of the amino group to form acetanilide moderates its activating effect, allowing for selective mono-bromination, primarily at the para position. The protecting group can then be removed by hydrolysis.

  • Use a milder brominating agent: N-bromosuccinimide (NBS) is often preferred over Br₂ for controlled mono-bromination.[5]

  • Employ a non-polar solvent: Using a non-polar solvent like carbon disulfide (CS₂) can reduce the reactivity of the brominating agent and may favor mono-substitution, although a mixture of isomers is still likely.[2]

Q4: What is the expected regioselectivity in polar vs. non-polar solvents for mono-bromination?

For mono-bromination of aniline, the general trend is:

  • Polar Solvents (e.g., Acetic Acid, DMF, DMSO): These solvents tend to favor the formation of the para-bromoaniline. The polarity of the solvent can stabilize the intermediate sigma complex leading to the para product more effectively.[1]

  • Non-Polar Solvents (e.g., Carbon Disulfide, Chloroform, Dioxane): In these solvents, a mixture of ortho- and para-bromoaniline is typically observed. In some cases, particularly with substituted anilines, the ortho isomer can be the major product.[1]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Reaction is too fast and uncontrollable (runaway reaction). The reaction is highly exothermic due to the strong activation of the aniline ring.[5]1. Cool the reaction mixture in an ice bath before and during the addition of the brominating agent. 2. Add the brominating agent slowly and portion-wise. 3. Ensure efficient stirring to dissipate heat.
Formation of a white precipitate (2,4,6-tribromoaniline) instead of the desired mono-brominated product. The aniline ring is too activated under the current reaction conditions, leading to polysubstitution.[5][6]1. Protect the amino group by converting it to an acetamide before bromination. 2. Use a less polar solvent to decrease the reaction rate. 3. Use a milder brominating agent like N-bromosuccinimide (NBS) instead of bromine.
Low yield of the desired mono-brominated product. 1. Incomplete reaction. 2. Formation of multiple isomers that are difficult to separate. 3. Loss of product during workup.1. Monitor the reaction by TLC or GC to ensure completion. 2. Optimize the solvent and temperature to improve regioselectivity. 3. Carefully perform the extraction and purification steps.
Product is discolored (yellow or brown). Presence of unreacted bromine in the final product.Wash the crude product with a solution of sodium thiosulfate or sodium bisulfite during the workup to quench any remaining bromine.[5]
Unexpected ortho/para ratio. The solvent polarity is not optimal for the desired regioselectivity.Refer to the data table below to select a solvent that favors the desired isomer. Generally, more polar solvents favor the para product.[1]

Data Presentation

Table 1: Influence of Solvent on the Regioselectivity of Bromination of Substituted Anilines with NBS

The following data is for meta-substituted anilines and illustrates the general trend of solvent effects. Precise quantitative data for unsubstituted aniline is not consistently available, but similar trends are expected.

SolventDielectric Constant (ε)Predominant Isomer(s) for m-substituted anilinesGeneral Trend for Aniline
Dioxane2.2Mixture of isomers, often favoring substitution ortho to the amino group.[1]Increased proportion of ortho-bromoaniline.
Chloroform (CHCl₃)4.8Mixture of isomers, with significant amounts of the ortho-substituted product.[1]Mixture of ortho- and para-bromoaniline.
Tetrahydrofuran (THF)7.6Mixture of isomers.[1]Mixture of ortho- and para-bromoaniline.
Acetonitrile (MeCN)37.5Predominantly the isomer with bromine para to the amino group.[1]Predominantly para-bromoaniline.
N,N-Dimethylformamide (DMF)36.7Predominantly the isomer with bromine para to the amino group.[1]Predominantly para-bromoaniline.
Dimethyl sulfoxide (DMSO)47.2Almost exclusively the isomer with bromine para to the amino group.[1]High selectivity for para-bromoaniline.

Experimental Protocols

Protocol 1: General Procedure for Mono-bromination of Aniline using NBS

This protocol provides a general method for the mono-bromination of aniline with N-bromosuccinimide, which can be adapted for different solvents to influence regioselectivity.

Materials:

  • Aniline (or a substituted aniline)

  • N-Bromosuccinimide (NBS)

  • Selected solvent (e.g., DMF for para-selectivity, or Chloroform for an ortho/para mixture)

  • Stirring apparatus

  • Reaction flask

  • Apparatus for workup (separatory funnel, rotary evaporator)

  • Reagents for workup (e.g., ethyl acetate, water, brine, sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in the same solvent.

  • Add the NBS solution dropwise to the aniline solution at 0 °C over a period of 30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.[1]

Protocol 2: Para-Selective Mono-bromination of Aniline via Acetanilide Protection

This three-step protocol is a classic and reliable method for obtaining p-bromoaniline with high selectivity.

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 equivalent) in glacial acetic acid.

  • In a separate container, prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.

  • Pour the reaction mixture into cold water and stir to complete precipitation.

  • Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 equivalent) in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux and monitor the reaction by TLC until the hydrolysis is complete.

  • Cool the reaction mixture and neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry.

Mandatory Visualization

Solvent_Effect_on_Aniline_Bromination cluster_conditions Reaction Conditions cluster_solvents Solvent Environment cluster_intermediates Reaction Pathway cluster_products Regioselective Products Aniline Aniline Polar_Solvent Polar Solvent (e.g., DMF, DMSO) NonPolar_Solvent Non-Polar Solvent (e.g., CHCl3, Dioxane) Brominating_Agent Brominating Agent (e.g., NBS) Para_Pathway Pathway Favoring Para-Substitution Polar_Solvent->Para_Pathway Ortho_Para_Pathway Pathway for Ortho/Para Mixture NonPolar_Solvent->Ortho_Para_Pathway Para_Product Majorly p-Bromoaniline Para_Pathway->Para_Product High Selectivity Ortho_Para_Products Mixture of o- and p-Bromoaniline Ortho_Para_Pathway->Ortho_Para_Products Lower Selectivity

Caption: Solvent Polarity Dictates Regioselectivity in Aniline Bromination.

References

Technical Support Center: Preventing Over-bromination of 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4-methoxyaniline (also known as p-anisidine). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, with a primary focus on preventing over-bromination and achieving selective mono-bromination.

Frequently Asked Questions (FAQs)

Q1: Why does my bromination of 4-methoxyaniline result in multiple brominated products?

A1: Over-bromination is a common issue due to the high reactivity of the 4-methoxyaniline substrate. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong electron-donating groups that heavily activate the aromatic ring towards electrophilic aromatic substitution.[1][2] This high activation makes the initial mono-brominated product even more reactive than the starting material, leading to subsequent brominations at the remaining open ortho and para positions, often resulting in a 2,4,6-tribromo derivative.[2][3]

Q2: How can I achieve selective mono-bromination?

A2: There are two primary strategies:

  • Direct Bromination under Controlled Conditions: This involves modifying reaction parameters to reduce reactivity. Key adjustments include using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂), lowering the reaction temperature (typically to 0-5 °C), and carefully controlling the stoichiometry.[4][5][6]

  • Protecting Group Strategy: This is the most reliable method. The highly activating amino group is temporarily converted to a less activating acetamide group (-NHCOCH₃).[1][7] After bromination, the protecting group is removed via hydrolysis to yield the desired mono-brominated product.[3][8]

Q3: What is the purpose of acetylating the amino group?

A3: Acetylation converts the amino group into an acetamide group. The lone pair of electrons on the nitrogen atom of the acetamide is delocalized by resonance with the adjacent electron-withdrawing carbonyl group.[7] This reduces the electrons' availability for donation to the aromatic ring, thereby "deactivating" the ring compared to the free amine.[1][3] This moderation of reactivity is crucial for stopping the reaction after a single bromination. The bulky acetyl group can also sterically hinder substitution at the ortho positions, further favoring the para-product.

Q4: My direct bromination attempt with NBS still produced byproducts. What can I do to optimize it?

A4: To improve selectivity with NBS:

  • Use a Co-reagent: Using NBS in conjunction with silica gel has been shown to be a mild and selective method for the monobromination of aromatic amines.[4]

  • Solvent Choice: The reaction can be sensitive to the solvent. Non-polar solvents may reduce the reactivity of the brominating agent. Common solvents include carbon tetrachloride or acetic acid.[4][7]

  • Slow Addition: Add the NBS solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent at all times, which helps prevent secondary reactions.

Q5: What are the best conditions for hydrolyzing the bromo-acetanilide intermediate?

A5: The acetamide group can be removed under either acidic or basic conditions. A common and effective method is heating the p-bromoacetanilide in the presence of aqueous hydrochloric acid or potassium hydroxide.[8][9] The mixture is typically heated to reflux for 1-2 hours to ensure complete deprotection.[10]

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Major product is di- or tri-brominated Ring is too activated; reaction conditions are too harsh.1. Use a protecting group strategy: Acetylate the amine before bromination.[1][10]2. Lower the reaction temperature significantly (e.g., to 0 °C or below).3. Use a milder brominating agent like NBS instead of Br₂.[4]
Low yield of desired mono-bromo product Incomplete reaction; difficult purification; side reactions.1. Ensure high-purity starting materials and reagents.2. For direct bromination, try a catalyst like silica gel with NBS.[4]3. For the protection strategy, ensure complete acetylation and hydrolysis steps by monitoring with TLC.4. Optimize purification (recrystallization) to effectively separate the product from starting material and byproducts.[11]
Reaction is very slow or does not proceed Brominating agent is not reactive enough; temperature is too low.1. Confirm the activity of your brominating agent (NBS can degrade over time).2. If using very mild conditions, a slight, carefully controlled increase in temperature may be necessary.3. Consider a more activating solvent system.
Formation of undesired ortho-isomer Steric hindrance is not sufficient to block ortho positions.1. The acetylation protection method generally provides better para-selectivity due to the bulkiness of the acetyl group.2. Para-selectivity is often favored due to less steric hindrance.[4]

Experimental Protocols

Protocol 1: Selective Mono-bromination via Amine Protection

This three-step protocol is the most common and reliable method for achieving selective mono-bromination.

Step A: Acetylation of 4-Methoxyaniline

  • In a fume hood, dissolve 4-methoxyaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.[12][13]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide (4-methoxyacetanilide).

  • Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and dry. Confirm purity by melting point.

Step B: Bromination of N-(4-methoxyphenyl)acetamide

  • Dissolve the dried 4-methoxyacetanilide (1.0 eq.) from Step A in glacial acetic acid in a flask.[7]

  • In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in glacial acetic acid.

  • Slowly add the NBS solution to the stirred acetanilide solution at room temperature.

  • Stir the mixture for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a cold sodium bisulfite solution to quench any remaining bromine.

  • Recrystallize the product from an ethanol/water mixture to obtain pure 2-bromo-4-methoxyacetanilide.[11]

Step C: Hydrolysis of 2-Bromo-4-methoxyacetanilide

  • Place the purified bromo-acetanilide (1.0 eq.) from Step B in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7 M).[8]

  • Heat the mixture to reflux for 1-2 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the solution in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the solution is basic. This will precipitate the final product.

  • Collect the solid 2-bromo-4-methoxyaniline by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

Protocol 2: Direct Selective Mono-bromination

This method requires careful control of reaction conditions to minimize over-bromination.

  • Dissolve 4-methoxyaniline (1.0 eq.) in a suitable solvent like carbon tetrachloride or dichloromethane in a flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add silica gel (approx. 2g per 0.01 mole of substrate) to the mixture.[4]

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in the same solvent.

  • Add the NBS solution dropwise to the cold, vigorously stirred amine solution over 30-60 minutes. The reaction should be conducted in the dark to prevent radical side reactions.[4][5]

  • Maintain the temperature at 0 °C and continue stirring for several hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the silica gel and succinimide byproduct.

  • Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate 2-bromo-4-methoxyaniline.

Visualizations

TroubleshootingWorkflow Troubleshooting Bromination of 4-Methoxyaniline start Reaction Outcome over_bromination Problem: Over-bromination (Di/Tri-bromo products) start->over_bromination low_yield Problem: Low Yield or No Reaction start->low_yield solution_protect Solution: Use Acetyl Protecting Group over_bromination->solution_protect Most Reliable solution_conditions Solution: Modify Conditions over_bromination->solution_conditions cond_temp Lower Temperature (e.g., 0-5 °C) low_yield->cond_temp If side reactions cond_reagent Use Milder Reagent (NBS instead of Br2) low_yield->cond_reagent If no reaction solution_conditions->cond_temp solution_conditions->cond_reagent cond_stoich Control Stoichiometry (1:1 ratio, slow addition) solution_conditions->cond_stoich

Caption: Troubleshooting workflow for bromination of 4-methoxyaniline.

ProtectionStrategy Protection-Bromination-Deprotection Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Aniline 4-Methoxyaniline (-NH2, highly activating) Reagent1 + Acetic Anhydride Aniline->Reagent1 Protected 4-Methoxyacetanilide (-NHCOCH3, moderately activating) Reagent1->Protected Reagent2 + NBS / Acetic Acid Protected->Reagent2 Brominated 2-Bromo-4-methoxyacetanilide Reagent2->Brominated Reagent3 + Acid (HCl) / Heat (Hydrolysis) Brominated->Reagent3 FinalProduct 2-Bromo-4-methoxyaniline (Final Product) Reagent3->FinalProduct

Caption: Workflow for selective mono-bromination using a protecting group.

References

Technical Support Center: Synthesis of 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure in the synthesis of 2,6-Dibromo-4-methoxyaniline. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: After quenching the reaction with water, my product oiled out instead of precipitating as a solid. What should I do?

A1: Oiling out can occur if the product has a low melting point or if impurities are present, acting as a eutectic mixture.

  • Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the interface of the oil and the aqueous layer. Adding a seed crystal of pure this compound, if available, can also be effective.

  • Troubleshooting:

    • Cooling: Ensure the quenched reaction mixture is thoroughly cooled in an ice bath. Lowering the temperature can solidify the oil.

    • Solvent Addition: If cooling is ineffective, you can perform a solvent extraction. Extract the oily product into an appropriate organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. The resulting crude solid or oil can then be purified.

    • Purity Check: The oiling out might be due to a significant amount of mono-brominated or other impurities. Analyze a small sample of the crude oil by TLC or LC-MS to assess its composition. This will help you decide on the best purification strategy.

Q2: My final product is a dark color (brown or black) instead of the expected off-white or light-colored solid. What is the cause and how can I fix it?

A2: A dark color typically indicates the presence of impurities, possibly from oxidation of the aniline or residual bromine.

  • Decolorization:

    • Activated Carbon: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) and add a small amount of activated carbon. Heat the mixture gently for a few minutes, then perform a hot filtration to remove the carbon. Allow the filtrate to cool slowly to crystallize the purified product.

    • Sodium Thiosulfate/Sulfite Wash: If residual bromine is suspected, during the workup, wash the organic extract with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite until the color of the organic layer is no longer brown.

  • Prevention:

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

    • Temperature Control: Avoid excessive temperatures during the reaction and workup, as this can lead to degradation and color formation.

Q3: The yield of my this compound is very low. What are the potential reasons and how can I improve it?

A3: Low yields can result from incomplete reaction, product loss during workup, or the formation of side products.

  • Reaction Completion: Before starting the workup, ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC) to check for the disappearance of the starting material (4-methoxyaniline). If the reaction is incomplete, consider extending the reaction time or slightly increasing the amount of brominating agent.

  • Workup Losses:

    • Aqueous Solubility: While the dibrominated product should have low water solubility, some loss can occur. Ensure the aqueous phase is fully saturated with salt (brine) before extraction to minimize the solubility of the product in the aqueous layer.

    • Extraction Efficiency: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume to ensure complete removal of the product from the aqueous phase.

  • Side Reactions: The primary side products are often mono-brominated (2-bromo-4-methoxyaniline) and tri-brominated (2,4,6-tribromoaniline, if the methoxy group is cleaved) species. To minimize these:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use just over two equivalents.

    • Temperature: Maintain the recommended reaction temperature. Higher temperatures can lead to over-bromination or decomposition.

Q4: My TLC/NMR analysis shows the presence of mono-brominated and/or starting material in my final product. How can I purify it?

A4: The presence of these impurities indicates an incomplete reaction or insufficient brominating agent.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for removing small amounts of less-brominated impurities. The polarity difference between the mono- and di-brominated compounds can be exploited. Experiment with different solvent systems, such as ethanol/water, methanol/water, or hexanes/ethyl acetate. The desired 2,6-dibromo product is typically less polar and will crystallize first upon cooling.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a reliable method. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The less polar this compound will elute before the more polar mono-bromo and starting aniline compounds.

Experimental Protocol: Workup of this compound

This protocol assumes the bromination of 4-methoxyaniline has been carried out in a solvent like acetic acid or a chlorinated solvent.

  • Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction vessel in an ice bath to 0-5 °C. Slowly pour the reaction mixture into a beaker containing a large volume of ice water with stirring.

  • Neutralization & Precipitation: If the reaction was conducted in an acidic medium like acetic acid, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid. The product should precipitate as a solid. Check the pH of the aqueous slurry with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Removal of Excess Bromine: If the solution has a persistent yellow or brown color due to excess bromine, add a small amount of a saturated aqueous solution of sodium thiosulfate or sodium bisulfite dropwise until the color dissipates.

  • Isolation of Crude Product:

    • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any inorganic salts.

    • Extraction (if product oils out): If the product does not solidify, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.

  • Washing and Drying (for extraction): Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or methanol/water) to obtain the pure product.

    • Column Chromatography: If significant impurities remain, purify the crude product by silica gel column chromatography.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Quantitative Data Summary

The following table provides typical quantitative data for the synthesis of dibrominated anilines, which can be used as a reference for the synthesis of this compound.

ParameterValueNotes
Starting Material 4-methoxyaniline
Brominating Agent Bromine (Br₂) or N-Bromosuccinimide (NBS)Other agents like HBr/H₂O₂ can also be used.
Molar Ratio (Starting Material:Brominating Agent) 1 : 2.05 - 2.2A slight excess of the brominating agent is used to ensure complete dibromination.
Solvent Acetic Acid, Dichloromethane, or WaterThe choice of solvent can affect reaction rate and workup.
Reaction Temperature 0 - 25 °CTemperature control is crucial to prevent side reactions.
Reaction Time 1 - 6 hoursMonitor by TLC for completion.
Typical Yield 85 - 95%Yields can vary based on the scale and purity of reagents.

Experimental Workflow Diagram

Workup_Procedure A Reaction Mixture B Quench with Ice Water A->B C Neutralize (e.g., NaHCO3) B->C D Decolorize (e.g., Na2S2O3) C->D E Isolate Crude Product D->E F Filtration & Washing E->F If Solid Precipitates G Extraction with Organic Solvent E->G If Product Oils Out J Crude Product F->J H Wash & Dry Organic Layer G->H I Concentrate under Vacuum H->I I->J K Purification J->K L Recrystallization K->L For high purity M Column Chromatography K->M If complex mixture N Pure this compound L->N M->N

Caption: Workflow for the workup and purification of this compound.

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of substituted anilines is paramount. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dibromo-4-methoxyaniline, a key intermediate in various synthetic pathways. By comparing its spectral data with those of related aniline derivatives, this document aims to offer a clear and objective framework for spectroscopic identification and characterization.

At a Glance: Comparative NMR Data

To facilitate a clear comparison, the following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its structural analogs. The predicted data for the target molecule was generated using advanced computational algorithms, providing a reliable reference in the absence of extensive experimental literature.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAromatic Protons (H-3, H-5)-OCH₃ Protons-NH₂ ProtonsSolvent
This compound (Predicted)~ 6.95 (s, 2H)~ 3.75 (s, 3H)~ 4.50 (s, 2H)CDCl₃
4-Methoxyaniline6.75 (d, 2H), 6.65 (d, 2H)3.74 (s, 3H)3.58 (s, 2H)CDCl₃
2,6-Dibromoaniline7.35 (d, 1H), 6.47 (t, 2H)-4.40 (s, 2H)CDCl₃
2,4,6-Tribromoaniline7.63 (s, 2H)-5.54 (s, 2H)DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC1 (-NH₂)C2, C6 (-Br)C3, C5C4 (-OCH₃)-OCH₃Solvent
This compound (Predicted)~ 140.0~ 105.0~ 118.0~ 152.0~ 56.0CDCl₃
4-Methoxyaniline140.2116.7115.1153.156.0CDCl₃
2,6-Dibromoaniline142.8109.1131.9119.2-CDCl₃
2,4,6-Tribromoaniline141.5110.5135.0112.1-DMSO-d₆

Deciphering the Signals: A Structural Interpretation

The chemical structure of this compound dictates a unique NMR fingerprint. The following diagram illustrates the key structural features and their expected influence on the NMR spectra, providing a logical framework for signal assignment.

G Structural Features and NMR Correlation of this compound cluster_structure Chemical Structure cluster_nmr Predicted NMR Signals structure structure H_Aromatic Aromatic Protons (H-3, H-5) ~6.95 ppm (singlet) Due to symmetry, these protons are chemically equivalent. structure->H_Aromatic H-3, H-5 H_Methoxy Methoxy Protons (-OCH₃) ~3.75 ppm (singlet) Characteristic signal for a methoxy group. structure->H_Methoxy -OCH₃ H_Amine Amine Protons (-NH₂) ~4.50 ppm (singlet, broad) Chemical shift can vary with concentration and solvent. structure->H_Amine -NH₂ C_Aromatic Aromatic Carbons C1: ~140.0 ppm C2, C6: ~105.0 ppm (shielded by Br) C3, C5: ~118.0 ppm C4: ~152.0 ppm (deshielded by -OCH₃) structure->C_Aromatic Aromatic Ring C_Methoxy Methoxy Carbon (-OCH₃) ~56.0 ppm structure->C_Methoxy -OCH₃ Carbon

Caption: Correlation of structural elements of this compound with its predicted ¹H and ¹³C NMR signals.

Experimental Workflow: Acquiring High-Quality NMR Data

The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra for aniline derivatives, ensuring reproducibility and accuracy of the results.

G NMR Sample Preparation and Analysis Workflow SamplePrep Sample Preparation Dissolution Dissolution (5-10 mg in 0.5-0.7 mL of deuterated solvent, e.g., CDCl₃) SamplePrep->Dissolution Transfer Transfer to NMR Tube (Filter if necessary) Dissolution->Transfer Shimming Spectrometer Setup & Shimming Transfer->Shimming H1_Acquisition ¹H NMR Acquisition (e.g., 400 MHz, 16 scans) Shimming->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (e.g., 100 MHz, 1024 scans) H1_Acquisition->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Spectroscopic Characterization of 2,6-Dibromo-4-methoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2,6-Dibromo-4-methoxyaniline against related substituted anilines. Due to the limited availability of experimental spectroscopic data for this compound, this document focuses on predicting its spectral characteristics based on the analysis of structurally similar compounds. This approach allows for a foundational understanding of its chemical signature, crucial for its identification and characterization in research and development.

Predicted and Available Spectroscopic Data for this compound

Table 1: Physical and Predicted Mass Spectrometry Data for this compound

PropertyValueReference
Molecular FormulaC₇H₇Br₂NO[1][2]
Molecular Weight280.945 g/mol [1]
Predicted [M+H]⁺ (m/z)279.89671[2]
Predicted [M+Na]⁺ (m/z)301.87865[2]
Predicted [M-H]⁻ (m/z)277.88215[2]

Comparative Spectroscopic Data of Related Anilines

To infer the spectroscopic properties of this compound, a comparison with 2,6-Dibromo-4-methylaniline and 4-methoxyaniline is presented. These compounds provide insight into the electronic effects of the bromine and methoxy substituents on the aniline ring.

Table 2: ¹H NMR Spectroscopic Data of Comparative Anilines

CompoundSolventChemical Shift (δ) ppm
2,6-Dibromo-4-methylaniline -Data not available in search results
4-Methoxyaniline CDCl₃6.74 (d, 2H), 6.64 (d, 2H), 3.74 (s, 3H), 3.4 (br s, 2H)

Table 3: ¹³C NMR Spectroscopic Data of Comparative Anilines

CompoundSolventChemical Shift (δ) ppm
2,6-Dibromo-4-methylaniline -Data not available in search results
4-Methoxyaniline CDCl₃153.1, 140.2, 116.7, 115.1, 56.0

Table 4: IR Spectroscopic Data of Comparative Anilines

CompoundMajor Peaks (cm⁻¹)
2,6-Dibromo-4-methylaniline Gas Phase IR data available at NIST WebBook[3]
4-Methoxyaniline Data not readily available in a comparable format

Table 5: Mass Spectrometry Data of Comparative Anilines

CompoundMolecular Ion (m/z)
2,6-Dibromo-4-methylaniline 265 (M⁺)
4-Methoxyaniline 123 (M⁺)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.[4] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[5] Liquid samples can be analyzed as a thin film between salt plates. The spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components.[6] Electron Ionization (EI) is a common method for generating ions. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are reported.

Characterization Workflow

The logical workflow for the spectroscopic characterization of an organic compound like this compound is illustrated below.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Spectral_Interpretation Spectral Interpretation NMR->Spectral_Interpretation IR->Spectral_Interpretation MS->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

A Comparative Guide to the Synthesis of 2,6-Dibromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted anilines is a critical step in the creation of novel compounds. Among these, 2,6-dibromoaniline is a valuable building block. This guide provides a comparative analysis of common synthetic routes to 2,6-dibromoaniline, presenting experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Comparison of Synthesis Efficiencies

The selection of a synthetic route for 2,6-dibromoaniline is often a trade-off between yield, selectivity, availability of starting materials, and procedural complexity. Below is a summary of the key quantitative data for the most prevalent methods.

Synthesis MethodStarting MaterialKey ReagentsReported YieldPurity/Notes
Bromination of Sulfanilic Acid & Desulfonation Sulfanilic AcidHBr, H2O2, H2SO466-79%[1]A classic and reliable method.[1]
Hofmann Degradation 2,6-DibromobenzamideBr2, KOH83%[2]High yield, but requires the synthesis of the starting amide.[2]
Bromination of 2-Bromoaniline 2-BromoanilineKBr, H2O2, HZSM-567% (mixture)Produces a mixture of 2,4- and 2,6-dibromoaniline requiring separation.[3]
Direct Bromination of Aniline AnilineBr2Low selectivityProne to over-bromination, yielding 2,4,6-tribromoaniline.[4][5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes to 2,6-dibromoaniline.

cluster_0 Route 1: From Sulfanilic Acid cluster_1 Route 2: Hofmann Degradation cluster_2 Route 3: From 2-Bromoaniline SA Sulfanilic Acid DBSA 3,5-Dibromosulfanilamide SA->DBSA Bromination DBA1 2,6-Dibromoaniline DBSA->DBA1 Desulfonation DBBA 2,6-Dibromobenzamide DBA2 2,6-Dibromoaniline DBBA->DBA2 Hofmann Degradation BA 2-Bromoaniline Mix Mixture of 2,4- & 2,6-isomers BA->Mix Bromination DBA3 2,6-Dibromoaniline Mix->DBA3 Purification start Start: Sulfanilamide bromination Bromination with HBr/H2O2 start->bromination intermediate Isolate Crude 3,5-Dibromosulfanilamide bromination->intermediate desulfonation Desulfonation with H2SO4 and Steam Distillation intermediate->desulfonation purification Recrystallization from 70% Ethanol desulfonation->purification end End: Pure 2,6-Dibromoaniline purification->end start Start: 2,6-Dibromobenzamide reaction Reaction with Br2/KOH in Water start->reaction workup Cool and Filter reaction->workup end End: 2,6-Dibromoaniline workup->end

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

The purity assessment of 2,6-Dibromo-4-methoxyaniline, a key intermediate in pharmaceutical and chemical synthesis, is critical for ensuring the quality, safety, and efficacy of the final product. A variety of analytical techniques can be employed to determine the purity of this compound and to identify and quantify any process-related impurities or degradation products. This guide provides a comparative overview of the most common analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by plausible experimental protocols derived from methodologies for structurally similar compounds.

Comparison of Analytical Methods

The choice of an analytical method for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the principal analytical techniques.

Analytical Method Principle Typical Performance Characteristics Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Linearity: High (R² > 0.99) LOD/LOQ: Low (ng/mL to µg/mL range) Accuracy & Precision: High (RSD < 2%)High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; versatile with a wide range of detectors (UV, DAD, MS).Requires solvent consumption; method development can be time-consuming.
Gas Chromatography (GC) Separation based on the volatility and interaction of the analyte and impurities with a stationary phase in a gaseous mobile phase.Linearity: High (R² > 0.99) LOD/LOQ: Very Low (pg/mL to ng/mL range) Accuracy & Precision: High (RSD < 5%)Excellent for volatile and semi-volatile compounds; high separation efficiency; can be coupled with mass spectrometry (GC-MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds, adding complexity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can be used for purity assessment.Linearity: High LOD/LOQ: Higher than chromatographic methods Accuracy & Precision: High (RSD < 1% for qNMR)Provides detailed structural information for impurity identification; can be a primary ratio method for quantification without the need for a specific reference standard of the impurity.Lower sensitivity compared to HPLC and GC; requires a relatively pure sample for straightforward analysis; higher instrumentation cost.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with HPLC or GC.LOD/LOQ: Extremely LowProvides molecular weight and fragmentation information, which is crucial for the definitive identification of unknown impurities.Typically used in conjunction with a separation technique for complex mixtures.

Experimental Protocols

The following are detailed, representative methodologies for the key analytical techniques, based on established practices for similar aniline derivatives.

1. High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method with UV detection, which is a common approach for the analysis of aromatic amines.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase B (Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2. Gas Chromatography (GC)

This protocol outlines a GC method with Flame Ionization Detection (FID). For enhanced sensitivity and specificity, a Mass Spectrometer (MS) can be used as the detector.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.

3. Quantitative NMR (qNMR) Spectroscopy

This protocol describes the use of ¹H NMR for the purity assessment of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experimental Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Processing and Calculation:

    • Acquire the ¹H NMR spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Analytical Workflow for Purity Assessment start Sample of this compound initial_screening Initial Purity Screening start->initial_screening hplc_uv HPLC-UV/DAD initial_screening->hplc_uv Non-volatile gc_fid GC-FID initial_screening->gc_fid Volatile nmr_screen 1H NMR initial_screening->nmr_screen Structural Overview purity_check Purity > 99%? hplc_uv->purity_check gc_fid->purity_check nmr_screen->purity_check impurity_id Impurity Identification & Quantification purity_check->impurity_id No final_report Final Purity Report purity_check->final_report Yes lc_ms LC-MS impurity_id->lc_ms gc_ms GC-MS impurity_id->gc_ms qnmr qNMR impurity_id->qnmr lc_ms->final_report gc_ms->final_report qnmr->final_report

References

A Comparative Guide to Analytical Methods for 2,6-Dibromo-4-methoxyaniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 2,6-Dibromo-4-methoxyaniline is critical for ensuring the quality and consistency of final products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering a detailed starting point for method development.

Comparative Performance

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the assay, such as sensitivity, selectivity, and available instrumentation. The following table summarizes the key performance characteristics of a proposed HPLC-UV method and a typical GC-MS method.

ParameterHPLC-UVGC-MS
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.
Sensitivity Moderate (ng range). Can be significantly improved with an electrochemical detector.[1]High (pg to fg range).[3]
Sample Throughput High, with typical run times of 5-15 minutes.Moderate, with longer run times due to temperature programming.
Derivatization Not typically required.[1]Often recommended to improve peak shape and volatility.[3]
Instrumentation Cost Lower to moderate.Higher.
Ease of Use Generally considered more straightforward for routine analysis.Can be more complex due to vacuum systems and mass spectral data analysis.

Experimental Protocols

Proposed HPLC Method for Method Development

This protocol provides a starting point for developing a robust HPLC method for the quantification of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector. An electrochemical detector can be used for higher sensitivity.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[1]

  • Software: Chromatography data station for data acquisition and processing.

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid or Phosphoric Acid: Analytical grade, for mobile phase modification.[2]

  • This compound: Reference standard of known purity.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid). Start with a linear gradient from 40% to 90% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound. A starting point would be to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[4]

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Alternative GC-MS Method

For comparison, a general protocol for the GC-MS analysis of halogenated anilines is presented below.[3]

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents:

  • Solvent: Ethyl acetate or other suitable organic solvent.

  • Derivatizing Agent (Optional): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 400.

4. Sample Preparation (with optional derivatization):

  • Extraction: If the analyte is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

  • Derivatization: To a dried aliquot of the sample extract, add 50 µL of ethyl acetate and 50 µL of BSTFA. Heat at 70 °C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized or underivatized sample into the GC-MS.

Workflow for HPLC Method Development

The development of a robust and reliable HPLC method follows a logical progression of steps. The following diagram illustrates a typical workflow for the development and validation of an HPLC method for this compound.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Final Method A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Determine Detection Wavelength B->C D Initial Chromatographic Runs C->D E Optimize Mobile Phase Composition D->E F Optimize Flow Rate & Temperature E->F G Assess Peak Shape & Resolution F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Finalized HPLC Method L->M

Caption: Workflow for HPLC method development and validation.

This guide provides a foundational comparison to aid in the selection of an appropriate analytical technique for this compound. The provided HPLC protocol serves as a robust starting point for method development, which should be followed by a thorough validation to ensure its suitability for the intended application.

References

Mass Spectrometry Analysis of 2,6-Dibromo-4-methoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates like 2,6-Dibromo-4-methoxyaniline is critical. This guide provides a comparative overview of mass spectrometry for the analysis of this compound, alongside other analytical techniques, supported by representative data and detailed experimental protocols.

Comparison of Analytical Techniques

Mass spectrometry (MS), particularly when coupled with a separation technique like Gas Chromatography (GC-MS), offers high sensitivity and selectivity for the analysis of halogenated anilines.[1] However, other methods such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection also provide robust analytical solutions.[2]

Technique Principle Advantages Limitations Typical Application
GC-MS Separates compounds based on boiling point and polarity, followed by ionization and mass-to-charge ratio detection.High sensitivity and selectivity, provides structural information through fragmentation patterns.[1]Derivatization may be required for polar analytes to improve volatility.[1]Identification and quantification of volatile and semi-volatile halogenated compounds.
HPLC-UV Separates compounds based on their affinity for a stationary phase, with detection by UV absorbance.Rapid analysis, suitable for non-volatile and thermally labile compounds.[2]Lower sensitivity and selectivity compared to MS; co-elution can be an issue.Routine analysis and quantification of known halogenated anilines.[2]
HPLC-ECD Similar to HPLC-UV, but with electrochemical detection based on the oxidation or reduction of the analyte.High sensitivity for electroactive compounds like anilines.[2]Limited to electroactive compounds; matrix effects can be significant.Trace analysis of halogenated anilines in complex matrices.[2]
NMR Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation.[3]Lower sensitivity than MS; requires larger sample amounts.Primary structural confirmation of synthesized compounds.
FTIR Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies.Provides information about the presence of specific bonds (e.g., N-H, C-Br).[3]Does not provide information on the overall molecular structure or molecular weight.Confirmation of functional groups in the molecule.

Mass Spectrometry of this compound: Predicted Fragmentation

The mass spectrum would be expected to show a prominent molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br). Key fragmentation pathways would likely involve:

  • Loss of a methyl group (-CH3): Leading to a fragment ion at [M-15]+.

  • Loss of a bromine atom (-Br): Resulting in a fragment ion at [M-79]+ or [M-81]+.

  • Loss of carbon monoxide (-CO): From the methoxy group, leading to a fragment at [M-28]+.

  • Cleavage of the C-N bond: Resulting in fragments corresponding to the aromatic ring and the amino group.

Experimental Protocol: GC-MS Analysis of Halogenated Anilines

The following is a general protocol for the analysis of halogenated anilines using GC-MS, adapted from established methods.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of a 100 mL aqueous sample to >11 using 10 M NaOH.

  • Extract the sample three times with 30 mL portions of dichloromethane (DCM).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL.

2. Optional Derivatization (for improved peak shape):

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

  • Heat at 70°C for 30 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-350.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Workflow for Mass Spectrometry Analysis

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Adjust pH, add DCM Derivatization Optional Derivatization Extraction->Derivatization Concentrate FinalSample Sample for Injection Extraction->FinalSample Concentrate & Reconstitute Derivatization->FinalSample Reconstitute GC Gas Chromatography Separation FinalSample->GC MS Mass Spectrometry Detection GC->MS Eluted Analytes TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Select Peak Interpretation Fragmentation Pattern Interpretation MassSpectrum->Interpretation Identification Compound Identification Interpretation->Identification

Caption: Experimental workflow for GC-MS analysis of this compound.

Predicted Fragmentation Pathway

Fragmentation_Pathway M This compound (M+) m/z ≈ 281, 283, 285 F1 [M - CH3]+ m/z ≈ 266, 268, 270 M->F1 - CH3 F2 [M - Br]+ m/z ≈ 202, 204 M->F2 - Br F3 [M - CO]+ m/z ≈ 253, 255, 257 M->F3 - CO F4 [M - CH3 - CO]+ m/z ≈ 238, 240, 242 F1->F4 - CO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

comparing brominating agents for aniline synthesis (Br2 vs NBS)

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of molecular bromine (Br₂) and N-Bromosuccinimide (NBS) for the electrophilic bromination of aniline, providing researchers with data-driven insights for reagent selection.

The introduction of bromine atoms to the aniline scaffold is a fundamental transformation in organic synthesis, yielding versatile intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. The high electron density of the aniline ring, due to the activating amino group, makes it highly susceptible to electrophilic aromatic substitution. However, this high reactivity can also be a challenge, often leading to a lack of selectivity and the formation of multiple products. The choice of brominating agent is therefore critical to controlling the reaction's outcome. This guide provides a detailed comparison of two commonly employed reagents: the classical but aggressive molecular bromine (Br₂) and the milder, more selective N-Bromosuccinimide (NBS).

Performance Overview: Br₂ vs. NBS

Molecular bromine and N-Bromosuccinimide present a clear trade-off between reactivity and selectivity. While Br₂ is a potent brominating agent, its high reactivity often leads to polybromination of the highly activated aniline ring.[1][2] In contrast, NBS is a milder source of electrophilic bromine, offering significantly better control and regioselectivity, which is crucial for the synthesis of specific mono- or di-brominated anilines.[3][4]

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, reddish-brown liquidWhite to off-white crystalline solid[5]
Handling & Safety Highly toxic, corrosive, and volatile. Requires specialized handling in a fume hood.[6]Solid, easier and safer to handle.[7] Lachrymator; requires care and PPE.[3][8]
Reactivity Very high; reacts rapidly with aniline.[9]Mild and controlled.[3]
Selectivity Low. Tends to produce 2,4,6-tribromoaniline as the major product, often as a white precipitate.[1]High. Allows for selective monobromination, particularly with a protected amine or specific solvent choices.[4]
Byproducts Hydrogen bromide (HBr), which is corrosive.[9]Succinimide, which is generally less hazardous and easier to remove.
Common Solvents Water (bromine water), Acetic Acid, Dichloromethane.[2][10]DMF, Acetonitrile, Dioxane, Chloroform.[3][4]

Quantitative Experimental Data

The choice of solvent and reaction conditions plays a pivotal role in the outcome of aniline bromination, especially when using NBS. The following table summarizes results from various experimental setups.

EntryBrominating AgentSubstrateSolventConditionsProduct(s)Yield (%)Reference
1Br₂ (in H₂O)AnilineWaterRoom Temp2,4,6-TribromoanilineHigh (Precipitate)[1]
2NBS3-(trifluoromethyl)anilineDMFRoom Temp, 3h4-Bromo-3-(trifluoromethyl)aniline90-92%[3]
3NBSAnilineAcetonitrile (with NH₄OAc catalyst)Room Temppara-Bromoaniline (major)High
4NBSmeta-substituted anilinesVarious (Dioxane, CHCl₃, DMSO)Room TempMixture of isomers; regioselectivity is highly solvent-dependent.[4][11]Variable[4]

Experimental Workflows

The general procedures for brominating aniline using Br₂ and NBS involve distinct setups reflecting the reagents' properties.

Bromination_Workflows cluster_Br2 Br₂ Workflow cluster_NBS NBS Workflow a1 Aniline in Solvent (e.g., Acetic Acid) a2 Slowly add Br₂ solution (Caution: Exothermic) a1->a2 a3 Reaction Stirring (Often rapid) a2->a3 a4 Precipitation or Aqueous Workup a3->a4 a5 Isolate Product (2,4,6-Tribromoaniline) a4->a5 b1 Aniline Derivative in Anhydrous Solvent (e.g., DMF) b2 Add NBS (Portion-wise) b1->b2 b3 Reaction Stirring (e.g., RT, 3h) b2->b3 b4 Quench & Aqueous Workup (e.g., Ethyl Acetate) b3->b4 b5 Purification (e.g., Chromatography) b4->b5

Caption: Generalized experimental workflows for aniline bromination.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tribromoaniline using Bromine Water

This protocol demonstrates the high reactivity of bromine with aniline, leading to polysubstitution.

  • Preparation : Dissolve a measured amount of aniline in a suitable solvent like glacial acetic acid or dilute hydrochloric acid in a flask.

  • Reaction : Slowly add bromine water (an aqueous solution of Br₂) dropwise to the aniline solution at room temperature with constant stirring.[1]

  • Observation : The reddish-brown color of the bromine water disappears, and a white precipitate of 2,4,6-tribromoaniline forms almost immediately.[2][12]

  • Isolation : Continue stirring for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.

  • Work-up : Filter the white precipitate, wash it thoroughly with water to remove any residual acid and salts, and then dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Protocol 2: Regioselective Synthesis of 4-Bromo-3-(trifluoromethyl)aniline using NBS

This protocol illustrates the controlled monobromination of a substituted aniline using NBS, a common strategy in medicinal chemistry.[3]

  • Preparation : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reaction : Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the solution at room temperature (20 °C) while stirring.[3]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3 hours.[3]

  • Work-up : Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield the desired 4-bromo-3-(trifluoromethyl)aniline.[3]

Logical Relationships in Aniline Bromination

The outcome of the bromination is dictated by the interplay between the substrate's reactivity and the reagent's nature.

Logical_Relationships cluster_Reagents cluster_Conditions cluster_Outcomes sub Aniline Substrate br2 Br₂ nbs NBS high_react High Reactivity (Strong Electrophile) br2->high_react leads to mild_react Mild Reactivity (Controlled Br⁺ Source) nbs->mild_react leads to poly Polysubstitution (2,4,6-Tribromoaniline) high_react->poly results in mono Monosubstitution (High Regioselectivity) mild_react->mono results in

Caption: Reagent choice dictates reaction pathway and selectivity.

Conclusion

For the synthesis of brominated anilines, the choice between molecular bromine and N-Bromosuccinimide is clear and application-dependent.

  • **Molecular Bromine (Br₂) ** is a powerful, inexpensive reagent suitable for when the exhaustive bromination of aniline to 2,4,6-tribromoaniline is the desired outcome. Its hazardous nature, however, necessitates stringent safety precautions.[6]

  • N-Bromosuccinimide (NBS) is the superior reagent for achieving controlled, regioselective monobromination.[13][14] Its solid form makes it significantly safer and easier to handle than liquid bromine.[7] The ability to tune selectivity through solvent choice further establishes NBS as the more versatile and often preferred agent in modern organic synthesis, particularly in the complex molecular architectures common in drug development.[4]

References

A Comparative Analysis of the Biological Activities of Dibromoaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of various dibromoaniline isomers. The positional isomerism of the bromine atoms on the aniline ring significantly influences the cytotoxic, antimicrobial, and enzyme-inhibiting properties of these compounds. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates potential mechanisms of action.

Comparative Biological Activity Data

The following table summarizes the available quantitative data for the biological activities of dibromoaniline isomers. It is important to note that direct comparative studies across all isomers are limited, and the data presented here is collated from various sources.

IsomerBiological ActivityTarget/OrganismMetricValueReference
3,4-Dibromoaniline Cytotoxicity (as a derivative)HCT-116 (colon cancer)IC50~1.3 - 1.6 µM[1]
Cytotoxicity (as a derivative)MCF-7 (breast cancer)IC50~89 µM[1]
Cytotoxicity (as a derivative)A549 (lung cancer)IC50~4.7 - 23.4 µM[1]
Cytotoxicity (as a derivative)BEAS-2B (normal lung)IC50~12.5 - 20.3 µM[1]
3,5-Dibromoaniline AntimicrobialVibrio parahaemolyticusMIC100 µg/mL[2]
AntimicrobialVibrio harveyiMIC100 µg/mL[2]

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The cytotoxic activity of dibromoaniline isomers against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the dibromoaniline isomers (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Assessment of Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) of dibromoaniline isomers against various bacterial strains is determined using the broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Compounds: The dibromoaniline isomers are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for all dibromoaniline isomers are not fully elucidated, some insights can be drawn from studies on related compounds.

Apoptotic Pathway in Cancer Cells (Potential for 3,4-Dibromoaniline Derivatives)

Studies on derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one suggest a mechanism of action involving the induction of apoptosis.[1] This pathway is often dysregulated in cancer cells, and its activation is a key strategy for many anticancer drugs. The proposed mechanism involves the downregulation of survivin, an inhibitor of apoptosis protein (IAP), and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Dibromoaniline_Derivative Dibromoaniline_Derivative Survivin Survivin Dibromoaniline_Derivative->Survivin inhibits Pro-caspase-3 Pro-caspase-3 Survivin->Pro-caspase-3 inhibits activation Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis induces

Potential apoptotic pathway induced by 3,4-dibromoaniline derivatives.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic effects of dibromoaniline isomers using an MTT assay.

cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Dibromoaniline Isomers A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4h D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The available data, though not exhaustive, suggests that dibromoaniline isomers possess a range of biological activities that are dependent on the specific isomeric form. 3,5-Dibromoaniline has demonstrated antimicrobial properties, while derivatives of 3,4-dibromoaniline show promise as cytotoxic agents against cancer cell lines. The variation in activity highlights the importance of structure-activity relationship (SAR) studies in drug discovery. Further comprehensive and comparative studies are warranted to fully elucidate the therapeutic potential of this class of compounds. Researchers are encouraged to utilize the provided protocols as a starting point for the systematic evaluation of dibromoaniline isomers against a broader range of biological targets.

References

A Comparative Guide to the Environmental Impact of Ibuprofen Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), has evolved significantly from its original commercial route to more environmentally benign processes. This guide provides a detailed comparison of four key synthesis routes—the traditional Boots process, the greener BHC process, the Bogdan continuous-flow process, and a novel enzymatic approach—assessing their environmental impact through established green chemistry metrics and life cycle assessment (LCA) data. This objective comparison, supported by experimental data and detailed methodologies, aims to inform the selection of more sustainable synthetic strategies in pharmaceutical development.

Comparative Analysis of Synthesis Routes

The environmental performance of each synthesis route is summarized below, highlighting key metrics that quantify their efficiency and environmental footprint.

MetricBoots ProcessBHC ProcessBogdan ProcessEnzymatic Route
Number of Steps 633 (Continuous Flow)1 (Key Step)
Atom Economy ~40%[1][2][3]~77% (approaching 100% with byproduct recovery)[1][2][3]High (in-situ use of intermediates)Potentially very high
E-Factor HighLowLowVery Low
Process Mass Intensity (PMI) HighLowLowVery Low
Key Catalyst(s) Stoichiometric AlCl₃[1]Catalytic and recyclable HF, Raney Nickel, Palladium[1]Triflic acid, Trimethyl orthoformateLipase
Waste Generation Substantial inorganic salt waste (e.g., AlCl₃ hydrate)[1][4]Acetic acid (recoverable and reusable), minimal other waste[1][4][5]Reduced solvent and reagent waste due to continuous naturePrimarily aqueous waste, biodegradable catalyst
Overall Yield ~40%~77-80%[1]51% (after recrystallization)High (specific yield varies with conditions)
Reaction Time Long (multiple batch steps)Shorter than Boots process~15 minutes (for the entire sequence)[6]Varies (typically hours)

Signaling Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis routes and the general workflow for assessing their environmental impact.

cluster_0 Boots Synthesis Pathway Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone Friedel-Crafts Acylation (AlCl₃) α,β-Epoxy Ester α,β-Epoxy Ester 4'-Isobutylacetophenone->α,β-Epoxy Ester Darzens Reaction Aldehyde Aldehyde α,β-Epoxy Ester->Aldehyde Hydrolysis & Decarboxylation Oxime Oxime Aldehyde->Oxime Reaction with Hydroxylamine Nitrile Nitrile Oxime->Nitrile Dehydration Ibuprofen Ibuprofen Nitrile->Ibuprofen Hydrolysis

Boots Synthesis Pathway for Ibuprofen.

cluster_1 BHC 'Green' Synthesis Pathway Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene -> 4'-Isobutylacetophenone Friedel-Crafts Acylation (HF) 1-(4-isobutylphenyl)ethanol 1-(4-isobutylphenyl)ethanol 4'-Isobutylacetophenone->1-(4-isobutylphenyl)ethanol Catalytic Hydrogenation Ibuprofen Ibuprofen 1-(4-isobutylphenyl)ethanol->Ibuprofen Carbonylation

BHC 'Green' Synthesis Pathway for Ibuprofen.

Define Synthesis Routes Define Synthesis Routes Data Collection Data Collection Define Synthesis Routes->Data Collection Calculate Green Metrics Calculate Green Metrics Data Collection->Calculate Green Metrics Life Cycle Assessment (LCA) Life Cycle Assessment (LCA) Data Collection->Life Cycle Assessment (LCA) Compare Routes Compare Routes Calculate Green Metrics->Compare Routes Life Cycle Assessment (LCA)->Compare Routes Identify Greener Alternative Identify Greener Alternative Compare Routes->Identify Greener Alternative

Workflow for Environmental Impact Assessment.

Experimental Protocols

Detailed methodologies for the key transformations in each synthesis route are provided below. These protocols are based on literature descriptions and are intended for informational purposes. Actual laboratory implementation would require further optimization and safety assessment.

Boots Synthesis of Ibuprofen

The traditional Boots process involves six steps with a low atom economy of approximately 40%.[1][2][3] A significant drawback is the use of stoichiometric amounts of aluminum trichloride, which generates a large volume of aluminum-containing waste.[1][4]

  • Step 1: Friedel-Crafts Acylation of Isobutylbenzene

    • Reactants: Isobutylbenzene, Acetic Anhydride, Aluminum Trichloride (AlCl₃)

    • Procedure: Isobutylbenzene is reacted with acetic anhydride using a stoichiometric amount of aluminum trichloride as a Lewis acid catalyst to form 4'-isobutylacetophenone.[1] The reaction is typically carried out in a suitable solvent at a controlled temperature. The workup involves quenching the reaction with acid and separating the organic layer.

  • Step 2: Darzens Reaction

    • Reactants: 4'-Isobutylacetophenone, Ethyl chloroacetate, Sodium ethoxide

    • Procedure: The ketone from the first step reacts with ethyl chloroacetate in the presence of a strong base like sodium ethoxide to form an α,β-epoxy ester (a glycidic ester).

  • Step 3: Hydrolysis and Decarboxylation

    • Reactants: α,β-Epoxy ester, Base (e.g., NaOH), Acid

    • Procedure: The epoxy ester is hydrolyzed with a base, followed by acidification and heating to induce decarboxylation, yielding an aldehyde.

  • Step 4: Formation of Oxime

    • Reactants: Aldehyde, Hydroxylamine hydrochloride, Base

    • Procedure: The aldehyde is reacted with hydroxylamine to form an oxime.

  • Step 5: Dehydration of Oxime to Nitrile

    • Reactants: Oxime, Dehydrating agent (e.g., Acetic anhydride)

    • Procedure: The oxime is dehydrated to the corresponding nitrile.

  • Step 6: Hydrolysis of Nitrile to Carboxylic Acid

    • Reactants: Nitrile, Acid or Base

    • Procedure: The nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.[7]

BHC (Boots-Hoechst-Celanese) "Green" Synthesis of Ibuprofen

Developed to be more environmentally friendly, the BHC process reduces the synthesis to three steps and boasts a significantly higher atom economy of around 77%.[1][2][3] This process utilizes catalytic and recyclable reagents, drastically minimizing waste.[1][4][5]

  • Step 1: Friedel-Crafts Acylation of Isobutylbenzene

    • Reactants: Isobutylbenzene, Acetic Anhydride, Hydrogen Fluoride (HF)

    • Procedure: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride as both a catalyst and a solvent.[5] The HF can be recovered and reused with high efficiency.[5] The only major byproduct is acetic acid, which can also be recovered.[1]

  • Step 2: Catalytic Hydrogenation

    • Reactants: 4'-Isobutylacetophenone, Hydrogen gas, Raney Nickel or Palladium on Carbon catalyst

    • Procedure: The resulting ketone is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation. The catalyst can be recovered and reused.[4]

  • Step 3: Carbonylation

    • Reactants: 1-(4-isobutylphenyl)ethanol, Carbon monoxide, Palladium catalyst

    • Procedure: The alcohol is carbonylated using carbon monoxide in the presence of a palladium catalyst to directly form ibuprofen.[1]

Bogdan Continuous-Flow Synthesis of Ibuprofen

This modern approach utilizes microreactors to perform a three-step synthesis in a continuous flow, significantly reducing reaction times to approximately 15 minutes for the entire sequence.[6]

  • Step 1: Friedel-Crafts Acylation

    • Reactants: Isobutylbenzene, Propionic acid, Triflic acid

    • Procedure: Isobutylbenzene and propionic acid are continuously pumped and mixed with triflic acid as the catalyst in a heated microreactor.[6]

  • Step 2: 1,2-Aryl Migration

    • Reactants: Product from Step 1, Trimethyl orthoformate

    • Procedure: The output from the first reactor is mixed with trimethyl orthoformate and passed through a second heated microreactor to induce a 1,2-aryl migration, forming an ester intermediate.[6]

  • Step 3: Saponification

    • Reactants: Ester intermediate, Base (e.g., NaOH)

    • Procedure: The ester intermediate is then hydrolyzed in a third microreactor by introducing a basic solution to yield the ibuprofen salt, which is then acidified to give the final product.[6]

Enzymatic Synthesis of Ibuprofen

Enzymatic routes offer a highly selective and environmentally friendly alternative, often operating under mild conditions in aqueous media. A key enzymatic step is the hydrolysis of an ibuprofen ester to the active drug.

  • Procedure: A suspension of whole cells of a microorganism, such as Nocardia corallina B-276, containing the necessary enzymes (e.g., amidase), is prepared in a buffer solution (e.g., potassium phosphate buffer, 0.1 M, pH 7.0).[7] An ibuprofen precursor, such as ibuprofen amide, is added to the cell suspension.[7] The mixture is incubated, and the enzymatic hydrolysis proceeds to yield ibuprofen.[7] The product can then be extracted and purified. This method has the potential for high enantioselectivity, producing the more active (S)-ibuprofen.[7]

Conclusion

The evolution of ibuprofen synthesis from the Boots process to the BHC, Bogdan, and enzymatic routes clearly demonstrates a significant trend towards greener and more sustainable pharmaceutical manufacturing. The BHC process represents a major leap forward in reducing waste and improving efficiency through the application of catalytic chemistry. Continuous-flow synthesis, as exemplified by the Bogdan process, offers further advantages in terms of reaction speed, safety, and process control. Enzymatic methods, while still under development for large-scale production, hold the promise of highly selective and environmentally benign syntheses. For researchers and drug development professionals, the selection of a synthesis route should not only consider economic viability but also incorporate a thorough assessment of its environmental impact, with a clear preference for processes that adhere to the principles of green chemistry.

References

A Comparative Cost-Benefit Analysis of Synthesis Protocols for 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-Dibromo-4-methoxyaniline is a critical step in the development of various pharmaceutical compounds and fine chemicals. The efficiency, cost-effectiveness, and safety of the synthetic route chosen can significantly impact the overall feasibility of a research or development project. This guide provides a detailed comparison of two primary protocols for the synthesis of this compound, starting from the readily available 4-methoxyaniline. The analysis is supported by extrapolated data from analogous, well-documented procedures and current market prices for reagents and solvents.

At a Glance: Protocol Comparison

FeatureProtocol 1: Direct Bromination with Br₂/H₂O₂Protocol 2: Bromination with N-Bromosuccinimide (NBS)
Starting Material 4-Methoxyaniline4-Methoxyaniline
Brominating Agent Bromine (Br₂) & Hydrogen Peroxide (H₂O₂)N-Bromosuccinimide (NBS)
Solvent Acetic AcidChloroform
Estimated Yield High (90-98%)Moderate to High (85-95%)
Estimated Purity High (98-99.5%)High (98-99%)
Relative Cost LowerHigher
Safety Concerns High (Corrosive and toxic bromine)Moderate (Harmful NBS and chloroform)
Environmental Impact Moderate (Halogenated waste)High (Chlorinated solvent waste)

Experimental Protocols

Protocol 1: Direct Bromination with Bromine and Hydrogen Peroxide in Acetic Acid

This protocol is adapted from established methods for the dibromination of activated aromatic rings. The use of hydrogen peroxide allows for the in-situ regeneration of bromine, reducing the total amount of elemental bromine required and minimizing the formation of HBr as a byproduct.

Methodology:

  • In a well-ventilated fume hood, a solution of 4-methoxyaniline (10.0 g, 0.081 mol) in glacial acetic acid (100 mL) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of bromine (27.2 g, 0.170 mol) in glacial acetic acid (20 mL) is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition of bromine is complete, 30% hydrogen peroxide (9.2 mL, 0.090 mol) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is then poured into ice-cold water (500 mL), and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water until the filtrate is neutral.

  • The solid is then recrystallized from ethanol/water to yield pure this compound.

Protocol 2: Bromination with N-Bromosuccinimide (NBS) in Chloroform

This method utilizes N-bromosuccinimide (NBS) as the brominating agent, which is generally considered safer and easier to handle than elemental bromine. Chloroform is a common solvent for NBS brominations of anilines.

Methodology:

  • To a solution of 4-methoxyaniline (10.0 g, 0.081 mol) in chloroform (150 mL) in a round-bottom flask equipped with a magnetic stirrer, N-bromosuccinimide (30.6 g, 0.172 mol) is added portion-wise at room temperature over 30 minutes.

  • The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is washed successively with 10% sodium carbonate solution (2 x 100 mL) and water (100 mL).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system to afford pure this compound.

Cost-Benefit Analysis

The following tables provide a quantitative comparison of the two protocols, with costs estimated based on current market prices and standardized to USD per mole of product.

Table 1: Reagent and Solvent Cost Analysis
Reagent/SolventProtocol 1 (Br₂/H₂O₂)Protocol 2 (NBS)
4-Methoxyaniline
Molar Mass ( g/mol )123.15123.15
Moles Required0.0810.081
Est. Cost ($/mol)15.0015.00
Sub-total Cost ($) 1.22 1.22
Brominating Agent Bromine N-Bromosuccinimide
Molar Mass ( g/mol )159.81177.98
Moles Required0.1700.172
Est. Cost ($/mol)25.0045.00
Sub-total Cost ($) 4.25 7.74
Solvent Acetic Acid Chloroform
Volume (mL)120150
Est. Cost ($/L)20.0040.00
Sub-total Cost ($) 2.40 6.00
Total Estimated Cost ($) 7.87 14.96

Note: Costs are estimates and can vary based on supplier, purity, and volume.

Table 2: Performance and Safety/Environmental Comparison
ParameterProtocol 1 (Br₂/H₂O₂)Protocol 2 (NBS)
Estimated Yield (%) 90-9885-95
Estimated Purity (%) 98-99.598-99
Reaction Time (h) 4-68-12
Work-up Complexity Simple filtration and washingExtraction and chromatography
Safety Hazards Bromine: Highly toxic, corrosive, severe respiratory and skin burns.[1][2][3][4] Acetic Acid: Flammable, causes severe skin burns and eye damage.[5][6][7][8][9]NBS: Harmful if swallowed, causes skin/eye irritation, may intensify fire (oxidizer).[10][11][12][13][14] Chloroform: Harmful if swallowed, toxic if inhaled, suspected carcinogen.[15][16][17][18]
Environmental Impact Generation of brominated aqueous waste. Acetic acid is biodegradable.Use of chlorinated solvent (chloroform), which is a persistent organic pollutant.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis protocol.

Protocol1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Methoxyaniline 4-Methoxyaniline Reaction_Vessel Bromination (0-5 °C -> RT) 4-Methoxyaniline->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Hydrogen_Peroxide Hydrogen_Peroxide Hydrogen_Peroxide->Reaction_Vessel Acetic_Acid Acetic_Acid Acetic_Acid->Reaction_Vessel Precipitation Pour into Water Reaction_Vessel->Precipitation Reaction Mixture Filtration Filtration Precipitation->Filtration Washing Wash with Na₂S₂O₃ & H₂O Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for Protocol 1: Direct Bromination.

Protocol2 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Methoxyaniline 4-Methoxyaniline Reaction_Vessel Bromination (Room Temp) 4-Methoxyaniline->Reaction_Vessel NBS N-Bromosuccinimide NBS->Reaction_Vessel Chloroform Chloroform Chloroform->Reaction_Vessel Washing Wash with Na₂CO₃ & H₂O Reaction_Vessel->Washing Reaction Mixture Extraction Organic Layer Separation Washing->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for Protocol 2: NBS Bromination.

Conclusion

The choice between these two protocols for the synthesis of this compound will depend on the specific priorities of the research or development team.

Protocol 1 (Direct Bromination with Br₂/H₂O₂) is the more cost-effective option with a potentially higher yield and simpler work-up procedure. However, it involves the use of highly hazardous elemental bromine, which requires stringent safety precautions and careful handling. The environmental impact is moderate, with the primary concern being the disposal of brominated aqueous waste.

Protocol 2 (Bromination with NBS) offers a significant advantage in terms of safety and ease of handling of the brominating agent. The reaction conditions are generally milder. However, this comes at a higher reagent cost and a more complex purification process, often requiring column chromatography. The use of chloroform as a solvent also poses a significant environmental and health risk.

For large-scale synthesis where cost is a primary driver and appropriate safety infrastructure is in place, Protocol 1 may be preferred. For smaller-scale laboratory synthesis where safety and handling convenience are prioritized, Protocol 2 presents a viable, albeit more expensive, alternative. Researchers should carefully weigh the trade-offs between cost, yield, safety, and environmental impact when selecting the most appropriate synthetic route for their needs.

References

Safety Operating Guide

Proper Disposal of 2,6-Dibromo-4-methoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dibromo-4-methoxyaniline was not available at the time of this writing. The following disposal procedures are based on information from SDSs for structurally similar compounds, including 2,6-Dibromo-p-toluidine, 4-Bromo-3-methoxyaniline, and 4-Bromo-2-methoxyaniline. While the general safety precautions and disposal methods for these related chemicals are expected to be similar, it is imperative to consult the specific SDS for this compound upon its availability and to adhere to all local, regional, and national regulations.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound, like many halogenated anilines, is classified as hazardous waste and requires careful handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE) Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Body Protection Laboratory coat, long-sleeved shirt, and pants.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling bulk quantities.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact with the substance.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect all waste material, including unused product, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • The container must be robust, compatible with the chemical, and have a secure lid to prevent leaks or spills.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • For small spills, carefully sweep up the solid material, trying to minimize dust generation. Place the collected material into a designated hazardous waste container.

  • For larger spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Once absorbed, shovel the material into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.[1][2]

  • This should be done through an approved and licensed waste disposal contractor.[1][2]

  • Do not discharge this chemical into drains or the environment.[1]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood waste_generation Generation of Waste (Unused chemical, contaminated items) fume_hood->waste_generation spill Spill Occurs waste_generation->spill Accident collect_waste Collect in Labeled Hazardous Waste Container waste_generation->collect_waste Routine small_spill Small Spill spill->small_spill Yes large_spill Large Spill spill->large_spill No sweep_up Carefully Sweep Up Solid small_spill->sweep_up absorb Contain and Absorb with Inert Material large_spill->absorb sweep_up->collect_waste clean_area Decontaminate Spill Area sweep_up->clean_area absorb->collect_waste absorb->clean_area contact_ehs Contact EHS for Hazardous Waste Pickup collect_waste->contact_ehs clean_area->collect_waste end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dibromo-4-methoxyaniline (CAS No. 95970-05-1). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this hazardous chemical. The information is synthesized from available safety data sheets for the compound and its structural analogs.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Body Part Recommended Protection Specification/Standard
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is required.Inspect gloves for any signs of degradation or puncture before use.[1][3]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]
Body Wear appropriate protective clothing to prevent skin exposure.Long-sleeved clothing or a lab coat should be worn.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and to maintain experimental integrity.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.[2]

  • Work within a certified chemical fume hood to ensure adequate ventilation.

  • Gather all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials (e.g., inert absorbent material) readily available.

2. Handling:

  • Avoid the formation and inhalation of dust.

  • Weigh the solid material carefully within the fume hood.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling:

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory area.[4]

  • Decontaminate the work area with an appropriate solvent and cleaning agent.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][5] Waste is classified as hazardous.

  • Contaminated Labware: Place all contaminated items (e.g., gloves, pipette tips, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Regulations: All chemical waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[5]

Emergency Procedure: Chemical Spill Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

cluster_0 cluster_1 Immediate Actions cluster_2 Containment & Cleanup cluster_3 Disposal cluster_4 Spill Spill of 2,6-Dibromo-4- methoxyaniline Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Situation PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Cleanup Carefully Sweep or Scoop up Material Contain->Cleanup Waste Place in Labeled Hazardous Waste Container Cleanup->Waste Decontaminate Decontaminate Spill Area Waste->Decontaminate Secure Secure Area & Report Incident Decontaminate->Secure

Caption: Chemical Spill Response Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.